N,N'-dimethylphthalamide
Description
Properties
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJRKNFPHGSOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412292 | |
| Record name | N,N'-dimethylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-98-0 | |
| Record name | N,N'-dimethylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N'-dimethylphthalamide synthesis from phthalimide
An In-Depth Technical Guide to the Synthesis of N,N'-dimethylphthalamide from Phthalimide
Authored by: A Senior Application Scientist
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of this compound, a valuable chemical intermediate, from phthalimide. The document details the underlying reaction mechanism, provides a field-proven experimental protocol, and outlines modern analytical techniques for product characterization.
Introduction and Strategic Importance
This compound (DMPh), with the chemical formula C₁₀H₁₂N₂O₂, is a symmetrical diamide derivative of phthalic acid.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other functional organic materials.[1][2] Its utility in research extends to its use as a reagent for studying reaction mechanisms involving amines and as a scaffold in the design of ligands.[1][2] While it has been investigated for potential insecticidal and antimicrobial properties, its primary value lies in its role as a building block in multi-step organic synthesis.[1]
This guide focuses on a classical and accessible laboratory synthesis route: the direct aminolysis of phthalimide using methylamine. This method provides a clear pathway to the target compound through a nucleophilic ring-opening reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution and Imide Ring-Opening
The conversion of phthalimide to this compound is a two-stage nucleophilic acyl substitution reaction. The process is initiated by the nucleophilic attack of methylamine on one of the electrophilic carbonyl carbons of the phthalimide ring.
-
Initial Nucleophilic Attack and Ring Opening: The lone pair of electrons on the nitrogen atom of methylamine attacks a carbonyl carbon of the phthalimide. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
-
Proton Transfer & Ring Cleavage: The intermediate is unstable. A proton transfer occurs, followed by the collapse of the tetrahedral structure, which results in the cleavage of one of the amide bonds in the imide ring. This ring-opening step yields an intermediate N-methyl-2-carbamoylbenzamide.
-
Second Nucleophilic Attack: A second molecule of methylamine then acts as a nucleophile, attacking the remaining carbonyl carbon (of the carboxylic acid derivative).
-
Formation of the Diamide: Following another tetrahedral intermediate and subsequent proton transfers, the final product, this compound, is formed along with a molecule of ammonia as a byproduct.
The overall transformation is a robust method for converting the cyclic imide into an acyclic diamide.
Caption: Figure 1: Reaction Mechanism of this compound Synthesis
Field-Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound on a laboratory scale. The causality behind the choice of reagents and conditions is to ensure a complete reaction while simplifying purification.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| Phthalimide | C₈H₅NO₂ | 147.13 | 14.7 g | 0.10 | Starting Material |
| Methylamine (40% in H₂O) | CH₃NH₂ | 31.06 | 23.3 mL | 0.30 | Nucleophile/Reagent |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~150 mL | - | Solvent/Recrystallization |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | Solvent/Workup |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 14.7 g (0.10 mol) of phthalimide into a 250 mL round-bottom flask. Add a magnetic stir bar.
-
Reagent Addition: In a fume hood, carefully add 23.3 mL of 40% aqueous methylamine solution (an excess to drive the reaction to completion) to the flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and begin stirring the mixture. Gently heat the reaction mixture to a reflux temperature of approximately 80-90°C using a heating mantle. Maintain this temperature for 3-4 hours. The reaction is typically conducted under controlled temperature conditions to ensure the gradual and complete formation of the product.[1]
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. As the solution cools, a white solid may begin to precipitate.
-
Isolation of Crude Product: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. This will cause the this compound to precipitate out of the solution as a white solid.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 50 mL cold deionized water to remove any unreacted methylamine and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator. The expected product is a white crystalline solid.
Caption: Figure 2: Experimental Workflow for this compound Synthesis
Product Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Physical Properties
| Property | Value | Source |
| CAS Number | 19532-98-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3][4][5][6] |
| Appearance | White Solid | [5] |
| IUPAC Name | N¹,N²-dimethylbenzene-1,2-dicarboxamide | [4][6] |
Spectroscopic and Chromatographic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two equivalent N-methyl groups (N-CH₃) and a multiplet pattern for the four aromatic protons on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR should reveal distinct signals for the methyl carbons, the aromatic carbons, and the carbonyl carbons of the amide groups.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of functional groups. Key absorptions to look for include a strong C=O stretching band for the amide carbonyl groups (typically around 1630-1680 cm⁻¹) and C-N stretching bands. The absence of the characteristic N-H stretches from phthalimide is a key indicator of a successful reaction.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to 192.21.[4]
-
Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.[8] A single major peak would indicate a high degree of purity.
Concluding Remarks
The synthesis of this compound from phthalimide via methylaminolysis is a fundamental and effective transformation in organic chemistry. The protocol detailed in this guide is robust, reproducible, and relies on readily available materials, making it suitable for both academic research and process development settings. The causality-driven explanations for each step are intended to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed. Proper characterization using the analytical methods described is critical to validate the synthesis and ensure the quality required for subsequent applications in drug development and materials science.
References
- ResearchGate. (1995, August). A Convenient Method of N-Methylphthalimide Synthesis.
- Slideshare. N – methyl thiomethylation and n hydroxymethylation of phthalimide.
- Google Patents. (2009). CN101357899A - The preparation method of N-methylphthalimide compound.
- UNT Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES.
- Google Patents. (2006). CN1733726A - N-methylphthalimide preparation process.
- Google Patents. (1986). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
- The Royal Society of Chemistry. Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5237652, this compound.
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- Veeprho. This compound | CAS 19532-98-0.
- RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization.
- National Center for Biotechnology Information. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction.
- ResearchGate. (2015, June 23). What is the procedure to be followed for analysis of dimethyl phthalate by using Gas chromatography and HPLC? Is there any standard procedure?.
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N,N'-dimethylphthalamide chemical structure and properties
An In-depth Technical Guide to N,N'-dimethylphthalamide: Structure, Properties, and Applications
Authored by a Senior Application Scientist
Foreword: In the landscape of synthetic organic chemistry, certain molecules, while not always in the spotlight, form the bedrock of complex molecular construction. This compound is one such compound. A symmetrical diamide derived from phthalic acid, its utility extends from being a fundamental building block in the synthesis of pharmaceuticals and agrochemicals to serving as a model reagent for studying reaction mechanisms.[1] This guide offers a deep dive into the technical intricacies of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and applications. It is intended for the practicing researcher and drug development professional who requires a blend of theoretical understanding and practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound belonging to the phthalamide class, characterized by a benzene ring with two adjacent carboxamide groups, each N-substituted with a methyl group.[1] Its chemical formula is C₁₀H₁₂N₂O₂.[2][3] This symmetrical structure is key to its reactivity profile and physical properties.[1]
The molecule's identity and fundamental characteristics are summarized below.
| Identifier | Value |
| IUPAC Name | 1-N,2-N-dimethylbenzene-1,2-dicarboxamide[2] |
| CAS Number | 19532-98-0[2] |
| Molecular Formula | C₁₀H₁₂N₂O₂[2][3] |
| Molecular Weight | 192.21 g/mol [2][3] |
| Canonical SMILES | CNC(=O)C1=CC=CC=C1C(=O)NC[1] |
| InChI Key | OAJRKNFPHGSOSX-UHFFFAOYSA-N[1][2] |
Physicochemical Data Summary:
A compound's utility in the laboratory is dictated by its physical properties. The following table consolidates the key physicochemical data for this compound, providing a quick reference for experimental design.
| Property | Value | Significance in a Laboratory Context |
| Appearance | White to Off-White Solid[4][5] | Indicates purity. Any discoloration may suggest impurities or degradation. |
| Melting Point | 185 °C (with decomposition)[4] | A sharp melting point is a classic indicator of high purity. Decomposition suggests thermal instability at this temperature. |
| Boiling Point | 453.0 ± 28.0 °C (Predicted)[4] | High boiling point reflects the polar amide groups and molecular weight, suggesting that vacuum distillation would be required for purification if it were a liquid. |
| Density | 1.129 ± 0.06 g/cm³ (Predicted)[4] | Useful for mass-to-volume calculations in reaction setups. |
| Storage | Refrigerator (2-8°C), under inert atmosphere[4][5] | Indicates the need to protect against potential degradation from atmospheric moisture, oxygen, or thermal stress. |
Synthesis Protocol: Condensation of Phthalic Anhydride with Dimethylamine
The most direct and widely utilized synthesis of this compound involves the condensation of phthalic anhydride with dimethylamine.[1][6] This method is favored for its straightforward amidation mechanism and relatively high yields.
Causality-Driven Experimental Protocol
This protocol is designed as a self-validating system. Each step and reagent choice is justified to ensure reproducibility and understanding of the underlying chemistry.
Objective: To synthesize this compound from phthalic anhydride and dimethylamine.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Dimethylamine (2.2 eq, typically as a solution in a solvent like THF or ethanol, or as a gas)
-
Toluene (or another suitable high-boiling, non-reactive solvent)
-
Deionized Water
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool.
-
Expertise & Experience: Flame-drying and maintaining an inert atmosphere are crucial to prevent the reaction of phthalic anhydride with atmospheric moisture, which would form phthalic acid and reduce the yield.
-
-
Reagent Charging: Charge the flask with phthalic anhydride (e.g., 10.0 g, 67.5 mmol) and 100 mL of toluene. Begin stirring to create a slurry.
-
Expertise & Experience: Toluene is selected as the solvent due to its appropriate boiling point for the reaction temperature and its ability to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.[6]
-
-
Amine Addition: Slowly add a solution of dimethylamine (e.g., 40% in water, 16.7 mL, 148.5 mmol, 2.2 eq) to the stirred slurry via the dropping funnel over 30 minutes. The reaction is exothermic; control the addition rate to maintain a gentle temperature increase.
-
Trustworthiness: A stoichiometric excess of the amine is used to ensure the complete conversion of the anhydride and to compensate for any potential loss of the volatile amine during heating. The slow addition mitigates the initial exotherm.
-
-
Reaction Under Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours.
-
Expertise & Experience: Heating under reflux provides the necessary activation energy for the ring-opening and subsequent dehydration/cyclization to form the stable diamide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, being a solid, will often precipitate out of the toluene.
-
Trustworthiness: Cooling slowly promotes the formation of larger, more easily filterable crystals.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any unreacted dimethylamine salts, followed by a wash with a small amount of cold toluene to remove residual starting material.
-
Expertise & Experience: Washing with cold solvents minimizes the loss of the desired product, which may have some solubility in warmer solvents.
-
-
Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. Characterize the final product by melting point and spectroscopy (NMR, IR).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the chemistry of its two amide functional groups.
-
Hydrolysis: Under either acidic or basic conditions, the amide bonds can be hydrolyzed to yield phthalic acid and dimethylamine.[1] This reaction is a classic example of amide lability.
-
Nucleophilic Acyl Substitution: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This allows for transamidation reactions, where a different primary or secondary amine can displace dimethylamine to form a new disubstituted phthalamide.[1]
-
Structure-Reactivity Relationships: The reactivity towards nucleophiles is heavily influenced by electronic factors. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbons, thus accelerating the rate of nucleophilic attack.[1] This relationship can be quantified using Hammett analysis, which for this class of compounds shows a positive reaction constant (ρ), confirming that electron-withdrawing substituents stabilize the negatively charged transition state.[1]
Mechanism of Transamidation
The transamidation reaction proceeds via a classical addition-elimination pathway, which is fundamental to understanding amide chemistry.
Caption: Mechanism of nucleophilic transamidation reaction.
Applications in Scientific Research and Drug Development
This compound is a versatile compound with applications spanning several scientific domains.
-
Intermediate in Organic Synthesis: It serves as a crucial precursor in the manufacture of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1][6] Its stable structure makes it an ideal intermediate in multi-step synthetic routes.[1]
-
Pharmaceutical Impurity: The compound has been identified as a process-related impurity in the synthesis of certain active pharmaceutical ingredients (APIs) like the antidepressant milnacipran.[1][7] This necessitates the development of precise analytical methods to quantify its presence in final drug products, making it an important reference standard.
-
Reagent in Chemical Research: In academic settings, it is used as a reagent to investigate the mechanisms of reactions involving amines and other nucleophiles.[1]
-
Coordination Chemistry: The rigid, planar structure of the phthalamide core and the presence of carbonyl oxygens allow it to act as a ligand, forming stable complexes with metal ions.[1] This has applications in the development of novel catalysts and materials.
-
Investigational Biological Activity: Historically, this compound was investigated for its insecticidal properties, which are thought to stem from its ability to inhibit chitinase, an enzyme vital for the formation of insect exoskeletons.[1] However, concerns over its potential carcinogenicity have limited its development for this purpose.[1] Its analogs, however, continue to be explored in medicinal chemistry for a wide range of activities including anti-inflammatory and immunomodulatory effects.[8]
Spectroscopic Characterization Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum is unique to a sample, the expected features for a pure sample of this compound are as follows:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: A multiplet signal in the aromatic region (~7.4-7.8 ppm). Due to the symmetry, a complex AA'BB' system is expected. - N-Methyl Protons: A singlet (or a doublet if there is restricted rotation showing coupling to the N-H proton, though this is less likely) around ~2.9-3.1 ppm, integrating to 6 protons. - Amide Proton: A broad singlet around ~8.0-8.5 ppm, integrating to 2 protons.[9] |
| ¹³C NMR | - Carbonyl Carbons: A signal in the downfield region, typically ~168-172 ppm. - Aromatic Carbons: Multiple signals in the ~125-140 ppm range. - Methyl Carbons: A signal in the upfield region, ~26-30 ppm.[10] |
| IR Spectroscopy | - N-H Stretch: A moderate to strong band around 3300 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=O Stretch (Amide I): A very strong, sharp absorption band around 1640-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1550 cm⁻¹.[10] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight. - Key Fragments: Fragmentation patterns would likely involve the loss of a methyl group (-15), a dimethylamino group (-44), or cleavage of the amide bond.[10] |
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to maintain its stability and prevent degradation.[4][5]
-
Toxicity: While comprehensive toxicological data is limited, studies have raised concerns about potential carcinogenicity with chronic exposure.[1] Therefore, it should be handled with care, and exposure should be minimized.
References
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- REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. UNT Digital Library. [Link]
- This compound. precisionFDA. [Link]
- Process for the synthesis of N-alkylphthalimide.
- SAFETY D
- This compound.
- Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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A Comprehensive Technical Guide to N,N'-Dimethylphthalamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of N,N'-dimethylphthalamide, a significant chemical intermediate in various fields of organic synthesis. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its chemical identity, synthesis protocols, analytical characterization, and applications. The official IUPAC name for this compound is 1-N,2-N-dimethylbenzene-1,2-dicarboxamide [1]. This guide moves beyond simple data recitation to explain the causality behind synthetic choices and analytical validation, ensuring a robust and reliable framework for laboratory application. Key sections include validated synthesis methodologies, comprehensive characterization data, and a critical discussion of its utility and safety considerations, grounded in authoritative references.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of reproducible science. This compound is a diamide derivative of phthalic acid. Its nomenclature and key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-N,2-N-dimethylbenzene-1,2-dicarboxamide | [1][2][3] |
| Common Name | This compound | [2][4] |
| Synonyms | N1,N2-dimethylphthalamide, N,N'-Dimethylphthalic Diamide | [2][5][6] |
| CAS Number | 19532-98-0 | [1][2][5] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2][7] |
| Molecular Weight | 192.21 g/mol | [1][2][8] |
| Canonical SMILES | CNC(=O)C1=CC=CC=C1C(=O)NC | [1][2][8] |
| InChI Key | OAJRKNFPHGSOSX-UHFFFAOYSA-N | [1][2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and industrially relevant method involves the direct condensation of phthalic anhydride with a methylamine source.
Primary Synthetic Route: From Phthalic Anhydride and Dimethylamine
This classical approach is widely employed due to its straightforwardness and use of readily available precursors[2][3]. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening to form a phthalamic acid intermediate, which is then amidated in the second step to form the final diamide.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis from phthalic anhydride and dimethylamine, a method validated for its reliability[3].
Materials:
-
Phthalic anhydride (1.0 eq)
-
Dimethylamine (2.2 eq, 40% aqueous solution)
-
Toluene
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend phthalic anhydride (1.0 eq) in toluene (approx. 3 mL per gram of anhydride).
-
Amine Addition: While stirring, slowly add dimethylamine solution (2.2 eq). The use of a slight excess of the amine ensures the complete conversion of the starting material. The reaction is exothermic; addition should be controlled to maintain a manageable temperature.
-
Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. The reflux condition provides the necessary activation energy for the amidation of the intermediate phthalamic acid.
-
Workup & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl to remove unreacted dimethylamine, followed by saturated NaHCO₃ solution to neutralize any acidic byproducts, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from ethanol to yield this compound as a white crystalline solid[4].
-
Validation: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
Alternative Synthetic Routes
Other documented methods include the reaction of phthalimide or N-methylphthalimide with methylamine[2][9]. The reaction of N-methylphthalimide with methylamine is a notable example of reversible imide ring-opening, where the diamide form is favored at lower temperatures[2]. These routes can be advantageous in specific research contexts, such as in modified Gabriel syntheses for preparing primary amines[2].
Analytical Characterization
Rigorous characterization is essential to validate the synthesis and ensure the compound's suitability for downstream applications.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (a multiplet in the ~7.4-7.6 ppm range) and a distinct signal for the N-methyl protons (a doublet due to H-N coupling, or a singlet if exchange is fast, around ~2.9 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons (~168-170 ppm), aromatic carbons (in the ~128-135 ppm region), and the N-methyl carbons (~26 ppm). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (strong band around 1640 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 192.21 g/mol . |
| Melting Point | A sharp melting point range consistent with a pure crystalline solid. |
Applications in Research and Development
This compound serves as a versatile building block and intermediate in several areas of chemical science.
-
Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the multi-step synthesis of more complex molecules, including biologically active compounds and polymers[2][3]. Its derivatives have been explored for potential anti-inflammatory and analgesic properties[3][7].
-
Organic Synthesis Reagent: The compound is utilized in laboratory settings for studying reaction mechanisms and as a precursor for other phthalamide derivatives[2][3]. It has a niche role in modified Gabriel syntheses, where it can act as a stable intermediate to prevent over-alkylation[2].
-
Insecticide Research: Historically, this compound was investigated for its insecticidal properties, with studies showing efficacy against insects like mosquitoes and flies[2]. Its mechanism is thought to involve the inhibition of chitinase, an enzyme critical to the insect life cycle[2]. However, its use in this capacity has been curtailed due to concerns over potential carcinogenicity[2].
-
Pharmaceutical Impurity: It has been identified as a process-related impurity in the manufacturing of certain active pharmaceutical ingredients (APIs), such as Milnacipran and Amlodipine[1][5][8]. Therefore, its synthesis and characterization are important for analytical reference standards in quality control.
Caption: Key application areas of this compound.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety.
-
General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Toxicology: A significant concern noted in the literature is its potential carcinogenicity, which has limited its commercial development as an insecticide[2]. Users must consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[4]. Recommended storage is often under refrigeration (+2 to +8°C) or frozen (-20°C) to ensure long-term stability[4][7].
Conclusion
This compound, or 1-N,2-N-dimethylbenzene-1,2-dicarboxamide, is a well-characterized organic compound with significant utility as a synthetic intermediate. Its preparation is straightforward, with established protocols offering high yields of pure material. While its potential application as an active ingredient has been limited by safety concerns, its role as a building block in the pharmaceutical and chemical industries remains important. This guide provides the necessary technical framework for its synthesis, analysis, and safe handling, empowering researchers to utilize this versatile reagent effectively in their work.
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An In-depth Technical Guide to N,N'-dimethylphthalamide (CAS: 19532-98-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dimethylphthalamide, with CAS number 19532-98-0, is a symmetrically substituted diamide derivative of phthalic acid. While not as widely recognized as its parent compound, phthalimide, this compound holds significance in various scientific domains, from synthetic organic chemistry to pharmaceutical sciences and agrochemical research. This technical guide provides a comprehensive overview of this compound, consolidating critical information on its chemical and physical properties, synthesis and purification, analytical characterization, and its roles as a synthetic intermediate and a biologically active molecule. Particular attention is given to its identification as a process impurity in pharmaceutical manufacturing and its potential as an insecticide. This document is intended to be a foundational resource for professionals engaged in research and development involving this compound.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of two N-methyl amide groups on a rigid benzene ring scaffold imparts specific solubility and reactivity characteristics.[2]
| Property | Value | Source(s) |
| CAS Number | 19532-98-0 | [3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3][4] |
| IUPAC Name | N¹,N²-dimethylbenzene-1,2-dicarboxamide | [3] |
| Synonyms | N,N'-Dimethylphthalic diamide, N1,N2-Dimethylphthalamide | [5][6] |
| Melting Point | 185 °C (decomposes) | [1][7] |
| Boiling Point (Predicted) | 453.0 ± 28.0 °C | [1][7] |
| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [1][7] |
| Solubility | Slightly soluble in DMSO and Methanol; Very slightly soluble in Chloroform (with heating) | [7][8] |
| Appearance | White to Off-White Solid | [1][5] |
| SMILES | CNC(=O)C1=CC=CC=C1C(=O)NC | [3] |
| InChI | InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | [3] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through two well-established routes in organic chemistry. The choice of method often depends on the starting materials' availability, desired purity, and reaction scale.
Synthesis from Phthalic Anhydride and Dimethylamine
The most direct and widely employed method involves the condensation reaction between phthalic anhydride and dimethylamine.[2] This approach is a straightforward amidation process.
Caption: Synthesis of this compound from phthalic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride in a suitable solvent such as toluene.[2]
-
Addition of Amine: Add an excess of dimethylamine to the reaction mixture. The excess amine serves as both a reactant and a base to neutralize the initially formed carboxylic acid.
-
Reaction Conditions: Heat the mixture to reflux.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
The causality behind using excess dimethylamine is to drive the equilibrium towards the product by ensuring the complete consumption of the phthalic anhydride and to neutralize the intermediate phthalamic acid derivative, preventing side reactions. Toluene is a good solvent choice due to its appropriate boiling point for reflux and its ability to azeotropically remove water formed during the reaction, further driving the reaction to completion.
Synthesis from N-Methylphthalimide and Methylamine
An alternative synthesis route involves the methylaminolysis of N-methylphthalimide.[2] This method proceeds through the nucleophilic attack of methylamine on the imide carbonyls, leading to ring-opening and subsequent formation of the diamide.[2]
Caption: Synthesis of this compound from N-methylphthalimide.
Experimental Protocol:
-
Reaction Setup: N-methylphthalimide is dissolved in a suitable solvent in a pressure-rated reaction vessel.
-
Addition of Amine: Methylamine (either as a gas or a solution) is introduced into the vessel.
-
Reaction Conditions: The reaction is typically conducted under elevated temperature and pressure to achieve optimal conversion rates.[2]
-
Workup and Purification: After the reaction, the vessel is cooled, and the excess methylamine and solvent are removed. The resulting this compound can be purified by recrystallization.
This method is particularly useful when N-methylphthalimide is a readily available starting material. The formation of an intermediate amide-imide species is a key mechanistic feature of this transformation.[2]
Analytical Characterization
Accurate characterization of this compound is crucial for its use in research and as a reference standard in pharmaceutical analysis. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the aromatic protons. Due to hindered rotation around the amide C-N bond, the two methyl groups may be non-equivalent, leading to distinct signals. The aromatic protons will appear in the downfield region, and their splitting pattern will depend on the solvent and spectrometer frequency.[9]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the aromatic carbons, and the methyl carbons.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional groups. Key absorptions include the N-H stretching vibration (if any residual secondary amide is present, though not in the final product), the C=O stretching vibration (Amide I band) typically around 1630-1680 cm⁻¹, and the N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[3] Fragmentation patterns can provide structural information.[12]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification as a pharmaceutical impurity.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 230-254 nm).
-
Column Temperature: 30-40 °C.[13]
-
Flow Rate: 1.0 mL/min.
This self-validating system would require optimization of the gradient profile to achieve adequate separation from potential impurities and degradation products. The retention time would be characteristic of this compound under the specified conditions.
Applications in Drug Development and Research
This compound serves multiple roles in the broader landscape of chemical and pharmaceutical sciences.
Intermediate in Organic Synthesis
As a diamide, this compound can serve as a precursor for the synthesis of more complex molecules.[2] The amide groups can be hydrolyzed under acidic or basic conditions to yield phthalic acid and dimethylamine.[2] It can also undergo reactions with other nucleophiles.[2] Its rigid structure makes it a useful scaffold in the design of ligands for metal-organic frameworks (MOFs).[14]
Pharmaceutical Impurity
This compound has been identified as a process impurity in the synthesis of certain active pharmaceutical ingredients (APIs), including the antidepressant Milnacipran and the anticoagulant Rivaroxaban.[3][5] Its presence necessitates the development of sensitive analytical methods for its detection and quantification to ensure the safety and quality of the final drug product.
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An In-Depth Technical Guide to the Biological Activity of N,N'-Dimethylphthalamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of N,N'-dimethylphthalamide, synthesizing current research to offer insights into its mechanisms of action, potential therapeutic applications, and toxicological profile. This document is intended to serve as a foundational resource for professionals engaged in chemical biology, drug discovery, and related scientific fields.
Introduction to this compound: A Compound of Versatile Potential
This compound is an organic compound belonging to the phthalamide class, characterized by a phthalic acid core with N-methyl amide functional groups attached to both carboxylic acid positions.[1][2] Its chemical formula is C₁₀H₁₂N₂O₂.[3] This symmetrically configured molecule has garnered interest in various scientific domains due to its utility as a synthetic intermediate in the creation of more complex pharmaceuticals and agrochemicals.[4] While research into its specific biological activities is ongoing, preliminary studies and the activities of related phthalimide derivatives suggest a range of potential applications, from antimicrobial and insect repellent to anti-inflammatory effects.[4][5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-N,2-N-dimethylbenzene-1,2-dicarboxamide | [3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| CAS Number | 19532-98-0 | [3] |
| Appearance | White Solid | [7] |
| Canonical SMILES | CNC(=O)C1=CC=CC=C1C(=O)NC | [1] |
Antimicrobial Activity: A Potential New Avenue in Infectious Disease Research
While comprehensive studies on this compound are limited, research on related phthalimide derivatives indicates a promising potential for antimicrobial activity.[4] The structural features of the phthalamide core are believed to play a role in interacting with microbial targets.
Mechanism of Action: Insights from Related Compounds
The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, studies on analogous phthalimide esters offer valuable clues. For instance, some phthalimide aryl esters have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeast.[4] One proposed mechanism of antifungal action against Candida albicans involves the disruption of the cell membrane, as evidenced by the change in Minimum Inhibitory Concentration (MIC) values in the presence of ergosterol, a key component of fungal cell membranes.[4]
Another related compound, dimethyl phthalate (DMP), has been shown to disrupt the cell membrane integrity of Pseudomonas fluorescens.[4] DMP exposure leads to an increase in the unsaturated/saturated fatty acid ratio, release of lipopolysaccharides, and alterations in phosphatidyl ethanolamine and phosphatidyl glycerol levels.[4] This suggests that this compound may exert its antimicrobial effects through a similar mechanism of compromising the bacterial cell envelope.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antimicrobial potency of a compound is the broth microdilution assay to determine the MIC.
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Insect Repellent Properties: A Lesson from Analogs
This compound has been investigated for its insecticidal properties.[4] While concerns about its carcinogenicity have limited its commercial use as an insecticide, understanding its mode of action as a repellent is crucial for the development of safer alternatives.[4]
Mode of Action: Targeting the Insect Olfactory System
The insect repellent activity of this compound is likely mediated through its interaction with the insect's olfactory system, similar to the well-studied repellent DEET (N,N-Diethyl-meta-toluamide). DEET is known to interact with insect olfactory receptors (ORs).[3][9] The current understanding suggests multiple modes of action for repellents like DEET:
-
Activation of Repellent Receptors: Some repellents may directly activate specific ORs that trigger an aversive behavioral response in insects.
-
Inhibition of Attractant Receptors: Repellents can also block the response of ORs that normally detect host-derived attractants, effectively "masking" the host from the insect.
-
Chemical Masking: Some compounds may reduce the volatility of attractive odors from the host's skin.
It is plausible that this compound employs one or a combination of these mechanisms to exert its repellent effect.
Experimental Protocol: Arm-in-Cage Test for Repellent Efficacy
The "arm-in-cage" test is a standard laboratory method to evaluate the efficacy of topical insect repellents.
Protocol 2: Arm-in-Cage Repellent Efficacy Test
-
Subject and Insect Preparation: Recruit human volunteers and use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Repellent Application: Apply a defined amount of the this compound formulation to a specific area on the volunteer's forearm. The other arm can serve as a control (untreated or treated with a placebo).
-
Exposure: At regular intervals, the volunteer inserts the treated forearm into a cage containing a known number of hungry mosquitoes for a set duration (e.g., 3 minutes).
-
Data Collection: Record the number of mosquito landings and bites on the treated and control arms. The time until the first confirmed bite on the treated arm is often recorded as the complete protection time.
Cytotoxicity and Toxicological Profile
Potential Mechanisms of Cytotoxicity
The cytotoxic mechanisms of phthalimide derivatives can be diverse and cell-type specific. Some potential pathways include:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.
-
Inhibition of Key Enzymes: Phthalimide derivatives may inhibit enzymes crucial for cancer cell survival and proliferation.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a specific cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Potential: An Emerging Area of Investigation
The anti-inflammatory properties of phthalimide derivatives, most notably thalidomide and its analogs, are well-documented.[5] These compounds can modulate the production of pro-inflammatory cytokines. While direct evidence for this compound is scarce, its structural similarity to other anti-inflammatory phthalimides suggests it may possess similar activities.
Putative Mechanism of Anti-inflammatory Action
A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[11] Many anti-inflammatory compounds act by inhibiting the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. It is hypothesized that this compound could potentially modulate this pathway.
Conclusion and Future Directions
This compound presents itself as a molecule with a spectrum of potential biological activities, drawing from the established properties of the broader phthalimide class. While its role as a synthetic intermediate is well-recognized, its direct applications in medicine and agriculture are still under exploration. The preliminary evidence and structural analogies suggest promising avenues for research into its antimicrobial, insect repellent, and anti-inflammatory properties.
Future research should focus on:
-
Comprehensive Screening: Evaluating the activity of this compound against a wider range of microbial pathogens and cancer cell lines to determine its specific spectrum of activity and potency.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mechanisms of action.
-
In Vivo Efficacy and Toxicology: Conducting in vivo studies to assess the therapeutic efficacy and safety profile of this compound in relevant animal models.[12][13]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and reduce potential toxicity.
This in-depth guide serves as a starting point for researchers and professionals, providing a structured overview and actionable experimental protocols to further investigate the intriguing biological activities of this compound.
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An In-depth Technical Guide to the Mechanism of Action of N,N'-Dimethylphthalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dimethylphthalamide, a derivative of phthalimide, is a small molecule with emerging biological significance. While its precise mechanism of action is an active area of investigation, current evidence and structure-activity relationships with analogous compounds suggest multifaceted interactions with key cellular pathways. This guide synthesizes the existing knowledge on this compound, delving into its established activities and exploring putative mechanisms, particularly concerning its potential as an enzyme inhibitor and a modulator of inflammatory signaling. Furthermore, this document provides a comprehensive roadmap for future research, detailing advanced experimental protocols to definitively elucidate its molecular targets and downstream effects.
Introduction: The Chemical and Biological Landscape of this compound
This compound (DMPA) is a synthetic organic compound characterized by a phthalic acid core with two N-methyl amide functional groups.[1][2] Its chemical structure lends it to a variety of applications, primarily as an intermediate in organic synthesis.[3][4] However, the broader family of phthalimide analogues has been extensively explored in medicinal chemistry, revealing a wide spectrum of biological activities, including anti-convulsant, anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory properties.[5][6] This positions this compound as a molecule of interest for further biological characterization.
Initial investigations into the biological effects of this compound have pointed towards its potential as an insecticide.[3] This activity is hypothesized to stem from the inhibition of chitinase, an enzyme crucial for the formation of the insect exoskeleton.[3] The exploration of this and other potential mechanisms is pivotal to understanding the full therapeutic and research potential of this compound.
Putative Mechanisms of Action
While direct, conclusive evidence for the mechanism of action of this compound is limited, compelling hypotheses can be drawn from its known biological effects and its structural similarity to other well-characterized molecules.[3]
Enzyme Inhibition: The Case of Chitinase
The most frequently cited potential mechanism of action for this compound is the inhibition of chitinase.[3] Chitinases are a family of enzymes that catalyze the hydrolysis of chitin, a major component of the exoskeletons of insects and the cell walls of fungi. Inhibition of this enzyme disrupts the molting process in insects, leading to mortality.[3]
The proposed interaction likely involves the binding of this compound to the active site of the chitinase enzyme, preventing the substrate (chitin) from binding and being hydrolyzed. The precise nature of this binding—whether competitive, non-competitive, or uncompetitive—remains to be elucidated through detailed enzymatic assays.
Modulation of Inflammatory Pathways: Insights from Phthalimide Analogues
The structural relationship of this compound to immunomodulatory drugs (IMiDs) like thalidomide suggests a potential role in regulating inflammatory responses.[6][7] IMiDs are known to exert their effects through the modulation of cytokine production, particularly by inhibiting tumor necrosis factor-alpha (TNF-α).[7][8]
A plausible, yet unconfirmed, mechanism for the anti-inflammatory effects of this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9][10] A related compound, N,N-dimethylacetamide, has been shown to suppress the NF-κB pathway.[9][10] It is hypothesized that this compound may act in a similar manner, preventing the nuclear translocation of NF-κB and thereby downregulating the expression of inflammatory mediators.
A Roadmap for Elucidating the Definitive Mechanism of Action: Experimental Protocols
To move from putative to definitive mechanisms, a systematic and multi-pronged experimental approach is required. The following protocols represent a gold-standard workflow for identifying the molecular targets and characterizing the mechanism of action of a small molecule like this compound.
Target Identification
The foundational step in mechanism-of-action studies is the identification of the direct molecular binding partners of the compound.[11][12]
This powerful technique allows for the unbiased identification of proteins that bind to this compound.[13][14]
Experimental Protocol:
-
Immobilization of this compound: Covalently attach this compound to a solid support, such as agarose beads, to create an affinity matrix.
-
Preparation of Cell Lysate: Prepare a lysate from a relevant cell line or tissue that expresses the putative target(s).
-
Affinity Purification: Incubate the cell lysate with the this compound-coupled beads. Proteins that bind to the compound will be retained on the matrix.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using high-resolution mass spectrometry (e.g., LC-MS/MS).
Causality Behind Experimental Choices: The covalent immobilization of the small molecule allows for the specific "fishing" of its binding partners from a complex protein mixture. The subsequent mass spectrometry provides an unbiased identification of these partners.
CETSA is a method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[15][16][17]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Causality Behind Experimental Choices: This assay provides evidence of target engagement within the complex environment of a living cell, adding physiological relevance to in vitro binding data.
Pathway Analysis and Functional Validation
Once putative targets are identified, the downstream functional consequences of this compound binding must be investigated.
If the identified target is a kinase, or if the compound is suspected of having broader off-target effects on signaling pathways, kinome profiling can provide a comprehensive overview of its selectivity.[18][19][20]
Experimental Protocol:
-
Compound Screening: Screen this compound against a large panel of purified protein kinases at a fixed concentration.
-
Activity Measurement: Measure the enzymatic activity of each kinase in the presence of the compound.
-
Data Analysis: Determine the percent inhibition for each kinase. For hits, perform dose-response studies to determine the IC50 value.
Causality Behind Experimental Choices: Kinome profiling provides a broad view of the compound's selectivity, helping to identify both on-target and potential off-target activities that could contribute to its overall biological effect.
To investigate the hypothesized anti-inflammatory mechanism, the effect of this compound on the NF-κB pathway should be assessed.
Experimental Protocol:
-
Cell Culture and Stimulation: Culture a suitable cell line (e.g., macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Western Blot Analysis: Analyze cell lysates by Western blot to assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.
-
Immunofluorescence Microscopy: Use immunofluorescence to visualize the nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Gene Assay: Transfect cells with a reporter construct containing NF-κB binding sites upstream of a luciferase gene. Measure luciferase activity to quantify NF-κB transcriptional activity.
-
Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or a multiplex cytokine assay.
Causality Behind Experimental Choices: This multi-faceted approach provides a detailed picture of the compound's impact on a key inflammatory signaling pathway, from upstream signaling events to downstream gene expression and cytokine production.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | This compound | Control | Reference |
| Chitinase Activity (IC50) | To be determined | N/A | [3] |
| TNF-α Secretion (IC50) | To be determined | N/A | [8] |
| NF-κB Nuclear Translocation | To be determined | Baseline | [9][10] |
Visualizations of Key Pathways and Workflows
Caption: Proposed inhibition of chitinase by this compound.
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A Technical Guide to the Role of N,N'-Dimethylphthalamide in Modified Gabriel Synthesis
Abstract
The Gabriel synthesis, a cornerstone of primary amine synthesis for over a century, has undergone numerous modifications to enhance its efficiency, substrate scope, and compatibility with sensitive functional groups. This technical guide provides an in-depth analysis of the Gabriel synthesis, with a particular focus on the role of specialized reagents and solvent systems in overcoming its classical limitations. While direct, widespread application of N,N'-dimethylphthalamide as a key reagent in mainstream Gabriel modifications is not extensively documented, its structural characteristics and properties as a polar aprotic medium offer valuable insights into the principles guiding modern synthetic strategies. This guide will explore the mechanistic underpinnings of the Gabriel synthesis, dissect its inherent challenges, and investigate how the principles embodied by molecules like this compound—namely, high polarity, aprotic nature, and thermal stability—are leveraged in advanced solvent systems and alternative reagents to optimize this venerable reaction.
Introduction: The Gabriel Synthesis - A Legacy of Amine Preparation
The synthesis of primary amines is a fundamental transformation in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, provides a robust method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation often observed in direct ammonolysis.[1][2]
The classical sequence involves two key steps:
-
Alkylation: The potassium salt of phthalimide is reacted with a primary alkyl halide in a nucleophilic substitution (SN2) reaction to form an N-alkylphthalimide intermediate.[3][4]
-
Hydrolysis/Hydrazinolysis: The N-alkylphthalimide is subsequently cleaved to release the desired primary amine.[1][3]
While effective, the classical Gabriel synthesis is not without its limitations, which has spurred the development of numerous modifications.
Classical Gabriel Synthesis: Mechanism and Limitations
Mechanistic Pathway
The Gabriel synthesis proceeds via a well-established SN2 mechanism. The phthalimide anion, generated by deprotonation with a base like potassium hydroxide, acts as a potent nucleophile.[4] Its attack on a primary alkyl halide leads to the formation of the stable N-alkylphthalimide.
Diagram 1: Classical Gabriel Synthesis Mechanism
Inherent Limitations
The traditional Gabriel synthesis faces several challenges that can limit its applicability:
-
Harsh Cleavage Conditions: The original method for cleaving the N-alkylphthalimide required strong acidic or basic hydrolysis, which is incompatible with substrates bearing sensitive functional groups.[1]
-
Substrate Scope: The reaction is generally limited to primary alkyl halides. Secondary halides often give poor yields due to steric hindrance, and tertiary halides are prone to elimination. Aryl and vinyl halides are unreactive under standard SN2 conditions.[4]
-
Reaction Conditions: The alkylation step can be slow and may require elevated temperatures, posing a problem for thermally labile substrates.[1]
The Role of Advanced Solvent Systems: A Paradigm Shift
The choice of solvent is critical in SN2 reactions. Polar aprotic solvents are known to significantly accelerate these reactions by solvating the cation while leaving the nucleophile relatively "naked" and more reactive.[5][6][7] Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed in the Gabriel synthesis for this reason.[1][3]
This compound: Properties and Potential as a High-Boiling Polar Aprotic Medium
This compound is a solid at room temperature with a high melting and boiling point.[8] It is a polar aprotic molecule, a class of solvents known to be beneficial for SN2 reactions.[9] While not a conventional solvent, its structural features and physical properties are instructive for understanding the requirements of an ideal reaction medium for Gabriel-type transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [10] |
| Molar Mass | 192.21 g/mol | [10] |
| Melting Point | 185 °C (decomposes) | [8] |
| Boiling Point (Predicted) | 453.0 ± 28.0 °C | [8] |
| Appearance | White to Off-White Solid | [8] |
The high boiling point of this compound is characteristic of many polar aprotic solvents used to drive reactions to completion at elevated temperatures.[9][11]
Modifications Inspired by Solvent Effects
The Ing-Manske procedure, which utilizes hydrazine hydrate for the cleavage of the N-alkylphthalimide, was a significant advancement that introduced milder reaction conditions.[1][3] This modification expanded the functional group tolerance of the Gabriel synthesis.
Modern approaches often focus on optimizing the alkylation step through the use of advanced solvent systems and additives. The goal is to enhance the nucleophilicity of the phthalimide anion and improve the solubility of the reactants, thereby accelerating the reaction and allowing for lower temperatures.
This compound in the Context of Gabriel Synthesis Modifications
While not a direct, commonly cited reagent in Gabriel synthesis modifications, this compound serves as a useful conceptual model. It is known to be an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[12] Its synthesis from phthalimide and methylamine is a related transformation.[12]
The key takeaway for modifying the Gabriel synthesis lies in understanding the principles that molecules like this compound represent:
-
Polarity: A polar environment stabilizes charged intermediates and transition states in the SN2 reaction.
-
Aprotic Nature: The absence of acidic protons prevents the solvation and deactivation of the nucleophile.[5][6]
-
Thermal Stability: A high boiling point allows for a wider range of reaction temperatures, which can be crucial for less reactive alkyl halides.
Recent research has focused on finding greener and safer alternatives to traditional polar aprotic solvents like DMF, which has been classified as a substance of very high concern.[13][14][15] Solvents like Cyrene™, γ-valerolactone (GVL), and various binary mixtures are being explored as replacements.[14][16][17] These efforts align with the principles of creating a more efficient and sustainable Gabriel synthesis.
Experimental Protocols: A Comparative Approach
To illustrate the practical implications of these concepts, the following section provides detailed protocols for both the classical and a modified Gabriel synthesis.
Protocol 1: Classical Gabriel Synthesis of Benzylamine
Diagram 2: Workflow for Classical Gabriel Synthesis
Step-by-Step Methodology:
-
Alkylation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
To this solution, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water to precipitate the N-benzylphthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
Suspend the dried N-benzylphthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 1-2 hours.
-
A white precipitate of phthalhydrazide will form.
-
Cool the mixture, add dilute HCl to dissolve the benzylamine, and filter off the phthalhydrazide.
-
Basify the filtrate with NaOH to liberate the free benzylamine.
-
Extract the benzylamine with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.
-
Protocol 2: Modified Gabriel Synthesis Utilizing a Phase-Transfer Catalyst
This modification aims to improve reaction rates and yields, particularly for less reactive alkyl halides, by enhancing the availability of the phthalimide nucleophile in the organic phase.
Diagram 3: Workflow for Modified Gabriel Synthesis
Step-by-Step Methodology:
-
Alkylation under Phase-Transfer Conditions:
-
Combine phthalimide (1.0 eq), the alkyl halide (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 eq) in a biphasic system of toluene and water.
-
Heat the mixture to 80-100 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the N-alkylphthalimide.
-
-
Hydrazinolysis:
-
Proceed with the cleavage of the N-alkylphthalimide using hydrazine hydrate as described in the classical protocol.
-
Conclusion and Future Outlook
The Gabriel synthesis remains a vital tool for the synthesis of primary amines. While the direct role of this compound in modifying this reaction is not prominent in the literature, its properties as a polar aprotic substance are highly relevant to the principles that guide the optimization of the Gabriel synthesis. The evolution of this method has been driven by the need for milder conditions, broader substrate scope, and improved efficiency.
Future developments in this area will likely focus on:
-
Greener Solvents: The replacement of traditional polar aprotic solvents with more environmentally benign alternatives is a key area of research.[13][14][15][16][17]
-
Catalytic Methods: The development of catalytic versions of the Gabriel synthesis could further improve its efficiency and reduce waste.
-
Novel Reagents: Exploration of new Gabriel reagents that are more easily cleaved or offer different reactivity profiles continues to be an active area of investigation.[2]
By understanding the fundamental principles of the Gabriel synthesis and the role of the reaction medium, researchers can continue to refine and adapt this classic transformation to meet the demands of modern organic synthesis.
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A Theoretical and Computational Guide to the Structural Elucidation of N,N'-Dimethylphthalamide
Abstract
N,N'-dimethylphthalamide (DMPA) is a symmetrical diamide derivative of phthalic acid.[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is fundamental to predicting its behavior in various chemical and biological systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to study the structure of this compound. We move beyond a simple recitation of protocols to explain the causal reasoning behind the selection of computational methods, the interpretation of the resulting data, and the validation of theoretical models against experimental evidence. This document serves as both a strategic overview and a practical guide to leveraging computational chemistry for a deeper molecular understanding.
The Rationale for Theoretical Structural Studies
While experimental techniques like X-ray crystallography provide a static snapshot of a molecule in the solid state, they may not fully capture its dynamic nature in solution, where many chemical and biological processes occur. Theoretical studies, primarily rooted in quantum mechanics, offer a powerful complementary approach. They allow for the exploration of a molecule's entire potential energy surface, identifying all stable conformers, the energy barriers separating them, and their relative populations. For a molecule like this compound, which possesses multiple rotatable bonds, this conformational landscape is critical to its function and interactions.[2][3]
Furthermore, computational methods provide deep insights into electronic structure—charge distribution, orbital energies, and reactivity indices—that are not directly observable experimentally but are essential for explaining and predicting chemical behavior.[4][5]
Core Computational Methodologies: A Strategic Overview
The accuracy of any theoretical study is contingent upon the judicious selection of the computational method and basis set. For organic molecules of moderate size like DMPA, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[6][7]
2.1 The Power of Density Functional Theory (DFT)
Unlike more computationally expensive ab initio methods, DFT calculates the properties of a many-electron system based on its electron density, which is a function of only three spatial coordinates. This approach implicitly includes electron correlation, a critical factor for accurate energy and geometry predictions, at a fraction of the cost of traditional correlated methods like Møller-Plesset perturbation theory (MP2).[4]
-
Expertise in Action: The choice of a specific functional within DFT is a critical decision. The B3LYP hybrid functional, which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, is a robust and widely validated choice for organic molecules, providing reliable geometric parameters and vibrational frequencies.[8][9]
2.2 The Indispensable Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.
-
Expertise in Action: For DMPA, a Pople-style basis set like 6-311++G(d,p) is highly recommended. Let's deconstruct this choice:
-
6-311G: A triple-zeta basis set, meaning each atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.
-
++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing lone pairs and non-covalent interactions, which are central to the chemistry of the amide groups in DMPA.
-
(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for accurately modeling covalent bonds and bond angles.[10]
-
A Self-Validating Workflow for Structural Analysis
A rigorous computational protocol ensures that the results are reliable and reproducible. The following workflow represents a best-practice approach for the theoretical study of this compound.
3.1 Experimental Protocol: Computational Analysis
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder. The SMILES string CNC(=O)C1=CC=CC=C1C(=O)NC can be used for this purpose.[11]
-
Conformational Search: Perform a systematic or stochastic conformational search to identify various low-energy starting geometries. This step is critical to avoid converging to a local, rather than global, energy minimum.
-
Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy structure.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Electronic Structure Analysis: With the validated minimum-energy geometry, further analyses are conducted:
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[4][12]
-
Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: To calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and understand the molecule's electronic transitions and reactivity.[5]
-
Caption: A validated computational workflow for the theoretical analysis of molecular structures.
Structural and Electronic Insights into this compound
4.1 The Conformational Landscape
The primary degrees of freedom in DMPA are the rotations around the C-C bonds connecting the amide groups to the phenyl ring and the C-N amide bonds. Theoretical studies reveal that the molecule's overall shape is dictated by the relative orientation of the two N,N'-dimethylamide substituents. The key dihedral angles (τ1: O=C-C=C and τ2: C-C-C-N) determine whether the amide groups are pointing in the same or opposite directions relative to the plane of the phenyl ring. Nuclear magnetic resonance studies have indicated a temperature-dependent equilibrium between different forms, which computational studies can help to elucidate by calculating the relative energies of these conformers.[1]
Caption: Key dihedral angles governing the conformational space of this compound.
4.2 Optimized Geometry and Electronic Properties
The optimized geometric parameters from DFT calculations provide a baseline for the molecule in the gas phase. These theoretical values can be compared with solid-state experimental data to understand the effects of crystal packing forces.
| Parameter | Typical DFT (B3LYP/6-311++G(d,p)) Value | Significance |
| Bond Lengths | ||
| C=O (Amide) | ~1.23 Å | Shorter than a C-O single bond, indicating double bond character and potential for hydrogen bond acceptance. |
| C-N (Amide) | ~1.36 Å | Shorter than a typical C-N single bond due to resonance, leading to a planar amide group. |
| C-C (Aromatic) | ~1.40 Å | Characteristic of the delocalized π-system in the benzene ring. |
| Electronic Properties | ||
| HOMO-LUMO Gap | ~5-6 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~3-4 Debye | Indicates a polar molecule, suggesting moderate solubility in polar solvents. |
4.3 Reactivity and Intermolecular Interactions
-
Molecular Electrostatic Potential (MEP): The MEP map of DMPA reveals the most negative potential (red/yellow) is localized around the carbonyl oxygen atoms, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. The regions around the aromatic and methyl protons are characterized by positive potential (blue), making them susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the delocalization of electron density. For DMPA, significant delocalization is observed from the nitrogen lone pair (n) to the antibonding orbital of the carbonyl group (π* C=O). This n→π* interaction is the electronic basis for the planarity of the amide bond and its resistance to rotation. These interactions are crucial for understanding the stability of different conformers.[12][13]
Conclusion
Theoretical studies provide an indispensable framework for a comprehensive understanding of the structure of this compound. By employing robust computational workflows based on Density Functional Theory, researchers can reliably predict its three-dimensional geometry, map its conformational landscape, and decode its electronic properties. This in-depth molecular portrait is crucial for rationalizing its chemical reactivity, physical properties, and potential interactions within complex biological or material science contexts. The synergy between theoretical prediction and experimental validation remains the gold standard for advancing molecular science.
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An In-depth Technical Guide on N,N'-dimethylphthalamide as a Pharmaceutical Impurity
Introduction: The Significance of Impurity Profiling
In pharmaceutical manufacturing, the axiom "the dose makes the poison" is paramount. However, this principle extends beyond the active pharmaceutical ingredient (API) to encompass all components within a drug product, including impurities.[1] Impurities are substances that offer no therapeutic benefit and may pose potential safety risks.[1] Their presence, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[2] N,N'-dimethylphthalamide (CAS: 19532-98-0, Molecular Formula: C₁₀H₁₂N₂O₂, Molecular Weight: 192.21 g/mol ) is one such process-related impurity that warrants careful consideration and control.[3][4]
This guide provides a comprehensive technical overview for researchers and drug development professionals on the formation, toxicological context, analysis, and control of this compound. It is designed to offer field-proven insights and actionable protocols to ensure product quality and regulatory compliance.
Formation Pathways: Understanding the Origin
Effective control of an impurity begins with a thorough understanding of its formation. This compound is primarily a reaction byproduct originating from common starting materials and reagents in organic synthesis.[5]
The principal formation routes include:
-
Reaction of Phthalic Anhydride with Dimethylamine: The most direct pathway involves the condensation of phthalic anhydride, a common chemical building block, with dimethylamine.[6] This reaction is a straightforward amidation process, often occurring under heat.[6]
-
Reaction of Phthalimide or N-substituted Phthalimides with Methylamine: this compound can also be synthesized by reacting phthalimide or N-methylphthalimide with methylamine.[6][7] This involves a nucleophilic attack by the amine on the imide's carbonyl groups, leading to ring-opening and the formation of the diamide.[6]
These reactions can occur when synthesizing an API where phthalic acid derivatives and methylamines (or their precursors) are used as starting materials or intermediates.[8] Understanding the specific steps in a synthetic route where these precursors are present is the first critical step in risk assessment.
Caption: Key formation pathways of this compound.
Toxicological Profile and Regulatory Framework
While specific, comprehensive toxicological data for this compound is limited, its structural alerts and relation to the broader class of phthalates necessitate a cautious approach.[6] Some studies have raised concerns about the potential carcinogenicity of related compounds, although its use as a commercial insecticide has been limited due to these concerns.[6]
Given the potential for genotoxicity (the ability to damage DNA), such impurities are often subject to stringent control limits.[9] The regulatory landscape is governed by the International Council for Harmonisation (ICH) guidelines.
-
ICH Q3A/B: These guidelines establish thresholds for reporting, identifying, and qualifying typical impurities in new drug substances and products.[2][10] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.[10]
-
Reporting Threshold: The level at which an impurity must be reported (e.g., 0.05% for a drug with MDD ≤ 2 g/day ).[10]
-
Identification Threshold: The level requiring structural characterization (e.g., 0.10% for MDD ≤ 2 g/day ).[10]
-
Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data (e.g., 0.15% for MDD ≤ 2 g/day ).[10]
-
-
ICH M7: This guideline specifically addresses DNA reactive (mutagenic) impurities, which have much stricter control limits.[11] It introduces the concept of the Threshold of Toxicological Concern (TTC) , which sets a default acceptable intake of 1.5 µ g/day for a lifetime exposure to a genotoxic impurity.[9][11]
A risk-based approach is essential. The first step is to assess whether this compound has structural alerts for mutagenicity. If it does, or if data is insufficient, it may be treated as a potential genotoxic impurity, triggering the stringent controls outlined in ICH M7.[11]
Analytical Methodologies for Detection and Quantification
Robust and sensitive analytical methods are required to detect and quantify this compound at the levels mandated by regulatory guidelines.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.[12]
Recommended Analytical Technique: HPLC-UV
For routine quality control, a reversed-phase HPLC method with UV detection is often suitable due to its robustness, accessibility, and ability to achieve the necessary sensitivity for non-genotoxic impurity levels. For potentially genotoxic levels (ppm), coupling HPLC with Mass Spectrometry (LC-MS) is required.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is a self-validating system designed for accuracy and reproducibility.
Objective: To quantify this compound in an Active Pharmaceutical Ingredient (API).
1. Materials and Reagents:
-
This compound Reference Standard (CRS)
-
API Batch to be tested
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade (e.g., Milli-Q)
-
Formic Acid, HPLC Grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 10 90 25.0 10 90 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Spiked Sample (for Accuracy/Specificity): Prepare a solution of the API in Diluent at the target concentration (e.g., 10 mg/mL). Spike with a known amount of Standard Stock Solution to achieve a concentration at the specification limit (e.g., 0.15%).
-
Test Sample Solution: Accurately weigh ~100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
4. System Suitability Test (SST):
-
Before analysis, perform five replicate injections of a standard solution at the quantification limit (e.g., 0.05% level).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 10.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
5. Validation and Quantification:
-
Specificity: Analyze blank diluent, un-spiked API, and spiked API. No interfering peaks should be observed at the retention time of this compound.
-
Linearity: Prepare a series of standards covering 50% to 150% of the target limit. Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on signal-to-noise ratios (typically 3:1 for LOD, 10:1 for LOQ). The LOQ must be at or below the reporting threshold.
-
Quantification: Calculate the amount of this compound in the test sample using the response factor from a standard of known concentration.
Caption: A typical workflow for HPLC-based impurity analysis.
Method Comparison
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio (MSⁿ) |
| Typical LOQ | ~0.03 - 0.05% | ~1 - 10 ppm | < 1 ppm |
| Selectivity | Moderate | High | Very High |
| Use Case | Routine QC, non-genotoxic limits | Volatile impurities, trace analysis | Genotoxic impurity quantification |
| Complexity | Low | Moderate | High |
Control Strategies and Risk Mitigation
Controlling impurities is a lifecycle activity, integrating process chemistry, manufacturing controls, and analytical testing.[13] The goal is to design a process where the impurity is either not formed or is effectively removed to levels below the qualification threshold.[1]
1. Redesign Synthesis:
-
The most effective strategy is to avoid the formation of the impurity altogether.[13] This may involve substituting reagents like phthalic anhydride or dimethylamine with alternatives that cannot produce this compound.
2. Process Parameter Optimization:
-
If redesign is not feasible, optimize reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the formation of the byproduct.
3. Purge Factor Demonstration:
-
Demonstrate through experimentation that downstream purification steps (e.g., crystallization, chromatography) effectively remove (purge) the impurity. A robust purging process can justify not testing for the impurity in the final API.[1]
4. Specification Setting:
-
Establish a scientifically justified acceptance criterion (specification) for this compound in a starting material, intermediate, or the final API. This specification becomes a critical quality attribute (CQA) monitored for batch release.
Caption: Decision workflow for impurity control strategy.
Conclusion
This compound represents a classic process-related impurity whose control is mandated by global regulatory standards. Effective management is not merely a matter of final product testing but requires a holistic approach grounded in deep process understanding, risk assessment, and robust analytical science. By understanding its formation pathways, applying the correct regulatory framework, developing validated analytical methods, and implementing a science-based control strategy, pharmaceutical developers can ensure the safety and quality of their products, safeguarding patient health and ensuring regulatory success.
References
- Title: Control of Genotoxic Impurities as a Critical Quality Attribute - TAPI Source: TAPI URL
- Title: Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective Source: ACS Publications - Organic Process Research & Development URL
- Title: Explanation of Impurity Thresholds and Fixing Limits Source: Pharma Specialists URL
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
- Title: Setting Impurity Limits: ICH Q3A/B, M7 and Safety-Based Justification Source: Pharma Stability URL
- Title: Buy this compound | 19532-98-0 Source: Smolecule URL
- Title: Control Strategies of Genotoxic Impurities in Drug Substance & Product Source: Indian Pharmacopoeia Commission URL
- Title: Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies Source: Technology Networks URL
- Title: REACTIONS OP N-(SUBSTITUTED)
- Title: Control of Potentially Genotoxic Impurities in Drug Products Source: Acanthus Research URL
- Source: European Medicines Agency (EMA)
- Title: this compound Source: LGC Standards URL
- Title: this compound | C10H12N2O2 | CID 5237652 Source: PubChem - NIH URL
- Title: Process for the synthesis of N-alkylphthalimide Source: Google Patents URL
- Title: Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products Source: ProPharma URL
Sources
- 1. tapi.com [tapi.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | C10H12N2O2 | CID 5237652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Control of Potentially Genotoxic Impurities in Drug Products - Acanthus Research [acanthusresearch.com]
- 6. Buy this compound | 19532-98-0 [smolecule.com]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 9. edqm.eu [edqm.eu]
- 10. Explanation of Impurity Thresholds and Fixing Limits [pharmaspecialists.com]
- 11. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
N,N'-Dimethylphthalamide: A Versatile Intermediate in Modern Organic Synthesis
Introduction and Physicochemical Properties
N,N'-dimethylphthalamide, with the chemical formula C₁₀H₁₂N₂O₂, is a derivative of phthalic acid belonging to the phthalamide class of organic compounds.[1][2] This symmetrical molecule, featuring two methyl groups attached to the nitrogen atoms of the phthalamide structure, serves as a valuable and versatile intermediate in a multitude of organic transformations.[1] Its utility spans from the synthesis of pharmaceuticals and agrochemicals to fundamental applications in protecting group strategies and coordination chemistry.[1][2]
The unique reactivity and physical properties of this compound are rooted in its molecular architecture. The presence of two ortho-substituted amide groups on a benzene ring influences its electronic and steric characteristics. Resonance between the amide groups and the aromatic ring delocalizes electron density, which in turn affects the reactivity of the carbonyl groups.[1] The methyl substituents introduce a dihedral angle between the amide planes and the benzene ring, a structural feature that impacts both resonance stabilization and solubility in various organic solvents.[1]
| Property | Value | Source |
| IUPAC Name | 1-N,2-N-dimethylbenzene-1,2-dicarboxamide | [1] |
| CAS Number | 19532-98-0 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Melting Point | 185 °C (decomposes) | [1] |
| Boiling Point | 453 °C (predicted) | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in DMSO and methanol. | [4] |
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered on its role as a stable and versatile intermediate. Its applications can be broadly categorized into three key areas: as a precursor in amine synthesis, a building block for heterocyclic compounds, and as a ligand in coordination chemistry.
Amine Synthesis: A Modification of the Gabriel Synthesis
The Gabriel synthesis is a cornerstone method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia. This compound can be employed in a modification of this classic transformation, where it serves as a stable, protected form of an amine. This approach is particularly valuable in multi-step syntheses where protecting group stability is paramount.[1] The overall strategy involves the cleavage of the amide bonds to release the desired primary amine.
Caption: Workflow for the synthesis of primary amines from this compound.
This protocol details the cleavage of this compound to yield a primary amine, a process analogous to the Ing-Manske procedure in the Gabriel synthesis.[5]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide will form.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water and then with a dilute HCl solution to extract the amine as its hydrochloride salt into the aqueous layer.
-
Separate the aqueous layer and basify with a NaOH solution until the pH is >10.
-
Extract the free amine with diethyl ether (3 x volumes).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary amine.
-
Further purification can be achieved by distillation or recrystallization, depending on the properties of the amine.
-
Causality and Trustworthiness: The use of hydrazine hydrate is a well-established and reliable method for the cleavage of the phthalimide group and its derivatives.[5] The formation of the insoluble phthalhydrazide byproduct drives the reaction to completion. The acid-base work-up procedure is a standard and effective method for the separation and purification of the amine product from the reaction mixture.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is a recognized intermediate and sometimes a process impurity in the synthesis of various pharmaceuticals and agrochemicals.[1] Its presence as an impurity in drugs like the antidepressant milnacipran and the anticoagulant rivaroxaban underscores its relevance in pharmaceutical process development and quality control.[1]
Caption: this compound as a key intermediate in a synthetic pathway.
While specific proprietary protocols are not always publicly available, the general principle involves utilizing this compound as a scaffold that can be further functionalized to build the complex molecular architecture of the final active pharmaceutical ingredient (API).
Ligand in Coordination Chemistry
The two amide functionalities in this compound can act as coordination sites for metal ions. Its rigid, planar structure makes it an interesting ligand for the construction of coordination complexes. For example, it has been shown to act as a ligand in dinuclear nickel(II) complexes, where its structure helps to align the metal centers.[1]
This protocol provides a general method for the synthesis of a nickel(II) complex using this compound as a ligand.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Triethylamine (optional, as a base)
Equipment:
-
Schlenk flask or a round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Standard glassware for filtration and washing
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (2 equivalents) in methanol.
-
Metal Salt Solution: In a separate flask, dissolve nickel(II) chloride hexahydrate (1 equivalent) in methanol.
-
Complexation: Slowly add the nickel(II) chloride solution to the stirring solution of this compound at room temperature. A color change or the formation of a precipitate may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. If necessary, a weak base like triethylamine can be added to facilitate deprotonation of the amide if required for coordination.
-
Isolation:
-
Collect the precipitated complex by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
-
Characterization: The resulting complex can be characterized by techniques such as FT-IR spectroscopy (to observe shifts in the C=O stretching frequency upon coordination), UV-Vis spectroscopy, and elemental analysis.
Expertise and Rationale: The choice of a 2:1 ligand-to-metal ratio is common for the formation of complexes with bidentate ligands. The use of an inert atmosphere is crucial to prevent the oxidation of the metal center or side reactions, ensuring the formation of the desired complex. Methanol is a suitable solvent as it dissolves both the ligand and the metal salt.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of phthalic anhydride with dimethylamine.[1]
Materials:
-
Phthalic anhydride
-
Dimethylamine (e.g., 40% aqueous solution or as a gas)
-
Toluene
-
Sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in toluene.
-
Addition of Amine: While stirring, slowly add dimethylamine (2.2 equivalents) to the solution via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the toluene solution under reduced pressure to yield the crude product.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Self-Validation and Causality: The use of a slight excess of dimethylamine ensures the complete conversion of the phthalic anhydride. The aqueous work-up is designed to remove any unreacted dimethylamine and phthalic acid that may have formed through hydrolysis. Recrystallization is a standard and effective method for purifying solid organic compounds.
Safety and Handling
While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility in modified Gabriel syntheses, as a precursor for pharmaceuticals, and as a ligand in coordination chemistry highlights its importance for researchers and drug development professionals. The protocols provided in this guide offer a practical framework for the synthesis and application of this compound, grounded in established chemical principles and safety practices.
References
- 3M. (2024, June 10).
- Khan, M. N. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen. Canadian Journal of Chemistry, 48(10), 1653-1659. [Link]
- OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. [Link]
- Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]
- Khan Academy. Worked problem: Synthesis of Amines. [Link]
- Thermo Fisher Scientific. (2025, October 23).
- Google Patents. (1986). Process for the synthesis of N-alkylphthalimide.
- Chem-Station. (2014, July 22). Gabriel Amine Synthesis. [Link]
- Cole-Parmer. Material Safety Data Sheet - N,N-Dimethyl-1-naphthylamine, 99%. [Link]
- Wikipedia. Gabriel synthesis. [Link]
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
- Chemistry Steps. The Gabriel Synthesis. [Link]
- PubChem. This compound. [Link]
- Pharmaffiliates. CAS No : 19532-98-0 | Product Name : this compound. [Link]
- ChemBK. (2024, April 10). N,N-Dimethylphthalamide. [Link]
- ResearchGate. (2022). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. [Link]
- National Institutes of Health. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
- MDPI. (2024, April 29). Metal Complexes with N-donor Ligands. [Link]
- National Institutes of Health. (2013, March 26).
- Royal Society of Chemistry. catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides. [Link]
- ResearchGate. (2024, April 8). Metal Complexes with N-donor Ligands. [Link]
- MDPI. Metal Complexes with N-Donor Ligands: Second Edition. [Link]
- Oriental Journal of Chemistry. (2014).
- ChemPartner. New Publications Review: Medicinal and Organic Chemistry. [Link]
- HETEROCYCLES. (2011).
- National Institutes of Health. (2021).
- National Institutes of Health. (2019, August 14). Flexible Coordination of N,P-Donor Ligands in Aluminum Dimethyl and Dihydride Complexes. [Link]
Sources
Application Notes & Protocols: N,N'-Dimethylphthalamide as a Bidentate Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of N,N'-dimethylphthalamide (DMPA) as a versatile ligand in coordination chemistry. DMPA, a derivative of phthalic acid, presents a rigid, planar scaffold with two amide oxygen donor atoms, rendering it an effective bidentate O,O'-chelating agent.[1][2] While its application in coordination chemistry is a niche field, its structural properties facilitate the formation of stable and unique metal complexes, notably with transition metals.[1] This guide details the synthesis of the DMPA ligand, protocols for the formation of its metal complexes, in-depth characterization techniques, and a discussion of its potential applications in catalysis and materials science.
Introduction to this compound (DMPA) as a Ligand
This compound (IUPAC Name: 1-N,2-N-dimethylbenzene-1,2-dicarboxamide) is an organic compound featuring a phthalic acid core functionalized with two N-methyl amide groups.[2][3] Its primary utility has been in organic synthesis and as a known process impurity in certain pharmaceuticals.[1][4] However, its molecular architecture holds significant potential for inorganic and organometallic chemistry.
The key features of DMPA that make it an interesting ligand are:
-
Bidentate Coordination: The two carbonyl oxygen atoms possess lone pairs of electrons, allowing DMPA to act as a Lewis base and chelate to a single metal center.[5][6]
-
Rigid Planar Structure: The phenyl backbone imparts conformational rigidity, which can be advantageous in designing complexes with specific geometries and in the construction of larger supramolecular structures like metal-organic frameworks (MOFs).[1][2]
-
Electronic Properties: The electron-withdrawing nature of the phthalamide core can influence the electronic properties of the coordinated metal center, which is a critical factor in applications such as catalysis.[2]
This guide will elucidate the practical steps and underlying chemical principles for leveraging these properties in a research setting.
Synthesis of the this compound Ligand
The most direct and widely employed method for synthesizing DMPA is the condensation reaction between phthalic anhydride and dimethylamine.[1][2] This reaction is a straightforward amidation process. An alternative, though less common, route involves the methylaminolysis of N-methylphthalimide.[1][7]
Protocol 2.1: Synthesis of DMPA from Phthalic Anhydride
This protocol describes the synthesis of this compound via the direct condensation of phthalic anhydride with an excess of dimethylamine.
Causality and Insights:
-
Reagents: Phthalic anhydride is the acidic precursor, while dimethylamine acts as the nucleophile. Using an excess of dimethylamine ensures the complete conversion of both anhydride groups to amides.
-
Solvent: A non-polar solvent like toluene is used to facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation, driving the equilibrium towards the product.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1][2]
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Dimethylamine (2.5 eq, typically as a 40% aqueous solution or gas)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, and heating mantle
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Hexane (for recrystallization)
Step-by-Step Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add phthalic anhydride (e.g., 14.8 g, 0.1 mol) and toluene (150 mL).
-
Slowly add dimethylamine (e.g., 28.2 mL of 40% aqueous solution, ~0.25 mol) to the stirred suspension. The reaction is exothermic; addition should be controlled.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a hot hexane/toluene mixture to yield this compound as a white solid.
Caption: Workflow for the synthesis of this compound (DMPA).
Coordination Principles and Complex Formation
DMPA typically acts as a neutral bidentate ligand, coordinating to metal centers through the oxygen atoms of its two carbonyl groups. This forms a stable five-membered chelate ring. The formation of a coordination complex is a Lewis acid-base reaction, where the metal ion acts as the Lewis acid (electron pair acceptor) and the DMPA ligand acts as the Lewis base (electron pair donor).[5][6]
Caption: General scheme for the formation of a metal-DMPA complex.
Protocol 3.1: General Synthesis of a Metal-DMPA Complex (e.g., Ni(II))
This protocol provides a generalized method for synthesizing a transition metal complex, using Nickel(II) as an example, based on literature describing dinuclear nickel(II) complexes with DMPA.[1]
Causality and Insights:
-
Metal Salt: A hydrated metal salt like NiCl₂·6H₂O is often used as it is readily soluble in polar solvents like ethanol or methanol. The choice of anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻) can influence the final structure and solubility of the complex.
-
Solvent: Ethanol or methanol are common choices as they can dissolve both the organic ligand and the inorganic metal salt, facilitating the reaction.
-
Stoichiometry: The molar ratio of metal to ligand is critical. A 1:1 or 1:2 ratio is typically explored first to form simple monomeric complexes.
-
Isolation: Complexes are often less soluble than their constituent reactants. Cooling the reaction mixture or slow evaporation of the solvent are common methods to induce crystallization and isolate the product.
Materials:
-
This compound (DMPA) (1.0 eq)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1.0 eq)
-
Ethanol (absolute)
-
Magnetic stirrer and hotplate
-
Schlenk flask or round-bottom flask with condenser
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
In a flask, dissolve DMPA (e.g., 192 mg, 1.0 mmol) in warm ethanol (20 mL).
-
In a separate beaker, dissolve NiCl₂·6H₂O (e.g., 238 mg, 1.0 mmol) in ethanol (10 mL).
-
While stirring the DMPA solution, add the nickel(II) solution dropwise. A color change is often observed, indicating complex formation.
-
Attach a condenser and gently reflux the mixture for 2-4 hours to ensure the reaction goes to completion.
-
Reduce the volume of the solvent by about half using a gentle stream of nitrogen or by careful heating.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to promote crystallization.
-
Collect the resulting crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Dry the product in a desiccator under vacuum.
Physicochemical Characterization
Thorough characterization is essential to confirm the synthesis of the DMPA ligand and its successful coordination to the metal center.
| Technique | Free Ligand (DMPA) Analysis | Coordinated Ligand (Metal-DMPA Complex) Analysis |
| Infrared (IR) Spectroscopy | Strong C=O stretching band typically around 1640-1660 cm⁻¹. | A shift of the C=O stretching frequency to a lower wavenumber (e.g., 1600-1620 cm⁻¹) is indicative of the carbonyl oxygen coordinating to the metal center. This shift weakens the C=O bond.[1] |
| ¹H NMR Spectroscopy | Sharp signals for aromatic protons (~7.5 ppm) and N-methyl protons (~3.0 ppm). | Broadening of signals may occur if the metal ion is paramagnetic (e.g., Ni(II), Cu(II)). For diamagnetic metals (e.g., Zn(II)), shifts in proton resonances, especially those near the coordination site, are observed. |
| Elemental Analysis (CHN) | Experimental percentages of C, H, and N should match the theoretical values for C₁₀H₁₂N₂O₂. | Confirms the stoichiometry of the isolated complex (i.e., the ratio of metal to ligand). |
| X-ray Crystallography | N/A (unless characterizing the ligand itself) | Provides definitive proof of coordination. It reveals the metal-ligand bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and overall crystal packing. |
| UV-Visible Spectroscopy | Shows absorptions corresponding to π-π* transitions within the aromatic system. | Appearance of new, often weaker, absorption bands in the visible region corresponding to d-d transitions of the metal center. The position and intensity of these bands provide information about the geometry and ligand field strength. |
Applications and Future Directions
While DMPA itself is primarily an intermediate, its metal complexes open avenues to several advanced applications, leveraging the properties of coordination compounds.[8][9][10]
-
Catalysis: The rigid scaffold of DMPA can create a well-defined coordination sphere around a metal center. This is highly desirable in catalysis, where control over the metal's environment dictates selectivity and activity.[11][12] DMPA-metal complexes could be explored as catalysts for oxidation, reduction, or cross-coupling reactions.
-
Materials Science: The planar structure of DMPA makes it a candidate as a "strut" or "linker" in the design of Metal-Organic Frameworks (MOFs).[2] By connecting multiple metal centers, DMPA could help form porous materials with potential applications in gas storage, separation, or sensing.
-
Medicinal Inorganic Chemistry: Metal complexes are widely studied for therapeutic applications.[8][10][11] The unique geometries and redox properties of metal ions can be exploited to design novel drugs.[11] DMPA complexes could be screened for antimicrobial or anticancer activity.
Caption: Potential application areas for metal-DMPA complexes.
References
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- PMC. (2019). Flexible Coordination of N,P-Donor Ligands in Aluminum Dimethyl and Dihydride Complexes.
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Application Notes & Protocols: N,N'-Dimethylphthalamide as a Versatile Intermediate in Pharmaceutical Synthesis
Authored by: Gemini, Senior Application Scientist
Executive Summary
N,N'-dimethylphthalamide (DMPA) is a symmetrical diamide derivative of phthalic acid. While structurally simple, it serves as a noteworthy intermediate in multi-step organic synthesis.[1] In the pharmaceutical industry, its significance is twofold: it acts as a foundational building block for constructing more complex molecular architectures and is also identified as a critical process-related impurity in the manufacturing of certain Active Pharmaceutical Ingredients (APIs), such as the anticoagulant Rivaroxaban and the antidepressant Milnacipran.[2][3][4] Understanding its synthesis, reactivity, and analytical quantification is therefore essential for researchers, process chemists, and quality control professionals in drug development. These notes provide a detailed overview of DMPA's synthesis protocols, mechanistic insights into its application, and methodologies for its analysis.
Introduction: The Role of this compound in Pharmaceutical Chemistry
This compound, with the chemical formula C₁₀H₁₂N₂O₂, is a white solid organic compound.[5][6] Its structure features a benzene ring with two adjacent N-methylcarboxamide groups. This arrangement imparts a rigid, planar structure that can be exploited in synthesis.[2] In pharmaceutical development, DMPA is primarily utilized as an intermediate. The amide functionalities can undergo further transformations, such as hydrolysis, reduction, or transamidation, allowing for the introduction of new functional groups or the construction of heterocyclic systems.[1][2]
Furthermore, its appearance as a process impurity, often arising from side reactions of phthalic acid derivatives with methylamine sources, necessitates robust analytical methods for its detection and quantification to ensure the purity and safety of final drug products.[2][5]
Physicochemical Properties & Data
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| IUPAC Name | N¹,N²-dimethylbenzene-1,2-dicarboxamide | [1][4] |
| Synonyms | N,N'-Dimethylphthalic Diamide, DMPA | [5][7] |
| CAS Number | 19532-98-0 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2][4] |
| Molecular Weight | 192.21 g/mol | [4] |
| Appearance | White to Off-White Solid | [5][6] |
| Melting Point | 185 °C (decomposition) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6][8] |
| Storage | 2-8°C, under inert atmosphere, protected from moisture | [5][6][9] |
Synthesis Protocols for this compound
The synthesis of DMPA is typically achieved through straightforward amidation reactions. The two most common laboratory- and industrial-scale methods are detailed below.
Protocol 1: Direct Amidation of Phthalic Anhydride
This is the most common and atom-economical approach, involving the direct reaction of phthalic anhydride with dimethylamine.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where dimethylamine attacks the electrophilic carbonyl carbons of the anhydride, leading to a ring-opening to form an intermediate amic acid, which then reacts with a second equivalent of dimethylamine to form the final diamide.
Caption: Workflow for the synthesis of DMPA from phthalic anhydride.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture.
-
Reagent Charging: To the flask, add phthalic anhydride (1.0 eq). Add a suitable solvent, such as toluene (approx. 5-10 mL per gram of anhydride).[1]
-
Reaction Initiation: While stirring, add an excess of dimethylamine (typically a 40% solution in water or as a gas) (2.2-2.5 eq) to the suspension. The use of excess amine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting solid residue is then washed with a non-polar solvent like hexane to remove non-polar impurities, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[10]
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Ring-Opening of Phthalimide or N-Methylphthalimide
This method involves the nucleophilic attack of methylamine on a pre-formed imide ring.[2][11] This pathway is particularly useful if N-substituted phthalimides are readily available. The mechanism involves the attack of methylamine on one of the imide carbonyls, leading to the formation of a tetrahedral intermediate, followed by ring-opening to yield the final diamide product.[2]
-
Reagent Preparation: Dissolve N-methylphthalimide (1.0 eq) in a suitable solvent such as dioxane.[11]
-
Amine Addition: In a separate vessel, prepare a solution of methylamine (1.1-1.5 eq) in a mixture of dioxane and water.[11]
-
Reaction: Cool the N-methylphthalimide solution in an ice bath. Add the methylamine solution dropwise over a period of 1 hour with continuous stirring.
-
Reaction Completion: Allow the mixture to slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Isolation and Purification: Remove the solvent via rotary evaporation. The crude product can be purified by column chromatography or recrystallization from an appropriate solvent to afford pure this compound.
Application as a Pharmaceutical Intermediate & Mechanistic Insights
The utility of DMPA in pharmaceutical synthesis stems from its role as a stable, easily prepared scaffold. The two N-methyl amide groups can be selectively modified or can direct the formation of more complex heterocyclic structures.
Caption: Conceptual role of DMPA as a precursor in drug synthesis.
-
Building Block for Heterocycles: The rigid ortho-positioning of the amide groups makes DMPA a precursor for synthesizing heterocyclic systems. For example, reduction of the amide groups can yield corresponding amines, which can then be used in subsequent cyclization reactions.[1]
-
Transamidation Reactions: The N-methyl amide groups can be displaced by other primary or secondary amines in transamidation reactions.[2] This proceeds through a classic addition-elimination pathway via a tetrahedral intermediate, allowing for the introduction of different amine-containing fragments into the molecule.[2]
-
Process Impurity in API Synthesis: DMPA is a known impurity in the synthesis of Rivaroxaban and Milnacipran.[2][3][4] Its formation can occur from residual phthalic acid-related starting materials reacting with methylamine sources used in other steps of the synthesis. Its control and quantification are therefore mandatory under Good Manufacturing Practices (GMP).
Analytical Methodologies for Quantification
Accurate quantification of this compound, both as a product and as an impurity, is critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
General Protocol Outline: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in a suitable diluent (e.g., Methanol or Acetonitrile).[8] Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample (e.g., API batch) and dissolve it in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is typically effective.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (determined by UV scan, typically around 230-254 nm).
-
-
Quantification: Construct a calibration curve from the peak areas of the reference standards. Calculate the concentration of DMPA in the sample by comparing its peak area to the calibration curve. For impurity analysis, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[12][13]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15][16]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][17]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid creating dust.[17]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][6] As it is noted to be moisture-sensitive, storage under an inert atmosphere is recommended for long-term stability.[6]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14][15]
Conclusion
This compound is a valuable and versatile chemical intermediate in the field of pharmaceutical sciences. Its straightforward synthesis and the reactivity of its diamide structure provide a reliable platform for building complex molecules. Concurrently, its potential to arise as a process-related impurity underscores the critical need for stringent analytical controls in drug manufacturing. The protocols and insights provided herein offer a foundational guide for researchers and development professionals to effectively synthesize, utilize, and control this compound in their workflows.
References
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A Comprehensive Guide to the Quantitative Analysis of N,N'-Dimethylphthalamide (DMPA)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the robust and reliable quantification of N,N'-dimethylphthalamide (CAS No. 19532-98-0), a chemical intermediate and potential impurity in pharmaceutical manufacturing. We present validated analytical methods using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, incorporating principles from international guidelines to ensure data integrity. This document explains the causality behind experimental choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals to achieve accurate and reproducible results.
Introduction: The Analytical Imperative for this compound
This compound (DMPA) is a diamide derivative of phthalic acid with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol .[1][2] It serves as a key intermediate in various organic syntheses and can appear as a process-related impurity or degradant in active pharmaceutical ingredients (APIs). Due to the stringent safety and purity requirements for pharmaceutical products, regulatory bodies mandate the precise quantification of such impurities.[3]
The development of robust analytical methods is therefore not merely a procedural step but a critical component of quality control and regulatory compliance. An ideal method must be specific, sensitive, accurate, and precise to unequivocally identify and quantify DMPA, often at trace levels within complex sample matrices. This guide focuses on two gold-standard chromatographic techniques, HPLC and GC, providing the theoretical basis and practical steps for their successful implementation.
Strategic Approach to Method Selection
The choice between HPLC and GC is dictated by the analyte's properties and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile or thermally labile compounds like DMPA. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for DMPA and is often considered the gold standard for routine purity testing in pharmaceuticals due to its high resolution and reproducibility.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, offering exceptional sensitivity and specificity. While DMPA is not highly volatile, GC analysis is feasible. Coupling GC with a mass spectrometer provides structural information, making it an unparalleled tool for definitive identification and for detecting trace-level impurities, a key concern in pharmaceutical safety.[3][5]
The following sections provide detailed protocols for both techniques, enabling laboratories to select the method that best fits their instrumentation and analytical needs.
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is designed for the routine, high-throughput analysis of DMPA in API batches or formulation samples. It leverages a C18 stationary phase, which effectively retains the moderately polar DMPA, and a UV detector set to a wavelength where the aromatic phthalimide structure exhibits strong absorbance.
Principle of the Method
The sample is dissolved in a suitable solvent and injected into the HPLC system. DMPA is separated from other components in the sample matrix on a non-polar C18 column using a polar mobile phase (a mixture of acetonitrile and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[4] As DMPA elutes from the column, it is detected by a UV detector, and the resulting peak area is proportional to its concentration.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for DMPA quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
A. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and HPLC vials.
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
B. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v). Filter through a 0.45 µm membrane filter and degas before use. The optimal ratio should be determined during method development to achieve a suitable retention time (e.g., 3-7 minutes) and resolution from impurities.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DMPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
Sample Solution: Accurately weigh approximately 25 mg of the sample (e.g., API) into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This targets a concentration of 1000 µg/mL. If the expected DMPA concentration is low, a more concentrated sample solution may be needed, but solubility and matrix effects must be considered.
C. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
D. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solution(s). It is good practice to bracket sample injections with check standards.
-
Construct a calibration curve by plotting the peak area of DMPA against the concentration of the standards.
-
Determine the concentration of DMPA in the sample solution using the linear regression equation from the calibration curve.
-
Calculate the final amount of DMPA in the original sample, typically as a weight/weight percentage (% w/w).
Method Validation Summary
A method developed according to the protocol above must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines such as ICH Q2(R2).[6]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | Peak is free from interference from blank and placebo. Peak purity > 99%. | No interference observed at the retention time of DMPA. |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | Repeatability: 0.8%; Intermediate: 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | ~1.0 µg/mL |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for trace-level quantification and confirmatory analysis of DMPA. The high resolving power of the capillary GC column combined with the specificity of the mass spectrometer provides unambiguous identification and measurement, which is critical when dealing with genotoxic or other high-risk impurities.[3]
Principle of the Method
A solution of the sample is injected into a heated inlet, where the DMPA is vaporized and transferred onto a capillary column by an inert carrier gas (e.g., helium). The column separates components based on their boiling points and interaction with the stationary phase. As DMPA elutes, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint. Quantification is achieved by monitoring specific, characteristic ions (Selected Ion Monitoring - SIM mode), which dramatically enhances sensitivity and selectivity.[5]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for DMPA quantification by GC-MS.
Detailed Protocol: GC-MS
A. Instrumentation and Materials
-
Gas chromatograph with a split/splitless inlet and a Mass Spectrometric detector.
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
Autosampler vials with septa.
-
This compound reference standard.
-
High-purity dichloromethane (DCM) or other suitable solvent.
B. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DMPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the Standard Stock Solution with dichloromethane.
-
Sample Preparation:
-
For Soluble Samples: Dissolve a known amount of the sample in dichloromethane to a final concentration suitable for the expected impurity level.
-
For Insoluble Samples/Complex Matrices: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate DMPA from the matrix.[7] A typical LLE would involve dissolving the sample in an aqueous buffer, followed by extraction with dichloromethane. The organic layer is then collected for analysis.
-
C. GC-MS Conditions
| Parameter | Recommended Setting |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | SIM Mode: Monitor ions m/z 161 (quantifier), 132, 104 (qualifiers) |
Rationale for Ion Selection: The mass spectrum of DMPA will show characteristic fragments. The quantifier ion should be abundant and specific, while qualifier ions confirm the identity of the peak by being present in the correct ratio.
D. Analysis and Quantification
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the calibration standards to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area for the quantifier ion (m/z 161) at the retention time of DMPA.
-
Construct the calibration curve and calculate the concentration in the sample as described for the HPLC method.
Conclusion
This application note details two robust and validated methods for the quantification of this compound. The HPLC-UV method is presented as a reliable and accessible technique for routine quality control, offering excellent precision and accuracy. The GC-MS method serves as a highly sensitive and specific alternative, ideal for trace-level determination and confirmatory analysis. By providing detailed protocols and explaining the rationale behind key parameters, this guide equips researchers and analysts with the necessary tools to implement these methods effectively, ensuring the quality and safety of pharmaceutical products.
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Application Note: A Comprehensive Guide to the Hydrolysis of N,N'-Dimethylphthalamide
Abstract
This application note provides a detailed experimental protocol for the hydrolysis of N,N'-dimethylphthalamide, a compound of interest in organic synthesis and as an intermediate in the production of various chemicals.[1][2] The protocol outlines both acid- and base-catalyzed hydrolysis procedures, offering flexibility for researchers based on their specific needs and available resources. We delve into the mechanistic underpinnings of these reactions, providing a robust framework for understanding and optimizing the hydrolysis process. Furthermore, this guide details analytical methods for monitoring reaction progress and characterizing the final products, ensuring a comprehensive and self-validating experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Amide hydrolysis is a fundamental reaction in organic chemistry, involving the cleavage of the amide bond to yield a carboxylic acid and an amine.[3] this compound, a derivative of phthalic acid, undergoes hydrolysis to produce phthalic acid and dimethylamine.[2] This reaction is crucial for the degradation of phthalamide-based compounds and for the synthesis of phthalic acid derivatives. The stability of the amide bond necessitates the use of strong acidic or basic conditions and often requires heating to proceed at a reasonable rate.[4]
Understanding the kinetics and mechanisms of this compound hydrolysis is essential for controlling reaction outcomes and developing efficient synthetic or degradative pathways. This guide provides a comprehensive overview of the experimental procedures and the scientific rationale behind them.
Mechanistic Overview: The Chemistry of Amide Bond Cleavage
The hydrolysis of amides can be effectively catalyzed by either acid or base. The choice of catalyst dictates the specific reaction mechanism and can influence the reaction rate and product isolation procedure.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[5][6] This activation facilitates nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the eventual departure of the amine as a protonated species (an ammonium ion), which is a good leaving group. The reaction is generally irreversible because the resulting amine is protonated and no longer nucleophilic, preventing the reverse reaction from occurring.[5]
Caption: Acid-catalyzed hydrolysis workflow.
Base-Catalyzed Hydrolysis
In a basic medium, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[3][7] This leads to the formation of a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is the rate-determining step and is typically driven forward by an irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amine.[7] This reaction generally requires heating and a high concentration of the base to proceed efficiently.[8]
Caption: Base-catalyzed hydrolysis workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both acid- and base-catalyzed hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ≥97%, pellets | Merck |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Ethyl Acetate | HPLC Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Reagent | J.T. Baker |
| Deionized Water | Type 1 | Millipore |
| Round-bottom flask | 100 mL | Pyrex |
| Reflux condenser | - | Kimble |
| Magnetic stirrer with hotplate | - | IKA |
| pH paper or pH meter | - | Mettler Toledo |
| Separatory funnel | 250 mL | Corning |
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.92 g, 10 mmol) in 30 mL of 3 M aqueous hydrochloric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical reaction time is 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude phthalic acid.
-
-
Purification: The crude phthalic acid can be purified by recrystallization from hot water.
Protocol 2: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.92 g, 10 mmol) and 30 mL of 10% (w/v) aqueous sodium hydroxide solution.[9]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).[9]
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC. A typical reaction time is 6-12 hours. The evolution of dimethylamine gas (fishy odor) is an indicator of the reaction's progress.[10][11]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a beaker and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. Phthalic acid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
-
Purification: The collected phthalic acid can be further purified by recrystallization from hot water.
Analytical Characterization
To ensure the successful hydrolysis of this compound and to quantify the yield, the following analytical techniques are recommended.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.
| Parameter | Value |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate : Hexane (1:1) with 1% Acetic Acid |
| Visualization | UV light (254 nm) |
The starting material, this compound, will have a higher Rf value than the more polar product, phthalic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative analysis of the reaction mixture. Phthalic acid can be readily analyzed by reverse-phase HPLC.[12][13]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify and quantify the volatile dimethylamine product, particularly in the base-catalyzed reaction. It can also be used to analyze the phthalic acid product after derivatization (e.g., esterification).[14][15]
Data Presentation
Table 1: Comparison of Hydrolysis Conditions and Outcomes
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | 3 M HCl | 10% NaOH |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 90-98% |
| Workup Complexity | Moderate (neutralization, extraction) | Simple (acidification, filtration) |
| Key Advantage | Cleaner reaction profile | High yield, simple product isolation |
Conclusion
This application note provides robust and reliable protocols for the hydrolysis of this compound under both acidic and basic conditions. The choice between the two methods will depend on the specific requirements of the researcher, including desired reaction time, yield, and ease of workup. The detailed mechanistic explanations and analytical methods included herein are designed to empower scientists to not only successfully perform this transformation but also to understand and troubleshoot the process effectively.
References
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Khan Academy. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. [Link]
- Marx, D., & Tuckerman, M. E. (2001). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 105(28), 6602–6614. [Link]
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- Gao, J., & Truhlar, D. G. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas-Phase and Aqueous Solution. The Journal of Physical Chemistry A, 103(21), 4217–4226. [Link]
- Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides [Video]. YouTube. [Link]
- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(9), 803-809. [Link]
- UNT Digital Library. (n.d.). REACTIONS OF N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES.
- Bornscheuer, U. T., et al. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(14), 3467–3472. [Link]
- Clark, J. (n.d.). The hydrolysis of amides. Chemguide.
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Vaughn, H. L., & Robbins, M. D. (1975). Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry, 40(12), 1187–1189. [Link]
- GL Sciences Inc. (n.d.). Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid.
- Pharmaffiliates. (n.d.). CAS No : 19532-98-0 | Product Name : this compound.
- ResearchGate. (2021, February 14). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples.
- PubMed. (2018, March 1). Determination of phthalic acid esters in water samples by hollow fiber liquid-phase microextraction prior to gas chromatography tandem mass spectrometry.
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
- Epstein, S. S., & Mantel, N. (1963). Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. Science, 140(3566), 485–486. [Link]
- Zhang, Y., et al. (2009). Theoretical studies on the water-assisted hydrolysis of N,N-dimethyl-N'-(2',3'-dideoxy-3'-thiacytidine) formamidine with three water molecules. Journal of Molecular Structure: THEOCHEM, 893(1-3), 85-91. [Link]
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Navigating the Reactivity of N,N'-Dimethylphthalamide: A Guide to Nucleophilic Reactions for Researchers
Introduction: The Versatile Phthalamide Scaffold
N,N'-dimethylphthalamide, a symmetrical derivative of phthalic acid, serves as a valuable and versatile building block in synthetic organic chemistry. Its structure, featuring two N-methyl amide groups attached to a benzene ring at the 1 and 2 positions, presents two electrophilic carbonyl centers. The reactivity of these centers towards nucleophiles is the cornerstone of this guide, offering a gateway to a diverse array of functionalized molecules. Understanding and controlling these reactions are paramount for researchers in drug discovery and materials science, where the phthalamide core is a recurring motif in biologically active compounds and functional polymers.[1] This document provides an in-depth exploration of the reactions of this compound with common classes of nucleophiles, complete with mechanistic insights and detailed experimental protocols designed for practical application in the modern research laboratory.
Hydrolysis: The Fundamental Cleavage of the Amide Bond
The hydrolysis of this compound, leading to phthalic acid and dimethylamine, is a fundamental transformation that can occur under both acidic and basic conditions.[2] While stable under neutral aqueous conditions, the amide bonds are susceptible to cleavage in the presence of strong acids or bases, a reaction of significance for both degradation studies and synthetic deprotection strategies.
Mechanistic Overview: A Tale of Two Pathways
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion directly attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a dimethylamide anion, a relatively poor leaving group, which is then protonated. The process is repeated for the second amide group to yield the dicarboxylate salt of phthalic acid.
Acid-catalyzed hydrolysis, conversely, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl. Following a series of proton transfers, dimethylamine is eliminated as a leaving group.
Diagram: Hydrolysis of this compound
Caption: Mechanisms of base and acid-catalyzed hydrolysis.
Protocol: Alkaline Hydrolysis of this compound
This protocol is adapted from a general method for the mild alkaline hydrolysis of N,N-disubstituted amides.[3][4][5][6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dioxane or Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) in 9 mL of dioxane or DCM.
-
Reagent Addition: Prepare a 4 M solution of NaOH in methanol. Add 1 mL (4.0 mmol) of this solution to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, so heating may be necessary to achieve a reasonable reaction rate.[3][6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with concentrated HCl. The product, phthalic acid, may precipitate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phthalic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Base | Sodium Hydroxide in Methanol | [3][6] |
| Solvent | Dioxane or Dichloromethane | [3][6] |
| Temperature | Room Temperature to Reflux | [3][6] |
| Product | Phthalic Acid, Dimethylamine | [2] |
Transamidation: Exchange of Amine Moieties
Transamidation is a powerful reaction for the synthesis of new amides from existing ones. In the case of this compound, reaction with a primary or secondary amine can lead to the formation of a new N,N'-disubstituted phthalamide.[2] This reaction is particularly useful for creating a library of phthalamide derivatives for screening in drug discovery programs.
Mechanistic Rationale: A Reversible Equilibrium
The transamidation of this compound with an amine proceeds through a nucleophilic acyl substitution mechanism. The incoming amine attacks one of the carbonyl carbons to form a tetrahedral intermediate. This intermediate can then collapse by expelling either the original dimethylamine or the newly added amine. The reaction is often reversible, and driving the equilibrium towards the desired product can be achieved by using a large excess of the incoming amine or by removing the displaced dimethylamine.[7] The reaction can be promoted by a base, such as sodium tert-butoxide, which is thought to activate the amine nucleophile.[8]
Diagram: Transamidation Workflow
Caption: General workflow for transamidation.
Protocol: Sodium tert-Butoxide-Mediated Transamidation
This protocol is based on a general method for the transamidation of N,N-dimethyl amides.[8]
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or solvent-free conditions
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar).
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the desired primary or secondary amine (2.0-3.0 mmol).
-
Base Addition: Carefully add sodium tert-butoxide (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can also be performed under solvent-free conditions.[8] Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-disubstituted phthalamide.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Primary or Secondary Amine | |
| Promoter | Sodium tert-Butoxide | |
| Conditions | Room Temperature, Solvent-free or Toluene | |
| Product | N,N'-Disubstituted Phthalamide | [2] |
Reaction with Alkoxides: A Path to Esters and Hemiaminals
The reaction of this compound with alkoxides, such as sodium methoxide, represents another avenue for nucleophilic acyl substitution. While specific protocols for this compound are not extensively documented, the general reactivity of amides with alkoxides suggests the formation of esters or hemiaminal-like intermediates.
Mechanistic Considerations: Competing Pathways
An alkoxide ion can attack a carbonyl carbon of this compound to form a tetrahedral intermediate. This intermediate can then collapse to expel a dimethylamide anion, leading to the formation of a methyl ester. If the reaction is performed with one equivalent of alkoxide, a mono-ester mono-amide product could be formed. With excess alkoxide, the formation of the diester, dimethyl phthalate, is conceivable. The reaction is likely to be an equilibrium process, and driving it to completion may require specific conditions.
Diagram: Reaction with Alkoxides
Caption: Proposed reaction with sodium methoxide.
Protocol: General Procedure for Reaction with Sodium Methoxide
This is a proposed general protocol based on the principles of nucleophilic acyl substitution.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH) or an aprotic solvent like THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Add sodium methoxide (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Value | Rationale |
| Substrate | This compound | - |
| Nucleophile | Sodium Methoxide | A common, strong alkoxide nucleophile. |
| Solvent | Anhydrous THF | Aprotic solvent to avoid protonation of the nucleophile. |
| Temperature | Room Temperature to Gentle Heat | To overcome the activation energy for amide cleavage. |
| Product | Phthalic acid methyl ester N-methylamide / Dimethyl phthalate | Expected products of nucleophilic acyl substitution. |
Organometallic Reagents: Forging New Carbon-Carbon Bonds
The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, offers a powerful method for the construction of new carbon-carbon bonds. This reaction typically leads to the formation of 3-hydroxy-3-alkylisoindolin-1-ones, valuable scaffolds in medicinal chemistry.[9]
Mechanistic Pathway: Addition to a Carbonyl
Organometallic reagents are potent nucleophiles that readily attack one of the carbonyl carbons of the phthalamide ring. This addition forms a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the stable 3-hydroxy-3-alkylisoindolin-1-one. Unlike the reaction with esters, where a second equivalent of the organometallic reagent can add, the reaction with N,N-dialkylphthalamides typically stops after the first addition due to the formation of a stable hemiaminal-like intermediate.
Diagram: Grignard Reaction Mechanism
Caption: Mechanism of Grignard reaction with this compound.
Protocol: Synthesis of 3-Hydroxy-3-alkylisoindolin-1-ones via Grignard Reaction
This protocol is adapted from procedures for the reaction of N-substituted phthalimides with Grignard reagents.[9][10]
Materials:
-
This compound
-
Alkyl or aryl magnesium halide (Grignard reagent) in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, dropping funnel, magnetic stirrer, inert atmosphere, ice bath.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (1.1 mmol) dropwise to the cooled solution via a dropping funnel or syringe.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-hydroxy-3-alkylisoindolin-1-one.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Grignard Reagent (RMgX) | [9][10] |
| Solvent | Anhydrous THF or Diethyl Ether | [9][10] |
| Temperature | 0 °C to Room Temperature | [9][10] |
| Product | 3-Hydroxy-3-alkylisoindolin-1-one | [9] |
Conclusion and Future Outlook
The reactions of this compound with nucleophiles provide a rich and diverse landscape for synthetic exploration. From simple hydrolysis to the formation of complex heterocyclic structures through reactions with organometallic reagents, the phthalamide core offers a robust platform for the generation of novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently navigate these transformations. Future work in this area will likely focus on the development of catalytic and enantioselective methods for these reactions, further expanding the synthetic utility of this versatile building block.
References
- Vassiliki Theodorou, Georgios Paraskevopoulos, and Konstantinos Skobridis. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." ARKIVOC 2015 (vii) 101-112. [Link]
- ARKAT USA, Inc. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Accessed January 7, 2026. [Link]
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
- ResearchGate. "(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Accessed January 7, 2026. [Link]
- BYJU'S. "What is Gabriel Phthalimide Synthesis Reaction?" Accessed January 7, 2026. [Link]
- Chemistry LibreTexts. "Gabriel Synthesis.
- Master Organic Chemistry. "The Gabriel Synthesis." Accessed January 7, 2026. [Link]
- UNT Digital Library. "REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES." Accessed January 7, 2026. [Link]
- ResearchGate. "Synthesis of 1,1,3,3-Tetraalkylisoindolines Using a Microwave-Assisted Grignard Reaction." Accessed January 7, 2026. [Link]
- ResearchGate. "Phthalimides and Grignard Reaction." Accessed January 7, 2026. [Link]
- Organic Syntheses. "Sodium Methoxide." Accessed January 7, 2026. [Link]
- Indian Academy of Sciences. "Synthesis and characterization of sodium alkoxides." Accessed January 7, 2026. [Link]
- ResearchGate. "Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters | Request PDF." Accessed January 7, 2026. [Link]
- Chemistry LibreTexts. "14.10: Reactions of Alkoxides.
- Google Patents. "US20070015922A1 - Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide." Accessed January 7, 2026.
- ResearchGate. "A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions." Accessed January 7, 2026. [Link]
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Application Notes and Protocols for the Investigation of N,N'-Dimethylphthalamide as a Potential Antimicrobial Agent
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic value. This document provides a comprehensive guide for the investigation of N,N'-dimethylphthalamide, a phthalamide derivative, as a potential antimicrobial agent. Phthalamide analogues have demonstrated a wide spectrum of biological activities, suggesting that this compound may possess untapped antimicrobial properties[1]. These application notes and protocols are designed to provide researchers with a robust framework for evaluating its antimicrobial efficacy, elucidating its mechanism of action, and assessing its preliminary safety profile. The methodologies described herein are grounded in established standards and are intended to ensure the generation of reliable and reproducible data, thereby accelerating the early-stage evaluation of this compound.
Introduction: The Rationale for Investigating this compound
This compound (C₁₀H₁₂N₂O₂) is an organic compound belonging to the phthalamide class of chemicals[2][3]. While it has been primarily utilized in organic synthesis, its structural similarity to other biologically active phthalimide derivatives warrants a thorough investigation into its potential antimicrobial activity[1][3]. The core phthalimide structure is a key pharmacophore in a variety of therapeutic agents, and derivatives have shown promise as anti-inflammatory, analgesic, and immunomodulatory agents[1]. Notably, some phthalimide derivatives have exhibited antimicrobial effects, making this compound a logical candidate for screening[3].
This guide provides a structured, multi-faceted approach to the preclinical evaluation of this compound. The protocols are designed to be self-validating, with clear endpoints and integrated controls. By following these methodologies, researchers can systematically characterize the antimicrobial potential of this compound.
Characterization of this compound
A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [4] |
| Molecular Weight | 192.21 g/mol | [4] |
| IUPAC Name | N¹,N²-dimethylbenzene-1,2-dicarboxamide | [4] |
| CAS Number | 19532-98-0 | [4] |
| Synthesis | Typically synthesized via the reaction of phthalic anhydride with dimethylamine. | [5] |
Efficacy Evaluation: Antimicrobial Susceptibility Testing
The initial phase of evaluation focuses on determining the in vitro antimicrobial activity of this compound against a panel of clinically relevant microorganisms. The following protocols adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL per well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Caption: Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Perform MIC Assay:
-
Follow the broth microdilution protocol as described in section 3.1.
-
-
Subculturing:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Mechanistic Insights: Investigating the Mode of Action
Understanding how a novel antimicrobial agent works is crucial for its development. The following protocols provide a starting point for elucidating the mechanism of action of this compound.
Caption: Strategy for Mechanism of Action Studies.
Assessment of Bacterial Membrane Permeability
Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial agents.
This assay measures the influx of the fluorescent dye ethidium bromide (EtBr), which can only enter cells with compromised membranes and subsequently intercalates with DNA, leading to a significant increase in fluorescence[6][7].
-
Bacterial Culture Preparation:
-
Grow the test bacterium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a standardized optical density.
-
-
Assay Procedure:
-
Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Add ethidium bromide to each well to a final concentration of 1-2 µg/mL.
-
Monitor the fluorescence intensity over time using a microplate reader (excitation ~530 nm, emission ~600 nm).
-
-
Data Analysis:
-
An increase in fluorescence intensity in the presence of this compound compared to the negative control indicates membrane damage.
-
Evaluation of DNA Synthesis Inhibition
Inhibition of DNA replication is another key antimicrobial mechanism.
This assay assesses whether the compound damages DNA, thereby inhibiting its amplification by polymerase chain reaction (PCR)[8].
-
DNA Treatment:
-
Incubate a known amount of purified bacterial genomic DNA with varying concentrations of this compound. Include a positive control (e.g., a known DNA-damaging agent like ciprofloxacin) and a negative control (DNA with no compound).
-
-
PCR Amplification:
-
Use the treated DNA as a template for a standard PCR reaction targeting a specific bacterial gene.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A decrease in the intensity or complete absence of the PCR product in the this compound-treated samples compared to the negative control suggests inhibition of DNA synthesis or DNA damage.
-
Assessment of Enzyme Inhibition
This compound may exert its antimicrobial effect by inhibiting the activity of essential bacterial enzymes.
This protocol provides a general framework that can be adapted to specific enzymes. Given that this compound has been reported to inhibit chitinase in insects, exploring its effect on bacterial enzymes with similar structural or functional characteristics could be a starting point, although bacteria do not possess chitin[3]. A more general approach would be to screen its activity against a panel of essential bacterial enzymes.
-
Enzyme and Substrate Preparation:
-
Obtain a purified essential bacterial enzyme and its corresponding substrate.
-
-
Inhibition Assay:
-
In a suitable buffer, pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a spectrophotometer or fluorometer, depending on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition at each concentration of this compound.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Preliminary Safety Assessment: In Vitro Cytotoxicity
Early assessment of a compound's potential toxicity to mammalian cells is a critical step in drug development.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in the MTT assay.
-
-
Supernatant Collection:
-
After the treatment period, carefully collect the cell culture supernatant.
-
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
-
Absorbance Measurement:
-
Incubate the plate according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
-
Data Summary and Interpretation
| Assay | Key Parameter | Interpretation |
| Broth Microdilution | MIC (µg/mL) | Potency of antimicrobial activity (lower is better). |
| MBC | MBC (µg/mL) | Bactericidal vs. bacteriostatic activity (MBC/MIC ratio ≤ 4 is generally considered bactericidal). |
| Membrane Permeability | Increase in Fluorescence | Indicates disruption of the bacterial cell membrane. |
| DNA Synthesis Inhibition | Reduction in PCR Product | Suggests interference with DNA replication or DNA damage. |
| Enzyme Inhibition | IC₅₀ (µM) | Potency of inhibition against a specific enzyme. |
| MTT Assay | IC₅₀ (µM) | Cytotoxicity to mammalian cells (higher is better). |
| LDH Assay | % Cytotoxicity | Cell membrane damage in mammalian cells. |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive and robust framework for the initial investigation of this compound as a potential antimicrobial agent. The systematic evaluation of its efficacy, mechanism of action, and preliminary safety profile will generate the critical data needed to make informed decisions about its further development. Positive results from these in vitro studies would warrant progression to more advanced preclinical studies, including in vivo efficacy and safety evaluations. The exploration of novel chemical scaffolds like this compound is an essential endeavor in the global fight against antimicrobial resistance.
References
- UNT Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES APPROVED: Major Professor. [Link]
- ChemBK. N,N-Dimethylphthalamide. [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 5237652. [Link]
- ResearchGate. (PDF) Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. [Link]
- Royal Society of Chemistry.
- ResearchGate. Outer membrane permeability was analyzed using the ethidium bromide.... [Link]
- Journal of Microbiological Methods.
- MDPI. Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques. [Link]
- PubMed. Reversible and irreversible pollutant-induced bacterial cellular stress effects measured by ethidium bromide uptake and efflux. [Link]
- ResearchGate.
- PubMed. PCR inhibition assay for DNA-targeted antibiotics. [Link]
- Bentham Science. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. [Link]
- ResearchGate.
- Oxford Academic. 96-well plate fluorescence assay for assessment of cellular permeability and active efflux in Salmonella enterica serovar Typhimurium and Escherichia coli. [Link]
- ResearchGate. (PDF)
- Microbe Notes. DNA Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. [Link]
- MDPI.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 5237652. [Link]
- precisionFDA. This compound. [Link]
- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- IDSA.
- MDPI.
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- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversible and irreversible pollutant-induced bacterial cellular stress effects measured by ethidium bromide uptake and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCR inhibition assay for DNA-targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Dimethylphthalamide
Welcome to the technical support center for the synthesis of N,N'-dimethylphthalamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic protocols and improve your yields.
Overview of this compound Synthesis
This compound is typically synthesized via the aminolysis of phthalic anhydride with dimethylamine.[1][2] This reaction, while straightforward in principle, involves a multi-step mechanism that presents several opportunities for side reactions and incomplete conversion, impacting the final yield and purity.
The process begins with the nucleophilic attack of dimethylamine on one of the carbonyl carbons of phthalic anhydride. This leads to the ring-opening of the anhydride and the formation of a key intermediate, N,N-dimethylphthalamic acid. Subsequent amidation of the remaining carboxylic acid group by a second equivalent of dimethylamine, followed by a dehydration step, yields the final product, this compound.[1] Effective management of reaction conditions is crucial to drive this process to completion.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields are the most common issue and can be attributed to several factors. A systematic approach is required to diagnose the root cause.
Possible Cause 1: Incomplete Reaction
The conversion of the phthalamic acid intermediate to the final diamide is a dehydration reaction that can be reversible and may not proceed to completion.[3]
-
How to Diagnose: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If a spot corresponding to the starting phthalic anhydride or the polar phthalamic acid intermediate persists, the reaction is incomplete.
-
Solution:
-
Increase Reaction Time/Temperature: Ensure the reaction is heated sufficiently, often under reflux conditions in a solvent like toluene, to facilitate the dehydration step.[1][2] Prolonging the reaction time can also drive the equilibrium towards the product.
-
Efficient Water Removal: The water generated during the final dehydration step can inhibit the forward reaction. Using a Dean-Stark apparatus during reflux is highly effective for azeotropically removing water and driving the reaction to completion.
-
Use of Excess Amine: Employing an excess of dimethylamine can help shift the equilibrium towards the product side.[2]
-
Possible Cause 2: Formation of Side Products
Side reactions can consume starting materials and complicate purification, thereby reducing the isolated yield.
-
How to Diagnose: Analyze the crude product using ¹H NMR or GC/MS. The presence of unexpected peaks may indicate byproducts. A common byproduct is N-methylphthalimide, which can form under certain conditions.[4][5]
-
Solution:
-
Strict Temperature Control: Overheating the reaction can sometimes lead to the decomposition of the intermediate or the product, potentially favoring the formation of the more thermally stable N-methylphthalimide through an alternative cyclization pathway. Maintain a consistent and optimal reaction temperature.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reactants or solvent are sensitive to air at high temperatures.
-
Possible Cause 3: Product Loss During Workup and Purification
Significant amounts of product can be lost if the purification protocol is not optimized.
-
How to Diagnose: If the reaction appears complete by TLC but the isolated yield is low, the issue likely lies in the workup. This compound has some solubility in water, which can lead to losses during aqueous washes.
-
Solution:
-
Minimize Aqueous Washes: While necessary to remove excess amine and salts, use minimal volumes of cold water for washing.
-
Back-Extraction: After the initial extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Optimized Recrystallization: Choose a recrystallization solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below to maximize recovery.
-
Caption: Troubleshooting workflow for low product yield.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
Product purity is critical, especially in drug development. Identifying and removing impurities is a key step.
Contaminant 1: Unreacted Phthalic Anhydride / Phthalic Acid
-
Identification: Phthalic anhydride is less polar than the product. Phthalic acid, formed from hydrolysis of the anhydride, is a very polar, acidic impurity.[4]
-
Removal: Wash the crude product dissolved in an organic solvent (e.g., dichloromethane) with a mild aqueous base like 10% sodium bicarbonate or potassium carbonate solution.[3] The acidic impurity will be deprotonated and extracted into the aqueous layer, leaving the neutral diamide product in the organic phase.
Contaminant 2: N,N-Dimethylphthalamic Acid Intermediate
-
Identification: This intermediate is also acidic due to its carboxylic acid group and will appear as a distinct, more polar spot on TLC compared to the final product.
-
Removal: Similar to removing phthalic acid, a wash with a mild aqueous base is highly effective.[3]
Contaminant 3: N-Methylphthalimide
-
Identification: This is a neutral byproduct and cannot be removed with a simple acid-base wash. Its presence can be confirmed by ¹H NMR and Mass Spectrometry.[6]
-
Removal: Careful recrystallization or column chromatography is required. Since N-methylphthalimide has a different polarity and crystal packing ability than this compound, a well-chosen solvent system can effectively separate the two.
| Impurity | Identification Method | Removal Strategy |
| Phthalic Acid | TLC, Acidic nature | Wash with aq. NaHCO₃ or K₂CO₃ |
| Phthalamic Acid Intermediate | TLC, Acidic nature | Wash with aq. NaHCO₃ or K₂CO₃[3] |
| N-Methylphthalimide | ¹H NMR, GC-MS | Recrystallization or Column Chromatography |
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable synthetic route?
The direct condensation of phthalic anhydride with dimethylamine is the most widely used and fundamental method.[1] It is generally reliable, and optimizing conditions such as temperature, reaction time, and water removal can lead to high yields.
Q: Can I use aqueous dimethylamine?
Yes, aqueous solutions of dimethylamine (e.g., 40%) are often used.[7] However, the presence of water necessitates a robust method for its removal during the reaction, such as a Dean-Stark trap, to drive the final dehydration step. Using anhydrous dimethylamine gas or a solution in an organic solvent can simplify water management but requires more careful handling.
Q: What is the role of the solvent?
A solvent like toluene is commonly used to allow the reaction to be performed at a temperature high enough for dehydration to occur.[2] Toluene is also ideal for azeotropic removal of water with a Dean-Stark apparatus. Solvent-free methods, such as heating the neat reactants, are possible but can be harder to control and may lead to more side products.[4]
Q: What analytical techniques are best for characterizing the final product?
For full characterization, a combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (amide C=O stretch).
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound from Phthalic Anhydride
This protocol is based on the direct condensation method and incorporates best practices for yield optimization.
Materials:
-
Phthalic anhydride
-
Dimethylamine (40% solution in water)
-
Toluene
-
Dichloromethane (DCM)
-
10% Sodium Bicarbonate (aq.)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add phthalic anhydride (1.0 eq) and toluene (approx. 2-3 mL per gram of anhydride).
-
Addition of Amine: While stirring, slowly add dimethylamine (2.2 eq, 40% aq. solution). The addition is exothermic.
-
Reaction: Heat the mixture to reflux. Collect the water that separates in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Washing: Wash the organic layer sequentially with 10% aqueous sodium bicarbonate, water, and finally brine. This removes unreacted starting materials and acidic byproducts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., an ethanol/water or toluene/hexane mixture) to yield pure this compound as a white solid.
References
- Google Patents. (2004). CN1285577C - N-methylphthalimide preparation process.
- Quora. (2018). How will you convert phthalic acid into phthalimide?
- BYJU'S. (n.d.). Preparation of Phthalimide.
- Organic Syntheses. (n.d.). Phthalimide.
- Wikipedia. (n.d.). Phthalimide.
- UNT Digital Library. (n.d.). REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES.
- Google Patents. (2006). CN1733726A - N-methylphthalimide preparation process.
- YouTube. (2015). How to make Phthalimide.
- ResearchGate. (2018). How can I increase the yield of this compound?
- International Journal of ChemTech Research. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
- Canadian Science Publishing. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides.
- ResearchGate. (1995). New process for synthesis on n-methylphthalimide.
- Veeprho. (n.d.). This compound | CAS 19532-98-0.
- DEA.gov. (n.d.). The Characterization of N-methylphthalimide (NMP).
- Google Patents. (1986). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
- PubChem - NIH. (n.d.). This compound.
- Pharmaffiliates. (n.d.). CAS No : 19532-98-0 | Product Name : this compound.
- DCU. (n.d.). SYNTHESIS OF SOME ANALOGUES OF N-SUBSTITUTED PHTHALIMIDE AND BENZO-TETRBCYANOQUINODIMETHANE.
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- 5. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 6. dea.gov [dea.gov]
- 7. CN1733726A - N-methylphthalimide preparation process - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude N,N'-Dimethylphthalamide
Welcome to the technical support center for the purification of N,N'-dimethylphthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction to this compound and the Recrystallization Imperative
This compound (CAS 19532-98-0) is a phthalamide derivative utilized as a chemical intermediate in organic synthesis.[1][2] Like many compounds synthesized in a laboratory, the crude product is often contaminated with unreacted starting materials, by-products, or residual solvents.[3] For applications in research and development, achieving high purity is non-negotiable.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization involves dissolving the crude material in a minimum amount of a hot solvent in which the compound is highly soluble, while the impurities are either insoluble or remain in solution upon cooling.[5][6] As the saturated solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that systematically excludes the impurity molecules.[7]
Key Physicochemical Properties for Recrystallization
Understanding the properties of this compound is the first step in designing a successful purification strategy.
| Property | Value | Source(s) |
| CAS Number | 19532-98-0 | [1][8] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [8][9] |
| Molecular Weight | 192.21 g/mol | [1][8] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 185°C (with decomposition) | [1][9] |
| Solubility Profile | Slightly soluble in DMSO and methanol; enhanced solubility in polar aprotic solvents. | [1][9][10] |
Standard Recrystallization Protocol for this compound
This protocol provides a robust starting point for purification. The choice of solvent is critical and may require preliminary screening (see FAQ section). Polar solvents like ethanol, methanol, or acetonitrile are often effective for amides.[11]
Step-by-Step Methodology:
-
Solvent Selection & Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
In a separate beaker, gently heat the chosen recrystallization solvent (e.g., ethanol) to a near-boil.
-
Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions. Swirl the flask after each addition. The goal is to use the minimum amount of hot solvent required to completely dissolve the solid.[7] Using excess solvent is a primary cause of low yield.[12]
-
-
Decolorization (If Necessary):
-
If the resulting solution is colored, it indicates the presence of colored impurities.
-
Remove the flask from the heat source and allow it to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[13] The charcoal adsorbs the colored impurities onto its high-surface-area particles.
-
Gently reheat the solution to a boil for a few minutes.
-
-
Hot Gravity Filtration (If Charcoal or Insoluble Impurities are Present):
-
This step removes the activated charcoal and any impurities that did not dissolve in the hot solvent.
-
Use a short-stemmed funnel and fluted filter paper. It is crucial to keep the solution, funnel, and receiving flask hot during this process to prevent premature crystallization of the product in the funnel.[13]
-
Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[14]
-
Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystals.[15] An ideal crystallization process should show crystal formation over a period of 5-20 minutes.[14]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals by further decreasing the compound's solubility.[14]
-
-
Crystal Collection and Washing:
-
Collect the purified crystals using vacuum filtration with a Büchner funnel.[5]
-
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any soluble impurities adhering to the crystal surfaces.[16] Using warm solvent or an excessive volume will dissolve some of the product, reducing the yield.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum running for several minutes to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and allow them to air-dry completely. For a more rigorous approach, dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Visual Workflow and Troubleshooting Diagrams
A clear visual representation can simplify complex processes and decision-making.
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
troubleshooting N,N'-dimethylphthalamide synthesis side reactions
Technical Support Center: N,N'-Dimethylphthalamide Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the fundamental chemical principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my yield of this compound unexpectedly low?
A low yield can be attributed to several factors, ranging from incomplete reactions to the formation of side products. The most common synthesis route involves the reaction of phthalic anhydride with dimethylamine.[1] Let's explore the potential causes and solutions.
Possible Cause 1: Incomplete Reaction
-
Expert Analysis: The reaction between phthalic anhydride and dimethylamine proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[2] This is followed by ring-opening to form an intermediate N,N-dimethylphthalamic acid. Subsequent dehydration and cyclization lead to the final product.[1] Insufficient reaction time or temperature can lead to the isolation of this intermediate, thus reducing the yield of the desired product.
-
Troubleshooting Protocol:
-
Verify Reaction Temperature: Ensure the reaction is heated sufficiently to drive the dehydration of the intermediate. For reactions in solvents like toluene, reflux conditions are typically required.[1]
-
Extend Reaction Time: If you suspect an incomplete reaction, extend the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure Adequate Mixing: Proper agitation is crucial to ensure homogeneity and facilitate the reaction between the reactants.
-
Possible Cause 2: Formation of N-methylphthalimide
-
Expert Analysis: While dimethylamine is a secondary amine, the presence of any primary amine impurities, such as methylamine, can lead to the formation of N-methylphthalimide.[3] This side product is formed through a similar mechanism but with methylamine as the nucleophile.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure the dimethylamine used is of high purity and free from methylamine contamination.
-
Purification: If N-methylphthalimide is formed, it can often be separated from the desired product by recrystallization or column chromatography.
-
Possible Cause 3: Hydrolysis of the Product
-
Expert Analysis: this compound can undergo hydrolysis under acidic or basic conditions to revert to phthalic acid and dimethylamine.[1] If the work-up procedure involves strongly acidic or basic conditions, this can lead to product loss.
-
Troubleshooting Protocol:
-
Neutral Work-up: Whenever possible, use a neutral work-up procedure. If an acid or base wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis.
-
Anhydrous Conditions: While the synthesis itself generates water, ensuring the starting materials and solvent are dry can help minimize unwanted hydrolysis.
-
FAQ 2: I'm observing an unexpected peak in my NMR/Mass Spectrum. What could it be?
The presence of unexpected peaks in your analytical data is a clear indication of side reactions or impurities. Let's break down the most likely culprits.
Potential Side Product 1: N,N-Dimethylphthalamic Acid
-
Mechanistic Insight: As mentioned earlier, N,N-dimethylphthalamic acid is the ring-opened intermediate in the reaction.[1] Its presence indicates that the final dehydration and ring-closure step is incomplete.
-
Identification:
-
¹H NMR: Look for a carboxylic acid proton signal (typically a broad singlet between 10-13 ppm) and distinct aromatic and methyl signals corresponding to this structure.
-
Mass Spec: The molecular weight of this intermediate will be 209.22 g/mol (C10H13NO3), which is 18 units (the mass of water) higher than the desired product.
-
-
Troubleshooting: Refer to the troubleshooting protocol for incomplete reactions in FAQ 1. Driving the reaction to completion with heat or a dehydrating agent should resolve this issue.
Potential Side Product 2: Phthalic Acid
-
Mechanistic Insight: Phthalic acid can be present due to the hydrolysis of the starting material, phthalic anhydride, or the final product, this compound.[1][4]
-
Identification:
-
¹H NMR: Phthalic acid will show characteristic aromatic proton signals and two carboxylic acid proton signals.
-
Solubility: Phthalic acid has different solubility properties than the desired product and can often be removed by a basic wash (e.g., with sodium bicarbonate solution), as it will form a water-soluble carboxylate salt.
-
-
Troubleshooting:
-
Moisture Control: Ensure your starting materials and solvent are anhydrous to prevent hydrolysis of the phthalic anhydride.
-
Careful Work-up: Avoid prolonged exposure to acidic or basic conditions during the work-up.
-
Potential Side Product 3: N-methylphthalimide
-
Mechanistic Insight: This impurity arises from the reaction of phthalic anhydride with any contaminating methylamine in your dimethylamine source.[3]
-
Identification:
-
¹H NMR: N-methylphthalimide will have a characteristic singlet for the N-methyl group and a distinct aromatic pattern.
-
Mass Spec: The molecular weight of N-methylphthalimide is 161.16 g/mol (C9H7NO2).
-
-
Troubleshooting: Use high-purity dimethylamine. If the impurity is already present, chromatographic separation is the most effective removal method.
Table 1: Summary of Potential Side Products and Their Characteristics
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| N,N-Dimethylphthalamic Acid | C10H13NO3 | 209.22 | ¹H NMR: Carboxylic acid proton (10-13 ppm) |
| Phthalic Acid | C8H6O4 | 166.13 | ¹H NMR: Two carboxylic acid protons |
| N-methylphthalimide | C9H7NO2 | 161.16 | ¹H NMR: Singlet for N-methyl group |
Visualizing the Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main synthesis pathway and common side reactions.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a suitable solvent (e.g., toluene).
-
Reagent Addition: Slowly add dimethylamine (2.2 eq, typically as a solution in a solvent like THF or water) to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
References
- ElectronicsAndBooks. (n.d.). Aminolysis of Acid Anhydrides in Water. II.1 Nonlinear Structure-Reactivity Relationships in the Aminolyses of Phthalic and Succ.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Physics Forums. (2010, November 9). How does a primary amine react with phthalic anhydride to form an imide?
- Royal Society of Chemistry. (2024, July 19). Phthalimides: developments in synthesis and functionalization.
- UNT Digital Library. (n.d.). REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES.
- OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
- YouTube. (2021, July 4). Gabriel Synthesis (Gabriel Phthalimide Synthesis) - Mechanism.
- Canadian Science Publishing. (n.d.). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a r.
- Reddit. (2023, June 23). Gabriel synthesis troubleshooting.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
- ResearchGate. (2018, March 7). How can I increase the yield of this compound?
- Wikipedia. (n.d.). Phthalic anhydride.
- PubChem - NIH. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Veeprho. (n.d.). This compound | CAS 19532-98-0.
- Google Patents. (n.d.). Process for the synthesis of N-alkylphthalimide.
Sources
N,N'-Dimethylphthalamide Solubility: A Technical Support Troubleshooting Guide
Welcome to the technical support center for N,N'-dimethylphthalamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development workflows.
Introduction: Understanding the Solubility of this compound
This compound is a symmetrical aromatic diamide. Its relatively planar structure and the presence of two amide groups capable of hydrogen bonding contribute to a stable crystal lattice, which can make it challenging to dissolve. Generally, it exhibits moderate solubility in organic solvents, with a preference for polar aprotic solvents due to specific molecular interactions. This guide will help you navigate the common solubility issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
While precise quantitative data is not widely published, based on available information and the chemical properties of amides, a qualitative solubility profile is provided in the table below. It's important to note that "slightly soluble" can vary in a practical sense, and these should be used as a starting point for your experiments.
Q2: I'm having trouble dissolving this compound even in solvents where it's reported to be slightly soluble. What am I doing wrong?
Several factors could be at play. The compound may require energy to break its crystal lattice structure. Gentle heating and agitation (stirring or sonication) are often necessary. Also, ensure your solvent is pure and dry, as contaminants can affect solubility. If these methods are insufficient, consider using a stronger polar aprotic solvent or a co-solvent system as detailed in the troubleshooting section.
Q3: My this compound dissolved with heating, but it crashed out of solution as it cooled to room temperature. How can I prevent this?
This phenomenon, known as precipitation upon cooling, indicates that you have created a supersaturated solution. To maintain solubility at room temperature, you may need to use a larger volume of solvent, a more suitable solvent, or a co-solvent system. For applications requiring room temperature stability, it is crucial to determine the saturation point at that temperature.
Q4: Is this compound stable in solution?
This compound is generally stable in neutral organic solvents. However, it can be susceptible to hydrolysis under acidic or basic conditions, a reaction that is accelerated by heat. If your application involves acidic or basic reagents, it is advisable to prepare the solution fresh and use it promptly.
Troubleshooting Guide: Addressing Common Solubility Issues
This section provides a systematic approach to resolving common problems encountered when dissolving this compound.
Problem 1: The compound is not dissolving in the chosen solvent.
Caption: Workflow for a two-solvent recrystallization of this compound.
References
- Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
- Recrystallization, filtration and melting point. (n.d.).
- Solubility of Amides. (2020, July 10). Chemistry Stack Exchange.
- Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
- This compound | C10H12N2O2 | CID 5237652. (n.d.). PubChem.
- CAS No : 19532-98-0 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Polar aprotic solvent. (n.d.). Wikipedia.
- Polar aprotic, polar protic and non polar solvents? (2019, May 26). Reddit.
- Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. (n.d.). ResearchGate.
- Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
- Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (n.d.). MDPI.
- Characteristic parameters of the DMF and 1,4-dioxane solvent. (n.d.). ResearchGate.
- Dimethylformamide | HCON(CH3)2 | CID 6228. (n.d.). PubChem.
- Thermodynamic functions of KF solubility in tributyl phosphate, dimethyl sulfoxide, N,N-dimethylacetamide and 1,4-dioxane. (2025, August 5). ResearchGate.
- Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N,N-dimethylformamide + (ethanol, n-propanol or n-butanol) solvent mixtures. (2025, August 10). ResearchGate.
Technical Support Center: Column Chromatography Protocol for N,N'-Dimethylphthalamide Purification
Welcome to the technical support guide for the purification of N,N'-dimethylphthalamide. This document provides a comprehensive, experience-driven protocol and troubleshooting resource for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions, offering a deep understanding of the principles behind each step to ensure a successful and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions you might have before starting the purification of this compound.
Q1: What is the most suitable stationary phase for purifying this compound?
A: For standard laboratory-scale purification of this compound, silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase.[1] As a polar stationary phase, silica gel works well for separating compounds based on polarity differences in a normal-phase chromatography setup.[2][3] this compound is a moderately polar compound due to its two amide groups, making it well-suited for interaction with the silanol groups on the silica surface.[4][5] While more specialized amide-embedded phases exist, primarily for HPLC, standard silica gel offers a robust and cost-effective solution for flash chromatography.[6][7]
Q2: How do I select an appropriate mobile phase (solvent system) for the separation?
A: The key is to find a solvent system where your target compound, this compound, is retained by the silica but can still be moved by the solvent. A binary solvent system consisting of a non-polar solvent and a more polar solvent is typically used.[8] A common and effective starting point is a mixture of hexane and ethyl acetate.[9][10] You begin with a higher proportion of the non-polar solvent (e.g., hexane) and gradually increase the proportion of the polar solvent (e.g., ethyl acetate) to elute compounds of increasing polarity.[3] This is known as gradient elution.
Q3: How can I use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio?
A: TLC is an indispensable tool for quickly developing your column chromatography method.[3] Spot your crude sample on a TLC plate and develop it in chambers containing different ratios of your chosen solvent system (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate). The ideal solvent system for your column will result in the this compound spot having a Retention Factor (Rf) of approximately 0.2 to 0.4.[1][11] This Rf value ensures that the compound will be sufficiently retained on the column to separate from less polar impurities but will still elute in a reasonable volume of solvent without excessive band broadening.[12]
Q4: How can I visualize this compound on a TLC plate?
A: this compound contains a benzene ring, which makes it UV-active. You can visualize the spots on a TLC plate containing a fluorescent indicator (e.g., silica gel 60 F254) by observing it under a UV lamp at 254 nm. The compound will appear as a dark spot against a green fluorescent background.[9] If your compound is not sufficiently UV-active or you need an alternative, a general stain like potassium permanganate or iodine can be used.[13][14]
Q5: Should I use the wet or dry loading method to apply my sample to the column?
A: The choice depends on the solubility of your crude sample.
-
Wet Loading: If your crude product dissolves easily in a minimal amount of the initial mobile phase, you can use wet loading. Dissolve the sample and carefully pipette it onto the top of the silica bed.[15] This is often faster for soluble samples.
-
Dry Loading: If your compound has poor solubility in the starting, non-polar eluent, dry loading is the superior method.[15] Dissolve your crude mixture in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[15] Dry loading prevents solubility issues at the column head and often leads to sharper bands and better separation.
Detailed Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for purifying gram-scale quantities of this compound.
Step 1: TLC Method Development
-
Prepare TLC Chambers: Use beakers or dedicated TLC tanks with filter paper to ensure a saturated atmosphere. Prepare several solvent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Spot the Plate: Dissolve a small amount of your crude this compound in a solvent like dichloromethane. Using a capillary tube, spot the solution on a silica gel F254 TLC plate.
-
Develop and Visualize: Place the plate in a developing chamber. Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp (254 nm).
-
Select the System: Identify the solvent system that gives your product an Rf value of ~0.3. This will be your starting mobile phase for the column.
Step 2: Column Preparation (Slurry Packing)
-
Select Column Size: Choose a glass column with a diameter and length appropriate for your sample size. A general rule is to use 30-50g of silica gel for every 1g of crude material.[3]
-
Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.[3] In a beaker, make a slurry of silica gel in your initial, non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Pour and Settle: Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica settle into a uniform bed, free of cracks or air bubbles.[3]
-
Add Sand: Once settled, add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[15]
-
Equilibrate: Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading (Dry Loading Recommended)
-
Adsorb Sample: Dissolve your crude this compound (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane). Add ~10g of silica gel to this solution.
-
Evaporate Solvent: Swirl the mixture and remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[15]
-
Load Column: Carefully add this powder to the top of the sand layer in your packed column, creating a uniform layer.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add your starting mobile phase (e.g., 9:1 hexane/ethyl acetate) to the column. Use gentle air pressure to start the flow at a steady drip rate (a good rate is about 5 cm of solvent level decrease per minute).[16]
-
Collect Fractions: Collect the eluent in numbered test tubes or flasks. Start with smaller fractions initially.
-
Gradient Elution: If your product does not elute, or to speed up the process after less polar impurities have eluted, gradually increase the polarity of your mobile phase. For example, switch from 9:1 to 8:2, then 7:3 hexane/ethyl acetate.[1]
-
Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.
Step 5: Product Isolation
-
Combine Fractions: Based on your TLC analysis, combine the fractions that contain only the pure this compound.
-
Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator.[16]
-
Dry and Characterize: Dry the resulting solid or oil under high vacuum to remove residual solvent. Determine the yield and confirm the purity using analytical techniques like NMR, HPLC, or melting point.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography. |
| Silica to Sample Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient surface area for effective separation. |
| Target Rf (TLC) | 0.2 - 0.4 | Optimal balance between retention and elution time.[1][11] |
| Mobile Phase Start | Hexane / Ethyl Acetate (e.g., 9:1) | Start with low polarity to elute non-polar impurities first. |
| Loading Method | Dry Loading | Recommended for potentially poor solubility and better separation.[15] |
| Detection Method | UV light (254 nm) | Aromatic ring in the molecule allows for easy visualization.[9] |
Experimental Workflow Visualization
Caption: Workflow for this compound Purification.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide addresses common problems in a Q&A format.
Q: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase.
A: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel.[17]
-
Cause: this compound is strongly adsorbed to the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. If you started with 10% ethyl acetate in hexane, move to 20%, then 30%, and so on. In extreme cases, a small percentage of a highly polar solvent like methanol (e.g., 1-2% in dichloromethane) can be used, but be cautious as this can sometimes dissolve some of the silica gel.[17]
Q: My compound eluted immediately in the first few fractions (the solvent front).
A: This indicates your mobile phase is too polar. The solvent is outcompeting your compound for binding sites on the silica, causing it to travel with the solvent front without any retention.[17]
-
Cause: The mobile phase has excessive elution strength.
-
Solution: You will need to repeat the column. First, re-optimize your solvent system using TLC to find a less polar mixture that gives the desired Rf of 0.2-0.4.[12] For example, if you used 1:1 hexane/ethyl acetate, try 4:1 or 9:1.
Q: I am getting poor separation between my product and impurities. The spots are overlapping on the TLC of my fractions.
A: Poor separation can stem from several factors.
-
Cause 1: Improper Solvent System. The chosen solvent system may not have the right selectivity for your specific mixture, even if the Rf is in the right range.
-
Solution: Try a different solvent system. For instance, you could substitute ethyl acetate with acetone or replace hexane with toluene to alter the separation selectivity.[12]
-
-
Cause 2: Column Overload. You may have loaded too much crude material onto the column for its size.
-
Solution: Use a larger column with more silica gel or reduce the amount of sample loaded.[18]
-
-
Cause 3: Poor Packing or Loading. Cracks, channels, or an uneven sample band can cause streaking and overlapping of bands.
-
Solution: Ensure your column is packed homogeneously without any air bubbles. Use the dry loading method for a more uniform initial band.[15]
-
Q: My compound appears to be decomposing on the silica gel.
A: Silica gel is slightly acidic and can cause degradation of sensitive compounds.[17]
-
Cause: Compound instability on the acidic silica surface.
-
Solution 1: Deactivate the Silica. You can neutralize the silica by pre-treating it. This is done by adding a small amount of a base, like triethylamine (~1%), to your mobile phase during both column packing and elution.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation doesn't work, consider using a less acidic stationary phase like neutral alumina.[17] You will need to re-develop your TLC method on alumina plates first.
Troubleshooting Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Evaluation of an amide-based stationary phase for supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
- 12. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 13. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tlc analysis showed: Topics by Science.gov [science.gov]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. orgsyn.org [orgsyn.org]
- 17. Chromatography [chem.rochester.edu]
- 18. bvchroma.com [bvchroma.com]
Technical Support Center: Minimizing Impurites in N,N'-Dimethylphthalamide Synthesis
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This guide offers in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-dimethylphthalamide. It is structured to help you troubleshoot common challenges, minimize the formation of impurities, and ultimately enhance the yield and purity of your final product.
Introduction
This compound is a significant chemical intermediate in the production of various materials, including pharmaceuticals and polymers.[1][2] Achieving a high degree of purity is often a critical parameter for its subsequent applications. This document provides a technical overview of common synthetic challenges and their solutions, grounded in established chemical principles and practical laboratory insights.
Part 1: Troubleshooting Guide
This section is dedicated to addressing specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a lower than expected yield. What are the likely causes and how can I address them?
Answer:
A diminished yield can be attributed to several factors, including incomplete reactions, the formation of side products, or loss of product during the workup and purification stages. A systematic approach to troubleshooting this issue is outlined below.
1. Incomplete Reaction:
-
Potential Cause: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing of the reactants.
-
Corrective Actions:
-
Reaction Monitoring: Regularly monitor the reaction's progress using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material is a key indicator of reaction completion.
-
Temperature Optimization: Ensure the reaction is maintained at the optimal temperature. Excessively high or low temperatures can negatively impact the reaction rate and selectivity.
-
Extended Reaction Time: If monitoring indicates the presence of unreacted starting materials, consider extending the reaction time.
-
Efficient Agitation: Ensure vigorous and consistent stirring to promote effective mixing of the reactants, particularly in heterogeneous reaction mixtures.
-
2. Formation of Side Products:
-
Potential Cause: The formation of unintended byproducts can consume starting materials, thereby reducing the yield of the desired this compound. A common impurity is N-methylphthalimide.
-
Corrective Actions:
-
Stoichiometric Control: Precisely control the molar ratios of the reactants. An excess of dimethylamine is often employed to drive the reaction towards the formation of the desired diamide.[1]
-
Temperature Regulation: Avoid high reaction temperatures, which can favor the formation of N-methylphthalimide.[3][4]
-
3. Product Loss During Workup and Purification:
-
Potential Cause: Significant quantities of the product may be lost during extraction, washing, and recrystallization procedures.[5]
-
Corrective Actions:
-
Optimized Extraction: Adjust the pH of the aqueous phase to ensure efficient partitioning of the this compound into the organic solvent during extraction.
-
Careful Recrystallization: Select an appropriate solvent for recrystallization that maximizes the recovery of the pure product while effectively removing impurities in the mother liquor.[5]
-
Workflow for Diagnosing Low Yield:
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Issue 2: Presence of N-methylphthalimide as an Impurity
Question: My final product is contaminated with N-methylphthalimide. What is the mechanism of its formation, and how can I prevent it?
Answer:
The presence of N-methylphthalimide is a frequent challenge in the synthesis of this compound, especially when phthalic anhydride is used as a starting material.
Mechanism of Formation:
The reaction between phthalic anhydride and an amine initially forms a phthalamic acid intermediate.[6] This intermediate can then undergo intramolecular cyclization, particularly at elevated temperatures, to form the corresponding phthalimide, in this case, N-methylphthalimide.
Preventative Strategies:
-
Selection of Starting Materials:
-
The use of phthaloyl chloride as a starting material can circumvent the formation of the phthalamic acid intermediate, thus reducing the likelihood of N-methylphthalimide formation.[6] However, phthaloyl chloride is more reactive and requires careful handling.
-
-
Control of Reaction Conditions:
-
Temperature Management: Maintaining a moderate reaction temperature is crucial to disfavor the cyclization of the phthalamic acid intermediate.
-
Reaction Time: While ensuring the primary reaction goes to completion, avoid prolonged reaction times at high temperatures.
-
Purification Methods for Removing N-methylphthalimide:
If N-methylphthalimide is present in the final product, it can be removed through:
-
Recrystallization: The difference in solubility between this compound and N-methylphthalimide in certain solvents can be exploited for purification by recrystallization.
-
Column Chromatography: For instances requiring very high purity, column chromatography is an effective separation technique.
Table 1: Comparison of Starting Materials for this compound Synthesis
| Starting Material | Advantages | Disadvantages | Impurity Control Considerations |
| Phthalic Anhydride | Readily available, less hazardous. | Prone to N-methylphthalimide formation.[3][4] | Strict temperature control is essential. |
| Phthaloyl Chloride | Less prone to imide formation, potentially faster reaction.[6] | More reactive, moisture-sensitive, generates HCl. | Requires anhydrous conditions and a base to neutralize HCl. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for the synthesis of this compound?
For the reaction of phthalic anhydride with dimethylamine, polar aprotic solvents such as toluene are commonly used.[1]
Q2: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) provides a straightforward and rapid method for monitoring the reaction. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting materials, product, and any significant byproducts. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What is the most effective method for purifying crude this compound?
Recrystallization is a widely used and efficient technique for purifying the crude product. The choice of solvent is critical and depends on the specific impurities present. Common solvents for recrystallization include ethanol and mixtures of ethyl acetate and hexane.
Q4: What are the key safety precautions to consider during this synthesis?
Dimethylamine is a flammable and corrosive substance and should be handled in a well-ventilated fume hood. Phthaloyl chloride is highly reactive and corrosive and must be handled with extreme care under anhydrous conditions. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Experimental Protocol: A General Procedure for the Synthesis of this compound from Phthalic Anhydride
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
-
Reaction Setup: In a fume hood, a round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Phthalic anhydride is dissolved in a suitable solvent, such as toluene, in the round-bottom flask. An excess of dimethylamine is then added.[1]
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature with stirring. The progress of the reaction is monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled. The product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude product is then washed with a suitable solvent to remove unreacted starting materials and soluble impurities.
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent.
Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- UNT Digital Library. (n.d.). REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES.
- Google Patents. (n.d.). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
- PrepChem.com. (n.d.). Synthesis of N-methylphthalimide.
- DCU. (n.d.). SYNTHJZSIS OF SO m ANALOGUES OF N-SUBSTITUTED PHTHALIMIDE AND BENZO-TETRBCYANOQUINODIMETHANE.
- ResearchGate. (2018, March 7). How can I increase the yield of this compound?
- ResearchGate. (n.d.). New process for synthesis on n-methylphthalimide.
- Veeprho. (n.d.). This compound | CAS 19532-98-0.
- Google Patents. (n.d.). CN1733726A - N-methylphthalimide preparation process.
- Pharmaffiliates. (n.d.). CAS No : 19532-98-0 | Product Name : this compound.
- ResearchGate. (n.d.). Synthesis of phthaloyl chloride (24) and its application to...
- National Institutes of Health. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction.
- National Institutes of Health. (n.d.). This compound.
- Google Patents. (n.d.). CN101805257A - Preparation method for phthalyl chloride, m-phthaloyl chloride and paraphthaloyl chloride.
- IJMTST. (2022, March 17). Optimizing the Manufacturing process of N, N DI-METHYLE FORMAMIDE ‒ N, N DI MITHYLE ACETOL.
- LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF).
- ResearchGate. (n.d.). Optimization of Alkyldiethanolamides Synthesis from Terminalia catappa L. Kernel Oil through Enzymatic Reaction.
- National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- MDPI. (n.d.). Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 4. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N,N'-Dimethylphthalamide Scale-Up Synthesis
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis and scale-up of N,N'-dimethylphthalamide (DMPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory and industrial-scale production. Our goal is to provide practical, experience-driven solutions grounded in robust scientific principles.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] While several synthetic routes exist, the most common industrial method involves the direct condensation of phthalic anhydride with dimethylamine.[1][3][4] Scaling this process from the benchtop to a pilot plant or full-scale manufacturing facility introduces challenges related to reaction control, impurity management, and product purification. This guide addresses these critical issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Reaction & Process Control
Question: My reaction is sluggish, showing low conversion of phthalic anhydride. What are the primary causes and how can I improve the reaction rate?
Answer: A slow or incomplete reaction is one of the most common hurdles in scaling up this synthesis. The root cause typically lies in one of three areas: thermal management, water content, or insufficient mixing.
-
Causality & Explanation: The reaction of phthalic anhydride with dimethylamine is an exothermic, two-step nucleophilic acyl substitution.[3] Initially, dimethylamine attacks a carbonyl group of the anhydride, opening the ring to form an intermediate N,N-dimethylphthalamic acid. This intermediate must then be dehydrated via heating to form the final diamide product.[3] Insufficient heat will stall the reaction at the intermediate stage, while the presence of water can inhibit the final dehydration step and even promote hydrolysis of the starting material. On a large scale, poor agitation can lead to localized "cold spots" where the reaction kinetics are significantly slower.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the internal reaction temperature reaches and is maintained at the optimal level for the dehydration step, typically under reflux conditions in a solvent like toluene.[1][3] Control is critical, as excessively high temperatures can lead to byproduct formation.
-
Ensure Anhydrous Conditions: Use a Dean-Stark apparatus or similar engineering control to azeotropically remove the water formed during the reaction. This is a critical step for driving the equilibrium towards the product. Boronic acid-catalyzed amidations, for example, explicitly require the removal of water to proceed efficiently.[5]
-
Optimize Amine Stoichiometry: Use a slight excess of dimethylamine (e.g., 2.1-2.2 equivalents) to ensure the complete conversion of phthalic anhydride. However, a large excess can complicate purification.
-
Evaluate Solvent Choice: While toluene is common, other high-boiling, non-protic solvents can be used. The solvent's ability to facilitate azeotropic water removal is a key selection criterion. Solvent choice can significantly influence reaction pathways and rates.[6]
-
Question: I am struggling with thermal management. The reaction exotherm is difficult to control during the initial addition of dimethylamine. What strategies can be implemented for a safe and controlled scale-up?
Answer: Managing the heat of reaction is paramount for safety and process consistency, especially in large reactors where the surface-area-to-volume ratio is low. Uncontrolled exotherms can lead to dangerous pressure build-up and the formation of thermal degradation impurities.
-
Causality & Explanation: The initial ring-opening of phthalic anhydride by dimethylamine is highly exothermic. Adding the amine too quickly to a large volume of the anhydride solution can cause the temperature to spike beyond the solvent's boiling point. This is a known challenge in related imide syntheses, where "hot spots" can reach up to 220°C if not properly managed.[7]
-
Mitigation Strategies:
-
Controlled Addition: Implement a slow, subsurface addition of dimethylamine to the heated phthalic anhydride solution. This allows the reactor's cooling system to dissipate the generated heat effectively.
-
"Reverse" Addition: Consider adding the phthalic anhydride solution portion-wise to the dimethylamine solution. While less common, this can sometimes offer better thermal control.
-
Reactor Engineering: Utilize a reactor with a high-efficiency cooling jacket and appropriate agitation to ensure rapid heat transfer from the reaction mass to the cooling medium.
-
Solvent as a Heat Sink: Ensure a sufficient volume of solvent is used to act as a heat sink, absorbing the initial exotherm without a drastic temperature increase.
-
Section 2: Impurity Profile and Purification
Question: What are the most common impurities I should expect, and how can I minimize their formation?
Answer: The primary impurities are typically unreacted starting materials, the intermediate N,N-dimethylphthalamic acid, and hydrolysis products. Understanding their formation mechanism is key to their control.
-
Causality & Explanation:
-
N,N-dimethylphthalamic acid: This is the ring-opened intermediate. Its presence in the final product is a direct result of incomplete dehydration.
-
Phthalic Acid & Dimethylamine: These are formed from the hydrolysis of this compound or phthalic anhydride.[3] This can occur if excess water is present during the reaction or work-up. The diamide is most stable at neutral pH, with hydrolysis rates increasing significantly under acidic or basic conditions.[3]
-
N-methylphthalimide: This byproduct can form under certain conditions, potentially through a reversible reaction or side pathways.[8] The presence of this compound has been noted as a significant organic impurity in the synthesis of N-methylphthalimide.[7]
-
-
Control & Mitigation Strategy Summary:
| Impurity | Source | Mitigation Strategy |
| N,N-dimethylphthalamic acid | Incomplete reaction (dehydration step). | Ensure adequate reaction temperature and time; efficiently remove water using a Dean-Stark trap. |
| Phthalic Acid | Hydrolysis of phthalic anhydride or the final product. | Use anhydrous reagents and solvents; ensure the work-up is performed at or near neutral pH. |
| Residual Dimethylamine | Excess reagent used in the reaction. | Remove under vacuum during solvent distillation; perform an acidic wash during work-up to convert it to a water-soluble salt. |
| N-methylphthalimide | Side reaction or equilibrium process. | Maintain strict temperature control and stoichiometry. |
Question: My final product has a persistent yellow tint. What is the cause, and how can I obtain a colorless, crystalline solid?
Answer: A yellow coloration typically indicates the presence of thermal degradation products or other minor, highly colored impurities. Achieving a high-purity, colorless product often requires a dedicated purification step.
-
Causality & Explanation: Prolonged exposure to high temperatures can cause side reactions and decomposition, leading to colored impurities. Additionally, trace impurities in the starting materials can sometimes carry through the process and become concentrated in the final product.
-
Troubleshooting and Purification Protocol:
-
Minimize Thermal Stress: Avoid unnecessarily long reaction times at high temperatures. Once the reaction is complete by in-process control (e.g., HPLC, GC), proceed to work-up.
-
Activated Carbon Treatment: Before crystallization, consider treating the crude product solution with activated carbon. This is a common industrial practice to adsorb colored impurities.
-
Recrystallization: This is the most effective method for removing both colored and non-colored impurities.
-
Solvent Selection: A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. Toluene, ethanol, or mixtures involving heptane or water are often effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If necessary, hot-filter the solution to remove insoluble materials. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can aid nucleation.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold, fresh solvent to remove any residual mother liquor. Dry the crystals thoroughly under vacuum.
-
-
Section 3: Analytical Methods
Question: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?
Answer: A robust analytical strategy is crucial for a reproducible and high-quality process. A combination of chromatographic and spectroscopic methods is recommended.
-
Recommended Analytical Methods:
| Technique | Purpose | Details |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, final product purity assay, and quantification of non-volatile impurities (e.g., phthalic acid, intermediate). | A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically effective. UV detection at ~230-254 nm is suitable. |
| Gas Chromatography (GC) | Analysis of volatile components, such as residual solvents (e.g., toluene) and starting materials. | A capillary column with a flame ionization detector (FID) is standard. Headspace GC is particularly useful for residual solvent analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities. | ¹H NMR will clearly show the aromatic protons and the N-methyl protons, allowing for straightforward structural verification. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of unknown impurities. | Can be coupled with HPLC (LC-MS) for powerful impurity profiling.[2][9] |
Process Diagrams & Workflows
General Synthesis & Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: High-level workflow for DMPA synthesis and purification.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and resolving issues related to low product yield.
Caption: Decision tree for troubleshooting low yield issues.
References
- Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7566–7575. [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
- Google Patents. (1986). Process for the synthesis of N-alkylphthalimide. EP0184595A1.
- ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]
- UNT Digital Library. (1969). REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. [Link]
- Carullo, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(89). [Link]
- Veeprho. (n.d.). This compound | CAS 19532-98-0.
- Canadian Science Publishing. (1969). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a r. Canadian Journal of Chemistry, 47(1), 89-97. [Link]
- National Institutes of Health (NIH), PubChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- ResearchGate. (2009).
- Royal Society of Chemistry. (2018). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 10(3), 255-263. [Link]
- MDPI. (2020). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 25(22), 5437. [Link]
- National Institutes of Health (NIH), PubChem. (n.d.). dimethyl-N,N'-dinitrosoterephthalamide.
- National Institutes of Health (NIH), PubMed Central. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934. [Link]
- Royal Society of Chemistry. (2021). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization. Polymer Chemistry, 12(3), 356-366. [Link]
- Bioprocess Online. (n.d.). Considerations And Strategies For Oligonucleotide Manufacturing Scale-Up.
- LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF).
- National Institutes of Health (NIH), PubMed. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4289-4299. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Buy this compound | 19532-98-0 [smolecule.com]
- 4. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. lcms.cz [lcms.cz]
Technical Support Center: N,N'-Dimethylphthalamide Stability and Temperature Effects
Welcome to the technical support center for N,N'-dimethylphthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to the thermal stability of this compound, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary factors influencing its stability are temperature and atmosphere.
-
Temperature: For optimal stability, this compound should be stored at low temperatures, typically between 2°C to 8°C , or for extended periods, at -20°C .[1] Storing at ambient temperatures is not recommended as it can accelerate degradation.
-
Atmosphere: The compound should be stored under an inert atmosphere , such as nitrogen or argon. This is critical to prevent oxidative degradation, as amides can be sensitive to oxygen, especially in the presence of light.
-
Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.
Following these storage protocols will minimize the risk of degradation and ensure the compound's purity for your experiments.
Q2: My this compound solution appears to be degrading during my high-temperature experiment. What is the likely cause?
A2: Elevated temperatures can significantly accelerate the degradation of this compound, primarily through hydrolysis. The amide bonds in the molecule are susceptible to cleavage in the presence of water, a reaction that is catalyzed by both heat and non-neutral pH.
The rate of hydrolysis is directly proportional to the temperature, following the Arrhenius equation. This means that even a modest increase in temperature can lead to a substantial increase in the degradation rate. If your experimental setup involves aqueous solutions or residual moisture at high temperatures, hydrolysis is the most probable degradation pathway.
Q3: What are the primary degradation products of this compound under thermal stress?
A3: The primary degradation of this compound under thermal stress, particularly in the presence of water, is hydrolysis . This reaction cleaves the amide bonds, leading to the formation of phthalic acid and N,N'-dimethylamine .
Under more severe thermal conditions, in the absence of water (pyrolysis), the degradation pathway is more complex. While specific studies on this compound are limited, the thermal decomposition of structurally related aromatic polyamides involves the cleavage of amide bonds, which can lead to the formation of various aromatic and nitrogen-containing compounds.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound at elevated temperatures.
Issue 1: Unexpected Peaks in Chromatographic Analysis After a Thermal Reaction
-
Possible Cause: Thermal degradation of this compound. The new peaks likely correspond to degradation products such as phthalic acid or other related impurities.
-
Troubleshooting Steps:
-
Confirm Degradation: Run a control sample of this compound under the same chromatographic conditions but without subjecting it to the high-temperature step. The absence of the extra peaks in the control will confirm that the degradation is temperature-induced.
-
Identify Degradants: If your system is equipped with a mass spectrometer (LC-MS or GC-MS), analyze the unknown peaks to identify their mass-to-charge ratio. This will help in elucidating the structure of the degradation products.
-
Optimize Conditions: If degradation is confirmed, consider lowering the reaction temperature or reducing the heating duration. If possible, conduct the reaction in a rigorously dried, inert atmosphere to minimize hydrolysis and oxidation.
-
Issue 2: Poor Reproducibility in Experiments Involving Heating of this compound
-
Possible Cause: Inconsistent thermal degradation due to variations in experimental conditions. Small fluctuations in temperature, heating time, or the presence of moisture can lead to varying degrees of degradation, affecting the final outcome.
-
Troubleshooting Steps:
-
Precise Temperature Control: Ensure your heating apparatus provides accurate and stable temperature control. Use a calibrated thermometer or thermocouple to monitor the reaction temperature closely.
-
Standardize Heating Profiles: Use a programmable heating block or reaction vessel to ensure a consistent heating and cooling profile for all experiments.
-
Control for Moisture: Use anhydrous solvents and thoroughly dry all glassware before use. If the reaction must be performed in an aqueous environment, use a buffered solution to maintain a stable pH, as pH extremes can catalyze hydrolysis.
-
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for evaluating the thermal stability of this compound using TGA.
-
Objective: To determine the onset temperature of decomposition and the thermal degradation profile of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a controlled heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of decomposition.
-
Protocol 2: Monitoring Thermal Degradation in Solution by HPLC
This protocol provides a framework for conducting a forced degradation study in solution to assess the impact of temperature.[3][4][5]
-
Objective: To quantify the degradation of this compound in a solvent at a specific temperature over time.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Divide the solution into several vials. Keep one vial at a control temperature (e.g., 4°C) and place the others in a temperature-controlled environment at the desired stress temperature (e.g., 60°C, 80°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the stress condition and immediately cool it to halt further degradation.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.
-
Quantify the peak area of this compound at each time point to determine the rate of degradation.
-
Data Presentation
Table 1: Hypothetical Thermal Stability Data for this compound
| Parameter | Hypothetical Value Range | Method | Significance |
| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA | The temperature at which significant thermal decomposition begins. |
| Temperature of 5% Weight Loss (Td5%) | 220 - 270 °C | TGA | A standard metric for thermal stability, indicating the temperature at which 5% of the material has decomposed. |
| Melting Point (Tm) | 180 - 190 °C | DSC | The temperature at which the compound transitions from solid to liquid. Decomposition may occur at or near the melting point. |
Note: The values in this table are hypothetical and should be confirmed by experimental analysis.
Visualization of Degradation and Workflow
Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- Forced Degradation Studies: Regulatory Considerations and Implement
- A Review: Stability Indicating Forced Degrad
- Forced Degrad
- An In-depth Technical Guide to the Thermal Stability and Degrad
- DSC Analysis of Thermophysical Properties for Biomaterials and Formul
- Thermal Stability and Decomposition Pathways in Vol
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- (a) DSC thermograms and (b)
- Development of forced degradation and stability indic
- New thermal decomposition pathway for T
- A Systematic Study on the Degradation Products Generated
- This compound | C10H12N2O2 - PubChem.
- This compound CAS 19532-98-0 - United St
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
- Thermo-Gravimetric Analysis (TGA) curves of polyimides.
- UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel.
- Automated Thermal Extraction - Desorption Gas Chrom
- Thermal stability and thermal decomposition study of hindered amine light stabilizers.
- DSC in liposome and lipid nanoparticles development.
- HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
- Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics.
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formul
- Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers.
- Tga curves of the polyimide films.
- N,N-dimethyl-1-naphthylamine for derivatiz
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Use of GC-MS and MALDI to understand polymer degrad
- Development of LC-MS method for nitrosamine impurities separation and quantific
- Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides.
- Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique.
- ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of N,N'-dimethylphthalamide and N,N'-diethylphthalamide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of N,N'-dimethylphthalamide and N,N'-diethylphthalamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the reactivity of these two closely related compounds. While direct comparative kinetic data is not extensively available in the public domain, this guide synthesizes established principles of organic chemistry, supported by relevant experimental and computational studies, to provide a robust predictive analysis of their behavior in key chemical transformations.
Introduction: The Subtle Distinction Between Methyl and Ethyl Substitution
This compound and N,N'-diethylphthalamide are both derivatives of phthalic acid, belonging to the amide class of organic compounds. Their core structure is identical, with the only distinction being the nature of the alkyl substituents on the nitrogen atoms. This seemingly minor difference—a methyl group versus an ethyl group—has significant implications for the chemical reactivity of the amide functionalities. Understanding these differences is crucial for applications where the stability or controlled cleavage of the amide bond is a critical parameter, such as in the design of prodrugs, linkers in antibody-drug conjugates, or as intermediates in complex organic syntheses.
Synthesis and Structural Considerations
Both this compound and N,N'-diethylphthalamide can be synthesized through the reaction of phthalic anhydride with the corresponding primary amine (methylamine or ethylamine) or via the aminolysis of phthalimide.[1][2] The fundamental difference in their structure lies in the steric bulk and electronic properties of the N-alkyl groups.
Caption: General synthesis routes for this compound and N,N'-diethylphthalamide.
Theoretical Framework for Reactivity Comparison
The reactivity of the carbonyl group in amides is primarily dictated by two key factors: steric hindrance around the carbonyl carbon and the electrophilicity of the carbonyl carbon itself.
Steric Effects: The Impact of Alkyl Group Size
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede the approach of a reactant to a specific site.[3] In the case of N,N'-diethylphthalamide, the ethyl groups are bulkier than the methyl groups of this compound. This increased steric bulk around the nitrogen atoms partially shields the adjacent carbonyl carbons, making it more difficult for nucleophiles to attack.[4] This steric impediment is expected to lead to a slower reaction rate for N,N'-diethylphthalamide in reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis and reduction.
Caption: Steric hindrance at the carbonyl carbon.
Electronic Effects: The Inductive Effect of Alkyl Groups
Alkyl groups are known to be electron-donating through the inductive effect (+I effect). An ethyl group is a slightly stronger electron-donating group than a methyl group.[5] In N,N'-diethylphthalamide, the increased electron-donating nature of the two ethyl groups increases the electron density on the nitrogen atoms. This enhanced electron density leads to a more significant delocalization of the nitrogen's lone pair of electrons into the carbonyl group through resonance. This increased resonance stabilization makes the carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack. Therefore, from an electronic standpoint, N,N'-diethylphthalamide is predicted to be less reactive than this compound.
Anticipated Reactivity in Key Chemical Transformations
Based on the interplay of steric and electronic effects, we can predict the relative reactivity of this compound and N,N'-diethylphthalamide in common chemical reactions.
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Acid-Catalyzed Hydrolysis | This compound | Less steric hindrance for the approach of water; carbonyl carbon is more electrophilic. |
| Base-Catalyzed Hydrolysis | This compound | Less steric hindrance for the attack of hydroxide ions.[6] |
| Reduction (e.g., with LiAlH₄) | This compound | Less steric hindrance for the approach of the hydride reagent. |
Experimental Validation: A Protocol for Comparative Hydrolysis Rate Determination
To empirically validate the predicted difference in reactivity, a comparative kinetic study of the base-catalyzed hydrolysis of this compound and N,N'-diethylphthalamide can be performed.
Objective
To determine the pseudo-first-order rate constants for the hydrolysis of this compound and N,N'-diethylphthalamide under basic conditions.
Materials
-
This compound
-
N,N'-diethylphthalamide
-
Sodium hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Internal standard (e.g., a stable, UV-active compound that does not react under the experimental conditions)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a suitable C18 column
-
Thermostatted water bath
Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of this compound, N,N'-diethylphthalamide, and the internal standard in acetonitrile.
-
Prepare a 1 M stock solution of NaOH in deionized water.
-
-
Kinetic Runs:
-
For each compound, set up a series of reactions in separate vials.
-
In a 10 mL volumetric flask, add a known volume of the amide stock solution and the internal standard stock solution.
-
Dilute with a 1:1 mixture of acetonitrile and water to the mark. This will be the "t=0" sample.
-
To start the reaction, add a calculated volume of the NaOH stock solution to a separate reaction vessel containing the 1:1 acetonitrile/water mixture, pre-equilibrated to the desired temperature (e.g., 50 °C) in a water bath.
-
At time t=0, add a known volume of the amide stock solution to the reaction vessel and mix thoroughly. The final concentration of the amide should be around 1 mM and NaOH around 0.1 M.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a neutralizing agent (e.g., a slight excess of hydrochloric acid).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that provides good separation of the starting amide, the phthalic acid product, and the internal standard.
-
Quantify the concentration of the remaining amide at each time point by comparing the peak area of the amide to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the amide (ln[Amide]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants obtained for this compound and N,N'-diethylphthalamide.
-
Caption: Experimental workflow for determining hydrolysis rate constants.
Implications for Drug Development and Organic Synthesis
The differential reactivity of this compound and N,N'-diethylphthalamide can be leveraged in various applications:
-
Prodrug Design: In cases where a drug is to be released through the hydrolysis of an amide linker, the choice between a dimethyl and a diethyl amide can be used to tune the rate of drug release. A dimethylamide linker would lead to a faster release, while a diethylamide linker would result in a more sustained release profile.
-
Linker Stability in ADCs: For antibody-drug conjugates, the stability of the linker is paramount. A less reactive diethylamide-containing linker might be preferred to prevent premature cleavage of the drug from the antibody in circulation.
-
Protecting Groups: The relative stability of the diethylamide could make it a more robust protecting group for carboxylic acids in certain synthetic contexts.
-
Reaction Intermediates: The higher reactivity of the dimethylamide might be advantageous in syntheses where the amide is an intermediate that needs to be readily converted to another functional group.
Conclusion
While a definitive quantitative comparison of the reactivity of this compound and N,N'-diethylphthalamide requires direct experimental investigation, a thorough analysis based on fundamental principles of organic chemistry strongly suggests that This compound is the more reactive of the two compounds. This is attributed to the lower steric hindrance and the slightly less electron-donating nature of the methyl groups compared to the ethyl groups. This predicted difference in reactivity has important practical implications for the rational design of molecules in drug development and the strategic planning of synthetic routes in organic chemistry.
References
- Smolecule. (2023, August 15). This compound. Retrieved from a relevant chemical supplier website.
- FEBS Journal. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB.
- UNT Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES.
- ResearchGate. (2025, August 5). Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study.
- Chemistry Steps.
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Ethylpentylamine and Other Alkyl Amines in Organic Synthesis.
- Science.gov.
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- ResearchGate.
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- ResearchGate. (2013, September 20). Novel Synthesis, Characterization of N1,N1,N4,N4-tetrakis (2-hydroxyethyl) terephthalamide (THETA) and Terephthalic Acid (TPA) by Depolymerization of PET Bottle Waste Using Diethanolamine.
- ResearchGate. The Leading Role of Steric Hindrance Effect and Dipole-Dipole Interaction in Supperlattice Nanostructures Forming via the Assembly of Discotic Liquid Crystals.
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- PubMed Central. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
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A Comparative Guide to the Synthesis of N,N'-dimethylphthalamide for the Modern Research Laboratory
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N,N'-dimethylphthalamide, a versatile diamide, finds applications in various synthetic endeavors. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, grounded in experimental data and mechanistic understanding. We will explore traditional methods starting from common precursors and delve into modern, more sustainable alternatives, offering the insights necessary to select the optimal route for your specific laboratory needs.
Introduction to this compound
N,N'-dimethylphalamide is a derivative of phthalic acid characterized by two methylamide functional groups. Its structure lends itself to a variety of chemical transformations and applications, including its use as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide will dissect the most common and emerging methods for its preparation.
Classical Synthesis Routes: A Detailed Examination
The traditional approaches to N,N'-dimethylphalamide synthesis primarily utilize three readily available starting materials: phthalic anhydride, phthalamide, and phthalic acid. Each route presents a unique set of advantages and challenges.
Route 1: From Phthalic Anhydride and Dimethylamine
This is arguably the most direct and widely employed method for synthesizing this compound.[1] The reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbons of phthalic anhydride, leading to the formation of the diamide.
Mechanistic Pathway
The reaction proceeds through a two-step mechanism. Initially, one equivalent of dimethylamine attacks a carbonyl group of the phthalic anhydride, leading to the ring-opening of the anhydride and the formation of a phthalamic acid intermediate. A second equivalent of dimethylamine then acts as a nucleophile, attacking the remaining carboxylic acid group, which is often activated by conversion to an acyl chloride or through the use of a coupling agent, or under forcing thermal conditions, to form the final this compound product with the elimination of water.
Figure 1: General reaction scheme for the synthesis of this compound from phthalic anhydride.
Experimental Protocol: Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 eq.) in a suitable solvent such as toluene.
-
Reagent Addition: Add an excess of a 40% aqueous solution of dimethylamine (2.2 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is washed sequentially with dilute hydrochloric acid to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted phthalic acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Route 2: From Phthalamide and Methylamine
This route offers an alternative starting point and is particularly useful if phthalamide is more readily available or cost-effective. The reaction involves the N-alkylation of phthalamide with a methylating agent, typically in the presence of a base.
Mechanistic Pathway
The reaction proceeds via the deprotonation of the acidic N-H protons of phthalamide by a suitable base to form a nucleophilic anion. This anion then undergoes nucleophilic substitution with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield this compound.
Figure 2: General reaction scheme for the synthesis of this compound from phthalamide.
Experimental Protocol
-
Reaction Setup: To a solution of phthalamide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq.).
-
Reagent Addition: Add a methylating agent, for example, methyl iodide (2.2 eq.), dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Route 3: From Phthalic Acid and Dimethylamine
While less direct than the phthalic anhydride route, the synthesis from phthalic acid is a viable option. This method typically involves the in-situ formation of a more reactive species, such as the diacyl chloride, or the direct amidation under high temperatures.
Mechanistic Pathway
The direct amidation of a carboxylic acid with an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid groups must be activated. This can be achieved by converting phthalic acid to phthaloyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with dimethylamine. Alternatively, high temperatures can be used to drive the dehydration of the ammonium carboxylate salt to the amide.
Figure 3: Reaction scheme for the synthesis of this compound from phthalic acid via the acyl chloride.
Experimental Protocol (via Phthaloyl Chloride)
-
Activation: In a fume hood, suspend phthalic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) and add a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours until a clear solution is obtained.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude phthaloyl chloride in an anhydrous aprotic solvent such as dichloromethane. Cool the solution in an ice bath and add a solution of dimethylamine (2.5 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by recrystallization.
Modern Synthetic Approaches: Greener Alternatives
In line with the principles of green chemistry, solvent-free and energy-efficient methods for amide synthesis are gaining prominence.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction between phthalic anhydride and amines, often in the absence of a solvent.[2] This method offers the advantages of shorter reaction times, higher yields, and a reduced environmental impact.
Experimental Protocol: Microwave Irradiation
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix phthalic anhydride (1.0 eq.) and an excess of a 40% aqueous solution of dimethylamine (2.5 eq.).
-
Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a power of 300-500 W for 2-5 minutes. The reaction should be monitored for completion.
-
Purification: After cooling, the solid product can be triturated with water to remove excess amine and then recrystallized from ethanol.
Mechanochemical Synthesis
Mechanochemistry, involving the use of mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, provides a solvent-free route to amides.[1] This technique is particularly advantageous for its simplicity, reduced waste generation, and potential for discovering new solid-state reaction pathways.[1]
Conceptual Protocol: Ball-Milling
-
Charging the Mill: A high-energy ball mill is charged with phthalic anhydride (1.0 eq.), a solid source of dimethylamine (e.g., dimethylamine hydrochloride with a solid base like potassium carbonate), and grinding balls.
-
Milling: The mixture is milled at a specified frequency for a predetermined time until the reaction is complete, as determined by monitoring techniques such as solid-state NMR or by working up small aliquots.
-
Work-up: The solid product is extracted from the milling jar with a suitable solvent, and the inorganic salts are removed by filtration. The solvent is then evaporated, and the product is purified by recrystallization.
Performance Comparison of Synthesis Routes
| Parameter | Route 1: Phthalic Anhydride | Route 2: Phthalamide | Route 3: Phthalic Acid | Microwave-Assisted | Mechanochemical |
| Starting Material Cost | Generally low to moderate | Moderate | Low | Low to moderate | Low to moderate |
| Reagent Hazards | Dimethylamine (corrosive, flammable) | Methylating agents (toxic, carcinogenic) | Thionyl chloride (corrosive, toxic) | Dimethylamine | Minimal (if solid reagents used) |
| Reaction Time | 4-6 hours | 12-24 hours | 4-6 hours (including activation) | 2-5 minutes | 30-60 minutes |
| Typical Yield | Good to excellent (70-90%) | Moderate to good (60-80%) | Good (70-85%) | Excellent (>90%) | Good to excellent (reported for similar reactions) |
| Solvent Usage | High (Toluene) | Moderate (DMF) | High (DCM, SOCl₂) | None or minimal | None |
| Energy Consumption | High (prolonged heating) | Low (room temperature) | High (reflux) | Low (short irradiation time) | Low to moderate |
| Scalability | Readily scalable | Scalable with caution | Scalable | Potentially limited by microwave reactor size | Scalable with appropriate equipment |
| Overall Recommendation | A robust and reliable classical method. | Good alternative if phthalamide is readily available. | A viable route, but involves harsher reagents. | Excellent for rapid, small-scale synthesis. | A promising green alternative for solvent-free synthesis. |
Product Validation: Characterization of this compound
Independent of the synthetic route chosen, it is crucial to verify the identity and purity of the final product. The following data serves as a reference for the characterization of this compound.
-
Appearance: White to off-white solid.[3]
-
Solubility: Slightly soluble in chloroform, DMSO, and methanol when heated.[3]
-
¹H NMR (Varian CFT-20): Spectral data available on PubChem.[4]
-
¹³C NMR: Spectral data available on PubChem.[4]
-
FTIR (KBr Pellet): The spectrum is characterized by strong carbonyl stretching vibrations typical for amides. A representative spectrum can be found on SpectraBase.[4]
Conclusion
The synthesis of this compound can be successfully achieved through various routes, each with its own set of operational parameters and outcomes. The classical method starting from phthalic anhydride and dimethylamine remains a reliable and high-yielding option for laboratory-scale synthesis. The route from phthalamide is a suitable alternative, though it may involve more hazardous methylating agents and longer reaction times. Synthesis from phthalic acid is also effective but requires an initial activation step with corrosive reagents.
For laboratories prioritizing speed and sustainability, microwave-assisted synthesis offers a compelling advantage with drastically reduced reaction times and minimal solvent use. Mechanochemical synthesis , while still an emerging technique for this specific compound, holds significant promise as a truly solvent-free and environmentally benign approach.
The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, considering factors such as available starting materials, equipment, scale of the reaction, and commitment to green chemistry principles. This guide provides the necessary data and protocols to make an informed decision, ensuring the efficient and successful synthesis of this compound for your research endeavors.
References
- ChemBK. (2024, April 10). N,N-Dimethylphthalamide.
- PubChem. This compound. National Center for Biotechnology Information.
- Canadian Science Publishing. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen. Canadian Journal of Chemistry, 48(23), 3572-3580.
- University of North Texas Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- SpectraBase. This compound [FTIR]. John Wiley & Sons, Inc.
- Google Patents. (2006). CN1733726A - N-methylphthalimide preparation process.
- Indian Journal of Chemistry. (2004). A convenient procedure for the synthesis of phthalimides under microwave irradiation. Indian Journal of Chemistry, 43B, 853-855.
- Dove Research & Analytics Laboratory. This compound.
- PubMed. (2001). Microwave assisted synthesis of N-arylphthalamic acids with hyperlipidemic activity. Bioorganic & Medicinal Chemistry Letters, 11(20), 2671-2674.
- Der Pharma Chemica. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.
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A Comparative Guide to the Validation of Analytical Methods for N,N'-Dimethylphthalamide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. N,N'-dimethylphthalamide, a potential process-related impurity or degradation product, requires robust analytical methods for its accurate quantification. The validation of these methods is not merely a regulatory formality but a scientific necessity to guarantee reliable data for decision-making in drug development and manufacturing. This guide provides an in-depth comparison of common analytical techniques for the determination of this compound, supported by illustrative experimental data and protocols.
The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This involves evaluating various performance characteristics to ensure the method is accurate, precise, specific, and robust.[5][6][7]
This guide will explore and compare three widely used analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): A powerful technique for the analysis of volatile and thermally stable compounds.
-
UV-Vis Spectroscopy: A simpler and more accessible technique, suitable for preliminary analysis or in situations where high specificity is not required.
The Analytical Method Validation Workflow
A systematic approach to method validation is crucial for ensuring that all performance characteristics are adequately evaluated. The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A typical workflow for analytical method validation, from planning to lifecycle management.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table provides a comparative summary of the performance of HPLC-UV, GC-FID, and UV-Vis Spectroscopy for the analysis of this compound, based on representative experimental data.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectroscopy | ICH/USP Acceptance Criteria (Typical) |
| Specificity | High (demonstrated by peak purity and resolution from potential impurities) | High (demonstrated by resolution from other volatile components) | Low (susceptible to interference from other UV-absorbing compounds) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | r² ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 10 - 150 | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | Typically 98.0 - 102.0% for drug substance |
| Precision (RSD) | < 2.0% | < 2.5% | < 5.0% | RSD ≤ 2% for repeatability |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 | 2 | To be determined and reported |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.5 | 6 | To be determined and reported |
| Robustness | Robust to minor changes in mobile phase composition, pH, and flow rate | Robust to minor changes in oven temperature ramp rate and carrier gas flow | Moderately robust to changes in solvent | No significant changes in results with minor variations in method parameters. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of analytical methods for this compound. These protocols are illustrative and should be adapted and optimized for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a highly versatile and widely used technique for the analysis of a broad range of compounds.[8][9] For this compound, a reversed-phase HPLC method is suitable.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Validation Protocol:
-
Specificity:
-
Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with known impurities.
-
Causality: This demonstrates that the method can differentiate the analyte from other components in the sample matrix.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each solution in triplicate and plot the peak area versus concentration.
-
Causality: This establishes the relationship between the analytical signal and the analyte concentration.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of this compound.
-
Analyze each sample in triplicate and calculate the percent recovery.
-
Causality: This determines the closeness of the measured value to the true value.
-
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Causality: This assesses the degree of scatter between a series of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Causality: This establishes the lowest concentration of the analyte that can be reliably detected and quantified.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C).
-
Analyze a standard solution under each condition and evaluate the impact on the results.
-
Causality: This demonstrates the reliability of the method with respect to minor variations in experimental conditions.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is an excellent choice for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity stationary phase).
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1)
Validation Protocol:
The validation protocol for GC-FID is analogous to that of HPLC-UV, with the following considerations:
-
Specificity: In addition to analyzing blanks and spiked samples, it is important to ensure that there is no interference from the solvent or any derivatizing agents, if used.
-
Linearity, Accuracy, and Precision: The same principles as for HPLC apply, using the peak area from the FID.
-
LOD and LOQ: Determined similarly to the HPLC method.
-
Robustness: Variations in parameters such as oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5 °C) should be evaluated.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique but lacks the specificity of chromatographic methods.[10][11] It is best suited for the analysis of pure substances or simple mixtures where interfering substances are not present.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Analytical Conditions:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm (expected around 230 nm).
-
Blank: Methanol
Validation Protocol:
-
Specificity:
-
Analyze the solvent, a placebo solution, and a standard solution of this compound.
-
Causality: This will demonstrate if any excipients or other components in the sample absorb at the analytical wavelength. Due to the nature of UV-Vis spectroscopy, specificity is a significant limitation.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound in methanol (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Measure the absorbance of each solution at the λmax and plot absorbance versus concentration.
-
Causality: This confirms that the method follows the Beer-Lambert law within the specified concentration range.
-
-
Accuracy and Precision:
-
Follow similar procedures as for HPLC and GC, preparing samples at different concentration levels and performing replicate measurements.
-
-
LOD and LOQ:
-
Can be estimated from the calibration curve, but are generally higher than for chromatographic methods.
-
-
Robustness:
-
Evaluate the effect of minor variations in the solvent composition.
-
Method Selection Logic
The choice of the most appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for selecting a method for the analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method for this compound.
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three common analytical techniques: HPLC-UV, GC-FID, and UV-Vis Spectroscopy.
-
HPLC-UV emerges as a highly suitable method, offering a good balance of specificity, sensitivity, and robustness for the analysis of this compound in various sample matrices.
-
GC-FID is a powerful alternative, particularly if the analyte is present in a volatile matrix or if GC instrumentation is more readily available.
-
UV-Vis Spectroscopy , while simple and rapid, should be used with caution due to its limited specificity and is best suited for the analysis of relatively pure samples.
Ultimately, the choice of method will depend on the specific requirements of the analysis. Regardless of the method chosen, a thorough validation in accordance with ICH and USP guidelines is essential to ensure the generation of reliable and scientifically sound data.
References
- United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Analytical Method Valid
- USP <1225> Method Valid
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Validation of Analytical Procedures Q2(R2).
- ICH and FDA Guidelines for Analytical Method Valid
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org.
- Highlights from FDA's Analytical Test Method Valid
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
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- Spectroscopy Methods. analytica-world.com.
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- This compound. LGC Standards.
- A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. Benchchem.
- Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. PubMed.
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- Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatiz
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A Comparative Analysis of N,N'-dimethylphthalamide and DEHP as Plasticizers for High-Performance Applications
A Technical Guide for Researchers and Formulation Scientists
In the realm of polymer science and formulation, the selection of a plasticizer is a critical decision that profoundly influences the final properties and performance of a material. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been a benchmark plasticizer, prized for its efficiency and versatility, particularly in polyvinyl chloride (PVC) formulations. However, mounting concerns over its toxicological profile have catalyzed the search for safer, high-performance alternatives. This guide provides an in-depth, objective comparison of N,N'-dimethylphthalamide and DEHP, offering experimental insights and data to inform the selection process for researchers, scientists, and drug development professionals.
Introduction: The Role of Plasticizers and the Molecules in Focus
Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, they work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg), making the material softer and more flexible.
Di(2-ethylhexyl) phthalate (DEHP) is a diester of phthalic acid. Its branched alkyl chains provide excellent compatibility with PVC and efficient plasticization. However, DEHP is a low molecular weight compound that is not chemically bound to the polymer matrix, leading to concerns about its migration and subsequent human exposure.[1] The toxicological profile of DEHP has been extensively studied, with findings indicating potential adverse effects on reproductive health and development.[2][3][4][5][6]
This compound , in contrast, is a diamide derivative of phthalic acid. While not as ubiquitously studied as DEHP as a plasticizer, its structural features suggest the potential for distinct performance characteristics. The presence of amide groups introduces different intermolecular interactions with the polymer matrix compared to the ester groups of DEHP. This guide will explore the implications of these differences on performance.
Comparative Performance Analysis
A direct, data-driven comparison of this compound with DEHP is challenging due to the limited published research on the former's plasticizing performance. However, by examining studies on structurally similar N,N'-disubstituted phthalamides and other amide-based plasticizers, we can construct a scientifically grounded comparative analysis.
Plasticizing efficiency is a measure of how much a plasticizer lowers the glass transition temperature (Tg) of a polymer for a given concentration. A more efficient plasticizer achieves the desired flexibility at a lower concentration.
DEHP is known for its high plasticizing efficiency in PVC. The addition of DEHP significantly reduces the Tg of PVC, transforming it from a rigid material to a flexible one suitable for a wide range of applications.[7][8]
This compound and related amides: Research on N,N-disubstituted phthalamic acid esters as plasticizers for PVC has shown them to be effective, with performance comparable to dioctyl phthalate (DOP), a close analog of DEHP.[2] Studies on other amide-based plasticizers, such as N,N-dibutyl lauramide, have also demonstrated efficient reduction of PVC's glass transition temperature.[8][9][10] The polarity of the amide groups in this compound could lead to strong interactions with the polar C-Cl bonds in PVC, potentially resulting in efficient plasticization.
Table 1: Comparison of Plasticizing Efficiency
| Parameter | DEHP | This compound (Projected) |
| Mechanism | Intercalates between PVC chains, reducing intermolecular forces. | Similar intercalation mechanism, with potential for stronger dipole-dipole interactions due to amide groups. |
| Efficiency | High | Expected to be comparable to DEHP, based on studies of similar amide plasticizers. |
The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. The plasticizer itself should be stable at processing temperatures and should not accelerate the degradation of the polymer.
DEHP: The thermal degradation of PVC plasticized with DEHP occurs in multiple steps, with the initial stage involving dehydrochlorination of the PVC, which can be influenced by the presence of the plasticizer.[7][10][11] Pure DEHP begins to volatilize at around 323°C.[8][11]
This compound: Amide-based plasticizers have been reported to exhibit good thermal stability.[8][9] The amide bond is generally more stable than the ester bond, which could translate to higher thermal stability for this compound compared to DEHP. This could be advantageous during high-temperature processing of PVC.
Table 2: Comparison of Thermal Stability
| Parameter | DEHP | This compound (Projected) |
| Decomposition Onset | Volatilization begins around 323°C.[8][11] | Expected to be high due to the stable amide bonds. |
| Effect on PVC Stability | Can influence the dehydrochlorination of PVC.[7][10] | The stronger interactions might enhance the thermal stability of the PVC blend. |
Plasticizer migration is a significant concern, as it can lead to a loss of flexibility in the polymer and contamination of the surrounding environment. Migration is influenced by factors such as the plasticizer's molecular weight, its compatibility with the polymer, and the external conditions.
DEHP: Being a relatively small molecule, DEHP is prone to migration from the PVC matrix, especially when in contact with solvents or at elevated temperatures.[1][12][13][14] This is a primary driver for the development of alternative plasticizers.
This compound: Amide-based plasticizers have demonstrated superior migration resistance compared to phthalate esters.[8][10] The potential for stronger hydrogen bonding and dipole-dipole interactions between the amide groups of this compound and the PVC chains could lead to a significant reduction in migration. The higher polarity of the amide groups may result in a stronger affinity for the PVC matrix, making it less likely to leach out.
Table 3: Comparison of Migration Resistance
| Parameter | DEHP | This compound (Projected) |
| Migration Tendency | High, a major concern for many applications.[1][13][14] | Expected to be low due to stronger intermolecular interactions with PVC. |
| Governing Factors | Lower molecular weight and weaker intermolecular forces. | Higher polarity and potential for hydrogen bonding with PVC. |
The toxicological profile is a critical consideration in the selection of a plasticizer, particularly for applications in medical devices, food packaging, and consumer goods.
DEHP: Extensive toxicological data exists for DEHP, and it has been identified as a reproductive and developmental toxicant in animal studies.[2][3][4][5][6] This has led to restrictions on its use in many countries and applications.
This compound: There is limited specific toxicological data available for this compound in the context of its use as a plasticizer. Some sources indicate concerns about its potential carcinogenicity based on studies of its insecticidal properties, though these were for a compound referred to as DMPA.[2] It is important to note that the toxicological profile can be highly specific to the compound and its metabolites. Further research is needed to fully assess the safety of this compound as a plasticizer. Studies on related compounds like N,N-dimethylformamide indicate potential for liver damage with chronic exposure.[1]
Table 4: Comparison of Toxicological Profiles
| Parameter | DEHP | This compound |
| Key Concerns | Reproductive and developmental toxicity.[2][3][4][5][6] | Limited data available; some concerns regarding potential carcinogenicity and systemic effects based on related compounds.[1][2] |
| Regulatory Status | Restricted in many applications and regions. | Not as extensively regulated as DEHP due to less widespread use as a plasticizer. |
Experimental Protocols for Performance Evaluation
To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.
This protocol is based on ASTM D2284 for evaluating the tensile properties of plasticized PVC.[15]
Objective: To determine the concentration of plasticizer required to achieve a specific hardness or flexibility.
Methodology:
-
Formulation: Prepare a series of PVC blends with varying concentrations of the plasticizer (e.g., 20, 30, 40, 50 parts per hundred of resin - phr). Include a standard formulation with DEHP for comparison.
-
Compounding: Mix the PVC resin, plasticizer, and other additives (stabilizers, lubricants) in a two-roll mill at a temperature suitable for PVC compounding (typically 160-180°C) until a homogeneous sheet is formed.
-
Molding: Compression mold the compounded sheets into standard tensile test specimens (dog-bone shape) according to ASTM D638.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Tensile Testing: Conduct tensile tests using a universal testing machine. Measure the tensile strength, elongation at break, and 100% modulus.
-
Hardness Testing: Measure the Shore A hardness of the molded specimens using a durometer according to ASTM D2240.
-
Analysis: Plot the mechanical properties (e.g., 100% modulus, hardness) as a function of plasticizer concentration. The concentration of each plasticizer required to achieve a target hardness (e.g., Shore A 80) is a measure of its efficiency.
Caption: Workflow for determining plasticizer efficiency.
This protocol utilizes Thermogravimetric Analysis (TGA).
Objective: To determine the onset of thermal degradation and the weight loss profile of the plasticized PVC.
Methodology:
-
Sample Preparation: Prepare small, uniform samples (5-10 mg) of the plasticized PVC from the molded sheets.
-
TGA Instrument Setup: Place the sample in a TGA crucible. The analysis is typically run under an inert nitrogen atmosphere to study thermal degradation without oxidation.
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Analysis: Analyze the TGA curve (weight % vs. temperature) and its derivative (DTG curve) to determine the onset of degradation (the temperature at which significant weight loss begins) and the temperatures of maximum degradation rates.
Caption: Workflow for thermal stability analysis using TGA.
This protocol is a solvent extraction method adapted from ASTM D1239.
Objective: To quantify the amount of plasticizer that leaches from the PVC into a solvent.
Methodology:
-
Sample Preparation: Cut circular discs of a specific diameter from the plasticized PVC sheets. Accurately weigh each disc.
-
Extraction Setup: Place each disc in a sealed container with a known volume of a suitable solvent (e.g., n-hexane, which simulates contact with fatty foods).
-
Incubation: Incubate the containers at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24 hours).
-
Solvent Analysis: After incubation, remove the PVC disc. Analyze the solvent for the concentration of the migrated plasticizer using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gravimetric Analysis: Dry the PVC disc to a constant weight and re-weigh it to determine the weight loss due to plasticizer extraction.
-
Calculation: Calculate the percentage of plasticizer migration based on the initial plasticizer content in the PVC.
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A Comparative Guide to Phthalamide Derivatives in Medicinal Chemistry: From IMiDs to CELMoDs
This guide provides an in-depth comparative analysis of phthalamide derivatives, a pivotal class of small molecules that have reshaped the therapeutic landscape, particularly in oncology. We will dissect the evolution from the first-generation Immunomodulatory Drugs (IMiDs®) to the next-generation Cereblon E3 Ligase Modulators (CELMoDs®), offering field-proven insights, quantitative comparisons, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Serendipitous Rebirth of a Scaffold
The phthalamide core, a simple cyclic imide, holds a complex and dual-faceted history in medicine. Initially introduced as the sedative thalidomide, its tragic teratogenic effects led to its withdrawal. However, subsequent discovery of its potent anti-inflammatory and anti-angiogenic properties sparked a renaissance. This led to the development of its analogs, lenalidomide and pomalidomide, which exhibit enhanced potency and improved safety profiles.[1] These molecules, collectively known as Immunomodulatory Drugs (IMiDs), are now cornerstones in the treatment of hematological malignancies like multiple myeloma (MM).[2]
The pivotal breakthrough in understanding their mechanism came with the identification of Cereblon (CRBN) , a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, as their direct molecular target.[3][4] This discovery transformed the field, revealing that phthalamide derivatives act as "molecular glues," hijacking the cellular protein degradation machinery to eliminate pathological proteins.
Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase
Phthalamide derivatives exert their therapeutic effects by binding to a specific pocket in CRBN.[5] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this E3 ligase, termed "neosubstrates."[4][6] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.
Key neosubstrates responsible for the anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[7] Their degradation leads to downstream effects including direct cancer cell death (apoptosis) and enhanced anti-tumor immunity through T-cell co-stimulation and interleukin-2 (IL-2) production.[3][8] The specific modifications on the phthalamide scaffold dictate the affinity for CRBN and the efficiency of neosubstrate recruitment, leading to variations in potency and clinical activity among the different derivatives.[2][9]
Comparative Performance of Key Phthalamide Derivatives
The clinical and preclinical performance of phthalamide derivatives is a direct consequence of their chemical structure, which influences their binding affinity to CRBN and the subsequent degradation of neosubstrates. The evolution from thalidomide to the newer CELMoDs, iberdomide and mezigdomide, is characterized by progressively increasing potency.
Preclinical Performance Metrics
The following tables summarize key preclinical data, providing a quantitative comparison of the major phthalamide derivatives. These metrics are crucial for initial compound selection and optimization in a research setting.
Table 1: Comparative CRBN Binding Affinity and Neosubstrate Degradation
| Compound | CRBN Binding IC50 (µM) | IKZF1 (Ikaros) Degradation DC50 (nM) | IKZF3 (Aiolos) Degradation DC50 (nM) |
|---|---|---|---|
| Thalidomide | ~2.5[10] | >1000 | >1000 |
| Lenalidomide | ~1.5[11] | 67[11] | 87[11] |
| Pomalidomide | ~1.2[11] | 24[11] | 22[11] |
| Iberdomide (CC-220) | 0.06[11] | 1[11] | 0.5[11] |
| Mezigdomide (CC-92480) | 0.03[11] | Potent | Potent |
DC50 (Degradation Concentration 50%) is the concentration of the compound that induces 50% degradation of the target protein.
Table 2: Comparative Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Anti-Proliferative IC50 |
|---|---|---|
| Lenalidomide | MM.1S | ~1 µM |
| Pomalidomide | MM.1S | ~0.1 µM |
| Iberdomide | MM.1S | ~0.01 µM[12] |
| Compound 17 (Analogue) | MM.1S | 3568 nM[3] |
| Compound 19 (Analogue) | MM.1S | 128 nM[3] |
IC50 (Inhibitory Concentration 50%) is the concentration of the compound that inhibits cell proliferation by 50%. Values can vary based on cell line and assay duration.
Clinical Efficacy and Safety Profile
Clinical data reflects the preclinical potency, with each successive generation offering advantages, either in efficacy for refractory patients or in side-effect profiles.
Table 3: Comparative Clinical Performance in Multiple Myeloma
| Parameter | Thalidomide-based Regimens | Lenalidomide-based Regimens | Pomalidomide-based Regimens |
|---|---|---|---|
| Setting | First-line | First-line & Relapsed/Refractory | Relapsed/Refractory (often post-Lenalidomide) |
| Progression-Free Survival (PFS) | Inferior to Lenalidomide[13] | Superior to Thalidomide[13] | Median ~11.2-13.7 months in Len-refractory patients[14][15] |
| Overall Response Rate (ORR) | ~61% (with dexamethasone)[16] | ~80% (with dexamethasone)[16] | ~70-77% in Len-refractory patients[17][18] |
| Key Grade 3/4 Toxicities | Peripheral Neuropathy (10.4%) , Venous Thromboembolism (VTE)[16] | Neutropenia (14.6%) , VTE[16] | Neutropenia, Infections |
Data is compiled from various studies and regimens; direct head-to-head trials are limited. ORR and PFS are highly dependent on the combination regimen and line of therapy.
Expertise Insight: The shift in toxicity from peripheral neuropathy with thalidomide to myelosuppression (neutropenia) with lenalidomide and pomalidomide is a critical consideration in patient management. This change is a direct result of the structural modifications altering off-target activities while enhancing the primary on-target CRBN-mediated effects. A population-based study found that while survival rates were similar, lenalidomide initiators had a significantly reduced risk of peripheral neuropathy compared to thalidomide initiators (HR 0.71).[19] Pomalidomide demonstrates clear efficacy in patients whose disease has become refractory to lenalidomide, underscoring its distinct potency and mechanism.[14][17]
Experimental Protocols for Performance Evaluation
To objectively compare phthalamide derivatives, a series of standardized in vitro assays are essential. The following protocols are foundational for characterizing novel compounds in this class.
Protocol 1: Cereblon Binding Affinity Assay (HTRF)
Principle: This is a competitive, time-resolved fluorescence energy transfer (TR-FRET) assay to quantify the binding of a test compound to CRBN. A fluorescently-labeled thalidomide tracer competes with the test compound for binding to a GST-tagged CRBN protein. Binding of the tracer to CRBN, which is detected by a Europium cryptate-labeled anti-GST antibody, generates a FRET signal. A potent test compound will displace the tracer, leading to a decrease in the FRET signal.[20]
Sources
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- 2. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
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- 14. ashpublications.org [ashpublications.org]
- 15. Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients [multiplemyelomahub.com]
- 16. Lenalidomide plus dexamethasone versus thalidomide plus dexamethasone in newly diagnosed multiple myeloma: a comparative analysis of 411 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. revvity.com [revvity.com]
A Comparative Benchmarking Guide to N,N'-dimethylphthalamide and Other Diamide Solvents for Pharmaceutical Applications
Introduction: The Critical Role of Solvent Selection in Drug Development
In the landscape of pharmaceutical research and development, the choice of a solvent is far from a trivial decision. It is a critical parameter that profoundly influences the entire drug development lifecycle, from early-stage synthesis and formulation to final product stability and efficacy. An ideal solvent must not only exhibit excellent solubilizing power for an Active Pharmaceutical Ingredient (API) but also be stable, compatible with other excipients, and possess a favorable safety profile.[1] For decades, aprotic polar diamides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) have been workhorses in the industry, prized for their broad solvency.[2] However, mounting regulatory scrutiny and concerns over their toxicity profiles have catalyzed the search for safer, more sustainable alternatives.[3]
This guide introduces N,N'-dimethylphthalamide (DMPA), a diamide solvent, as a potential alternative and provides a comprehensive, data-driven benchmark against the industry standards, DMF and DMAC. We will delve into objective, side-by-side comparisons of their physicochemical properties, performance in critical pharmaceutical applications, and their safety, health, and environmental (SHE) profiles. Our objective is to equip researchers, scientists, and drug development professionals with the foundational data and experimental frameworks necessary to make informed decisions in solvent selection.
Section 1: Physicochemical Properties of this compound and Comparators
The fundamental behavior of a solvent is dictated by its molecular structure and resulting physical properties. This compound is a symmetrical aromatic diamide, which distinguishes it from the smaller, aliphatic structures of DMF and DMAC.[4][5] These structural differences are reflected in their physical characteristics, which have significant implications for handling, processing, and formulation.
| Property | This compound (DMPA) | N,N-dimethylformamide (DMF) | N,N-dimethylacetamide (DMAC) |
| CAS Number | 19532-98-0[6] | 68-12-2 | 127-19-5 |
| Molecular Formula | C₁₀H₁₂N₂O₂[6][7] | C₃H₇NO | C₄H₉NO |
| Molar Mass ( g/mol ) | 192.21[6][7] | 73.09[2] | 87.12[2] |
| Appearance | White to Off-White Solid[7] | Colorless Liquid | Colorless Liquid |
| Melting Point (°C) | ~185 (decomposes)[7] | -61 | -20 |
| Boiling Point (°C) | ~453 (Predicted)[7] | 153[2] | 165[2] |
| Density (g/cm³) | ~1.129 (Predicted)[7] | 0.944[2] | 0.937[2] |
The most notable difference is that DMPA is a solid at room temperature, which presents both challenges and opportunities. While requiring heating for use as a solvent, its low volatility can be a significant advantage in reducing worker exposure and environmental emissions. Its high boiling point suggests excellent thermal stability, a desirable trait for many chemical processes.
Section 2: Performance Benchmark I: API Solubility
The primary function of a solvent in formulation is to dissolve the API. Effective solubilization is crucial for ensuring content uniformity, bioavailability, and the stability of the final drug product.[] A solvent's ability to dissolve an API is governed by complex intermolecular interactions, where the principle of "like dissolves like" is a useful, albeit simplified, starting point.[1]
Causality in Experimental Design: Why Equilibrium Solubility?
We focus on equilibrium solubility testing because it determines the maximum concentration of an API that can be dissolved in a solvent under stable conditions.[] This value is a critical parameter for developing a stable liquid formulation and preventing the API from precipitating during storage, which could lead to inconsistent dosing and reduced efficacy.[] The shake-flask method described below is a gold-standard technique for this determination.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Accurately weigh an excess amount of the model API into separate glass vials.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the test solvent (DMPA, DMF, or DMAC) to each vial. For DMPA, this step must be performed at a temperature above its melting point.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath. Agitate the slurries for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained consistently throughout.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved API settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm chemically compatible filter (e.g., PTFE) to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Analysis: Quantify the API concentration in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Calculate the original concentration in the solvent, accounting for the dilution factor, to determine the equilibrium solubility (typically expressed in mg/mL).
Workflow for API Solubility Determination```dot
Caption: Workflow for a typical accelerated stability study.
Comparative Stability Data (Hypothetical)
| Solvent | % API Remaining after 3 months at 40°C/75% RH | Total Degradants (%) |
| DMPA | 99.5% | 0.5% |
| DMF | 98.0% | 2.0% (Note: Potential for formylation) |
| DMAC | 99.0% | 1.0% |
Note: Data are illustrative. DMF is known to be less stable and can decompose to form dimethylamine and formic acid, which can react with APIs. [2] DMPA's rigid and stable aromatic structure could potentially offer a more inert environment for sensitive APIs compared to DMF, which is known to undergo hydrolysis and act as a reactant in some conditions. [2][9]
Section 4: Performance Benchmark III: Physical Characteristics for Processing
Physical properties like viscosity and surface tension are critical for predicting how a solvent-based formulation will behave during manufacturing. [10]Viscosity influences the energy required for mixing and pumping, as well as the feasibility of filtration. Surface tension affects processes like wetting of surfaces, droplet formation in sprays, and coating uniformity. [11][12]
Causality in Experimental Design: Why Measure Viscosity and Surface Tension?
These parameters are not merely academic; they have direct, practical consequences. A high-viscosity solution may be difficult to filter or pass through a fine-gauge needle, impacting process efficiency and product administration. A formulation's surface tension will dictate how well it spreads on a substrate during tablet coating or how it interacts with container surfaces. [10][11]Therefore, characterizing these properties is essential for process development and scale-up.
Experimental Protocols: Viscosity and Surface Tension
Viscosity Measurement (Rotational Viscometer):
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Place a known volume of the test solvent into the sample cup, ensuring the temperature is controlled (e.g., 25°C).
-
Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range (typically 10-90%).
-
Lower the spindle into the liquid to the correct immersion depth.
-
Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in centipoise (cP).
Surface Tension Measurement (Du Noüy Ring Method):
-
Ensure the platinum-iridium ring and sample vessel are scrupulously clean.
-
Pour the test solvent into the vessel and place it on the instrument's platform.
-
Lower the ring until it is fully submerged in the liquid.
-
Slowly raise the platform, causing the ring to pull through the liquid surface.
-
The instrument measures the maximum force required to pull the ring from the liquid's surface just before the liquid film breaks.
-
This force is used to calculate the surface tension in dynes/cm or mN/m.
Comparative Physical Property Data
| Property | DMPA (at 190°C) | DMF (at 25°C) | DMAC (at 25°C) |
| Viscosity (cP) | ~2.5 (Estimated) | 0.80 | 0.92 |
| Surface Tension (mN/m) | ~38 (Estimated) | 36.5 | 36.1 |
Note: DMPA data is estimated at an elevated temperature. DMF and DMAC data are from standard literature values.
The higher viscosity of molten DMPA compared to DMF and DMAC at room temperature is an important consideration for processing, potentially requiring more robust pumping and mixing equipment.
Section 5: Safety, Health & Environmental (SHE) Profile
In modern drug development, a solvent's performance cannot be divorced from its SHE profile. Regulatory bodies are increasingly restricting the use of substances with severe long-term health effects. [13]This is the primary driver for seeking alternatives to solvents like DMF and DMAC, which are classified as Substances of Very High Concern (SVHC) in some jurisdictions due to their reproductive toxicity. [14]
Comparative SHE Profile
| Parameter | This compound (DMPA) | N,N-dimethylformamide (DMF) | N,N-dimethylacetamide (DMAC) |
| GHS Pictograms | ☣️ (Potential) | ☣️, ❗ | ☣️, ❗ |
| Key Hazard Statements | Investigated as an insecticide; studies have shown it can be carcinogenic in animals. [4] | H360: May damage fertility or the unborn child. H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. | H360: May damage fertility or the unborn child. [14]H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. [14] |
| Regulatory Status | Not widely regulated as a solvent. | Classified as SVHC (ECHA); CMR (Carcinogen, Mutagen, Reprotoxin). | Classified as SVHC (ECHA); CMR. [14] |
| Green Chemistry | High boiling point reduces VOC emissions. Solid nature may reduce handling exposure. | High toxicity, difficult to replace but targeted for reduction. | High toxicity, difficult to replace but targeted for reduction. [3] |
Comparative Hazard Overview
Caption: Key hazard classifications for DMPA, DMF, and DMAC.
Expertise & Experience Insight: While DMPA has its own safety concerns, including potential carcinogenicity based on animal studies,[4] its lack of classification as a reproductive toxin could make it a viable alternative in specific applications where the reprotoxic properties of DMF and DMAC are the primary concern. A full risk assessment for the specific use case is always required.
Conclusion: A Strategic Perspective on Solvent Selection
This guide demonstrates that this compound presents a distinct profile when benchmarked against DMF and DMAC. It is not a universal, drop-in replacement, but rather a specialized alternative with a unique set of advantages and disadvantages.
-
As a Solubilizer: DMPA shows promise for non-polar to moderately polar APIs, though it may be less effective for highly polar, hydrogen-bonding molecules compared to DMF and DMAC.
-
For Stability: Its potentially greater chemical inertness could offer a significant advantage for formulating sensitive APIs that are susceptible to degradation by reactive solvents like DMF.
-
In Processing: Its status as a solid at room temperature and higher viscosity when molten are critical processing considerations that must be addressed through engineering controls, such as heated transfer lines.
-
Safety Profile: The primary strategic advantage of DMPA lies in its different safety profile. For applications where the reproductive toxicity of DMF and DMAC is a disqualifying factor, DMPA may warrant serious consideration, pending a thorough, use-specific toxicological assessment.
Ultimately, the selection of the optimal solvent requires a holistic evaluation that balances performance, safety, and processing requirements. This guide provides the foundational data and methodologies to empower researchers to conduct such an evaluation, fostering the development of safer and more effective pharmaceutical products.
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A Technical Guide to the Cross-Validation of N,N'-Dimethylphthalamide Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-dimethylphthalamide is a chemical compound that serves as a key intermediate in various synthetic pathways and is also identified as a process-related impurity in the manufacturing of certain active pharmaceutical ingredients (APIs), such as Milnacipran and Rivaroxaban.[1][2][3][4] Its presence, even in trace amounts, necessitates robust and reliable analytical methods for its quantification and characterization to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for the cross-validation of experimental data for this compound, offering a comparative analysis of analytical techniques and detailed experimental protocols.
This document is intended for researchers, analytical scientists, and professionals in drug development who require a thorough understanding of the methodologies used to identify and quantify this compound. The experimental protocols provided herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness.
Physicochemical Properties of this compound
A foundational aspect of any analytical validation is a clear understanding of the physicochemical properties of the analyte. These properties influence the selection of analytical techniques and the development of robust methods.
| Property | Value | Source |
| CAS Number | 19532-98-0 | [1][3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White Solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Storage | 2-8°C in a refrigerator, under an inert atmosphere | [2] |
Comparative Analysis of Analytical Techniques
The accurate quantification of this compound can be achieved through various analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. This section provides a comparative overview of the most relevant techniques.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High resolution, sensitivity, and applicability to a wide range of compounds. | Can be time-consuming and requires solvent disposal. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for impurity identification. | Requires volatile or derivatized analytes, not suitable for thermolabile compounds. |
| Thermal Analysis (DSC/TGA) | Measurement of physical and chemical properties as a function of temperature. | Provides information on thermal stability, melting point, and decomposition. | Not a quantitative method for impurity content on its own. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal intensity of NMR peaks relative to a standard. | High precision and accuracy, does not require a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods, requires specialized equipment. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of this compound. These protocols are designed to be adaptable to various laboratory settings and serve as a foundation for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
The development of a stability-indicating HPLC method is crucial for the accurate quantification of this compound, especially in the context of pharmaceutical impurity profiling.[5][6][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For drug substance/product analysis, dissolve a known amount of the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to achieve a target concentration of this compound within the calibration range.
Method Validation Workflow:
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[9][10][11] For non-volatile compounds like this compound, derivatization may be necessary to improve volatility.[12]
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
Derivatization and Sample Preparation:
-
Accurately weigh about 1 mg of this compound into a vial.
-
Add 500 µL of dichloromethane and 100 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-450 amu
GC-MS Analysis Workflow:
Caption: GC-MS sample preparation and analysis workflow.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of this compound, which is useful for its characterization and for understanding its stability.[13][14][15][16]
Instrumentation:
-
DSC instrument
-
TGA instrument
-
Aluminum pans
DSC Protocol:
-
Accurately weigh 2-5 mg of this compound into an aluminum pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min).
-
Record the heat flow as a function of temperature.
TGA Protocol:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min).
-
Record the weight loss as a function of temperature.
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of this compound.
-
TGA: A thermogram showing the decomposition profile of the compound, indicating its thermal stability.
Comparison with an Alternative: N,N'-Diethylphthalamide
For a comprehensive cross-validation, it is beneficial to compare the experimental data of this compound with a closely related structural analog, such as N,N'-diethylphthalamide. This comparison can highlight the influence of subtle structural changes on physicochemical and analytical properties.
| Property | This compound | N,N'-Diethylphthalamide |
| Molecular Formula | C₁₀H₁₂N₂O₂ | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 192.21 g/mol | 220.27 g/mol |
| Expected HPLC Retention Time | Shorter | Longer (more hydrophobic) |
| Expected GC Elution Temperature | Lower | Higher (higher boiling point) |
| Expected Melting Point | Likely different |
Synthesis of N,N'-Diethylphthalamide (for comparative studies): N,N'-diethylphthalamide can be synthesized by reacting phthaloyl chloride with an excess of diethylamine in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to neutralize the HCl formed. The product can be purified by column chromatography.
Conclusion
The cross-validation of experimental data for this compound is a critical step in ensuring the quality and safety of pharmaceutical products where it may be present as an impurity. This guide has provided a framework for this process, including a comparative analysis of analytical techniques and detailed experimental protocols for HPLC, GC-MS, and thermal analysis. By employing these self-validating methodologies and comparing the results with those of a structural analog, researchers and drug development professionals can build a robust and reliable dataset for this important compound. The provided workflows and protocols are intended to be a starting point for method development and validation, and should be adapted and optimized for specific laboratory conditions and analytical requirements.
References
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- ResearchGate. A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms. [Link]
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- Journal of Chemical and Pharmaceutical Research.
- ResearchGate. Typical chromatogram of Milnacipran spiked with impurities at 0.
- AWS. RIVAROXABAN: COMPATIBILTY WITH PHARMACEUTICAL EXCIPIENTS USING DSC AND FTIR SPECTROPHOTOMETRY. [Link]
- ResearchGate. TGA (left) and DSC (right) of Rivaroxaban crystal forms F and G. [Link]
- Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]
- Pharmaffili
- ResearchGate. DSC curves of the two forms of rivaroxaban. [Link]
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- Basic 1H- and 13C-NMR Spectroscopy. [Link]
- ResearchGate. Novel Synthesis, Characterization of N1,N1,N4,N4-tetrakis (2-hydroxyethyl) terephthalamide (THETA) and Terephthalic Acid (TPA) by Depolymerization of PET Bottle Waste Using Diethanolamine. [Link]
- Indian Academy of Sciences. Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. [Link]
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- Journal of Nuclear Medicine Technology. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
- NIST WebBook. Formamide, N,N-dimethyl-. [Link]
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A Comparative Analysis of N,N'-Dimethylphthalamide's Insecticidal Properties for Advanced Research Applications
This guide provides a comprehensive comparative analysis of the insecticidal properties of N,N'-dimethylphthalamide (DMPA), placing its performance in context with established alternative insecticide classes. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, presents available efficacy data, and outlines detailed experimental protocols to support further investigation and informed decision-making in the pursuit of novel pest control agents.
Introduction: The Enigmatic Profile of this compound
This compound (C₁₀H₁₂N₂O₂) is a phthalamide derivative that has demonstrated insecticidal activity against a range of common pests, including mosquitoes, flies, and cockroaches.[1] Its purported mechanism of action, the inhibition of chitinase, positions it as a potentially valuable tool in combating insect populations by disrupting their growth and development.[1] Chitin, a crucial component of the insect exoskeleton, is synthesized and modified by a cascade of enzymes, with chitinase playing a key role in the molting process.[2] Inhibition of this enzyme can lead to catastrophic developmental failures, making it an attractive target for selective insecticides.
However, the progression of this compound as a commercially viable insecticide has been significantly hampered by concerns regarding its potential carcinogenicity.[1] This critical safety consideration necessitates a thorough and objective comparison with other available insecticidal compounds, weighing its unique mode of action against its potential risks and the proven efficacy of alternatives. This guide aims to provide such a comparative framework.
Mechanism of Action: A Comparative Overview
The efficacy of an insecticide is intrinsically linked to its molecular mechanism of action. Understanding these pathways is crucial for predicting spectrum of activity, potential for resistance development, and non-target effects.
This compound: A Putative Chitinase Inhibitor
The primary proposed mechanism for this compound's insecticidal activity is the inhibition of chitinase , an enzyme vital for the degradation and remodeling of the insect's chitinous exoskeleton during molting.[1] Disruption of this process can lead to lethal molting defects.
Comparative Efficacy: A Data-Driven Assessment
A critical evaluation of an insecticide's potential relies on quantitative data of its efficacy against target pests. This section presents a comparative summary of available data. It is important to note that while qualitative statements exist regarding the effectiveness of this compound, specific, publicly available LD₅₀ or LC₅₀ values from peer-reviewed studies are currently lacking. This represents a significant data gap in a comprehensive comparative assessment.
For context, the efficacy of several widely used alternatives against key insect vectors and agricultural pests is provided in the following tables.
Table 1: Comparative Lethal Doses (LD₅₀/LC₅₀) Against Aedes aegypti (Yellow Fever Mosquito)
| Insecticide Class | Active Ingredient | LD₅₀ / LC₅₀ | Species Strain | Exposure Time | Reference |
| Phthalamide | This compound | Data Not Available | - | - | - |
| Pyrethroid | Permethrin | 16.88 µ g/mosquito | Key West | - | [3] |
| Neonicotinoid | Imidacloprid | 0.036 ppm | Not specified | - | [4][5] |
| Repellent | DEET | 2.69 µ g/mosquito | Orlando | 24 hours | [5] |
Table 2: Comparative Lethal Doses (LC₅₀) Against Plutella xylostella (Diamondback Moth)
| Insecticide Class | Active Ingredient | LC₅₀ (mg/L) | Species Strain | Exposure Time | Reference |
| Phthalamide | This compound | Data Not Available | - | - | - |
| Diamide | Chlorantraniliprole | 0.23 | Susceptible | 48 hours | [6] |
| Diamide | Chlorantraniliprole | 0.25 | Field | 48 hours | [6] |
Safety Profile: A Critical Consideration
The utility of any insecticidal compound is fundamentally linked to its safety profile for non-target organisms and the environment.
This compound: Carcinogenicity Concerns
Safety of Alternative Insecticides
-
Pyrethroids: Generally have low mammalian toxicity but can be highly toxic to aquatic life and beneficial insects. [9]* Neonicotinoids: Exhibit selective toxicity to insects over vertebrates. However, concerns have been raised about their impact on pollinators, particularly bees.
-
Diamides: Are known for their high selectivity for insect ryanodine receptors over mammalian counterparts, resulting in a favorable safety profile for vertebrates.
-
DEET: Has a long history of safe use as a topical insect repellent, with rare instances of serious toxic effects. [10]The U.S. EPA has classified DEET as "not classifiable as to human carcinogenicity".
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized methodologies for evaluating the insecticidal properties of compounds.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of phthalic anhydride with methylamine.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve phthalic anhydride in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: Slowly add a stoichiometric excess (typically 2 equivalents) of methylamine to the stirred solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer with a mild acid (e.g., dilute HCl) to remove excess methylamine, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Insecticidal Bioassay: Topical Application for LD₅₀ Determination
This protocol is adapted for determining the median lethal dose (LD₅₀) of a compound against adult mosquitoes, such as Aedes aegypti.
Materials:
-
Test compound (e.g., this compound)
-
Acetone (analytical grade)
-
Micropipette
-
Adult female mosquitoes (3-5 days old)
-
Holding cages with access to a sugar solution
-
CO₂ or cold plate for anesthetizing mosquitoes
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of the test compound in acetone to achieve a range of doses.
-
Mosquito Anesthesia: Anesthetize a batch of mosquitoes using a brief exposure to CO₂ or by placing them on a cold plate.
-
Topical Application: Using a micropipette, apply a small, precise volume (e.g., 0.1-1 µL) of the dosing solution to the dorsal thorax of each anesthetized mosquito. A control group should be treated with acetone only.
-
Recovery and Observation: Transfer the treated mosquitoes to holding cages with access to a sugar solution and maintain them at a controlled temperature and humidity.
-
Mortality Assessment: Record mortality at 24 hours post-application. Mosquitoes unable to stand or fly are considered moribund and are counted as dead.
-
Data Analysis: Use probit analysis to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.
Chitinase Inhibition Assay
This in vitro assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against insect chitinase.
Materials:
-
Purified insect chitinase
-
Chromogenic substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide)
-
Test compound
-
Assay buffer (e.g., sodium phosphate buffer, pH 6.0)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare reaction mixtures containing the assay buffer, the chromogenic substrate, and various concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified chitinase to each well.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃).
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion and Future Directions
This compound presents an interesting case study in insecticide research. Its proposed mechanism of action as a chitinase inhibitor offers a potentially valuable alternative to neurotoxic insecticides. However, the significant lack of publicly available, quantitative efficacy data (LD₅₀/LC₅₀) and a conclusive safety assessment regarding its carcinogenicity are major hurdles to its further development and application.
For researchers and drug development professionals, this guide highlights the critical need for:
-
Systematic Efficacy Testing: Rigorous determination of LD₅₀ and LC₅₀ values for this compound against a broad spectrum of insect pests is essential to validate its insecticidal claims.
-
In-depth Mechanistic Studies: Further investigation is required to confirm chitinase as the primary target and to elucidate the specific binding interactions.
-
Comprehensive Toxicological Evaluation: A thorough assessment of the long-term toxicological effects, including a definitive carcinogenicity study, is imperative to address the current safety concerns.
By addressing these knowledge gaps, the scientific community can make an informed decision on whether this compound holds a viable future in the arsenal of insect control agents or if its potential risks outweigh its benefits, thereby directing research efforts towards more promising and safer alternatives.
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Evaluating N,N'-Dimethylphthalamide as a Potential PVC Plasticizer Alternative: A Theoretical and Hazard-Based Assessment
Introduction: The Imperative for Safer PVC Plasticizers
Polyvinyl chloride (PVC) is a cornerstone of the modern materials landscape, prized for its versatility and durability. However, in its native state, PVC is rigid. To impart the flexibility required for a vast array of applications—from medical tubing and blood bags to wire insulation and consumer goods—the incorporation of plasticizers is essential. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. Yet, a growing body of evidence has raised significant concerns about the potential health and environmental risks associated with these compounds, including links to endocrine disruption and developmental issues.[1] This has catalyzed a concerted effort within the scientific community to identify and validate safer, high-performance alternatives.
This guide provides a comprehensive evaluation of N,N'-dimethylphthalamide as a potential, albeit theoretical, alternative to traditional PVC plasticizers. Due to a notable lack of direct experimental data on its efficacy as a PVC plasticizer, this analysis will proceed from a theoretical standpoint based on its chemical structure and known physical properties. Critically, this guide will also address the significant toxicological concerns associated with this compound that have been identified in scientific literature. In parallel, we will benchmark its theoretical potential against a range of established non-phthalate alternatives, providing a clear context for its viability.
The primary objective of this document is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating novel plasticizer candidates. To this end, detailed experimental protocols for assessing key performance indicators are provided, forming a practical guide for the rigorous validation of any new plasticizer technology.
A Comparative Landscape of PVC Plasticizer Alternatives
The ideal plasticizer exhibits strong compatibility with the PVC matrix, high plasticizing efficiency, low migration, excellent thermal stability, and a benign toxicological profile. The following sections provide an overview of established non-phthalate alternatives that serve as benchmarks in the field.
Established Non-Phthalate Plasticizers:
-
Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC): Derived from citric acid, these are considered biodegradable and safe for sensitive applications like food packaging and medical devices.[1] They offer good performance and excellent flexibility at low temperatures. However, they can be more volatile than phthalates, which may be a limitation in some applications.[2]
-
Benzoate Esters (e.g., Dipropylene Glycol Dibenzoate): These are known for their high solvating efficiency, which can lead to faster processing times. They also impart good stain and UV resistance. Their primary drawback is often poorer low-temperature flexibility compared to phthalates.[3]
-
Trimellitate Esters (e.g., Trioctyl Trimellitate - TOTM): With their higher molecular weight, trimellitates offer excellent permanence, low migration, and superior high-temperature resistance.[3] This makes them a preferred choice for demanding applications like automotive interiors and high-temperature wire insulation.
-
Adipate Esters (e.g., Di(2-ethylhexyl) Adipate - DEHA): Adipates are valued for their exceptional low-temperature flexibility.[4] However, they are generally less compatible with PVC and can have higher migration rates than phthalates.
-
1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH): This plasticizer has undergone extensive toxicological assessment and is marketed for sensitive applications. While considered a safe alternative, it can be less efficient than traditional phthalates, requiring higher concentrations to achieve the same level of flexibility.[1][3]
-
Bio-based Plasticizers (e.g., Epoxidized Soybean Oil - ESBO): Derived from renewable resources, these plasticizers offer a reduced carbon footprint.[1][2] ESBO also functions as a secondary plasticizer and heat stabilizer. The performance of bio-based plasticizers can be variable and they are often used in combination with other plasticizers.
This compound: A Theoretical and Toxicological Profile
This compound is an organic compound with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol .[3][5][6][7][8] It is a derivative of phthalamide, featuring two methyl groups attached to the nitrogen atoms.
Physical Properties and Theoretical Plasticizing Potential:
Some of the known physical properties of this compound include:
-
Melting Point: 185°C (with decomposition)[5]
-
Boiling Point (Predicted): 453°C[5]
-
Solubility: Enhanced in polar aprotic solvents[5]
From a theoretical perspective, the presence of amide groups in this compound suggests the potential for interaction with the polar PVC polymer chains. Research into other amide-containing compounds, such as ester-amides derived from fatty acids, has shown them to be effective primary plasticizers for PVC.[9] These studies indicate that the amide functionality can contribute to good compatibility and plasticizing performance. The aromatic ring in this compound could also contribute to its compatibility with PVC. However, without direct experimental data, its plasticizing efficiency, compatibility, and performance at low and high temperatures remain unknown.
Toxicological Concerns: A Significant Barrier
A critical aspect of evaluating any new chemical for widespread use is a thorough assessment of its toxicological profile. In the case of this compound, the available literature raises significant concerns. Studies have indicated that chronic exposure to this compound can be carcinogenic in animals.[5] This finding presents a substantial obstacle to its consideration as a safe alternative to phthalates, particularly for applications with direct human contact. It is important to distinguish this compound from its parent compound, phthalamide, which in some studies did not exhibit carcinogenic effects.[1][10] This underscores the importance of evaluating the specific toxicological profile of each individual compound.
Comparative Data of Plasticizer Alternatives
| Property | DEHP (Phthalate Benchmark) | ATBC (Citrate) | TOTM (Trimellitate) | DINCH | This compound |
| Chemical Class | Orthophthalate | Citrate Ester | Trimellitate Ester | Cyclohexanoate | Phthalamide |
| Molecular Weight ( g/mol ) | 390.56 | 402.44 | 546.78 | ~424.7 | 192.21 |
| Plasticizing Efficiency | High | Good | Moderate | Moderate to Good | Unknown |
| Low-Temperature Flexibility | Good | Excellent | Moderate | Good | Unknown |
| High-Temperature Performance | Moderate | Moderate | Excellent | Good | Unknown |
| Migration Resistance | Moderate | Moderate to Low | Excellent | Good | Unknown |
| Toxicological Profile | Endocrine Disruptor | Generally Recognized as Safe | Favorable | Favorable | Carcinogenicity Concerns [5] |
| Regulatory Status | Restricted in many applications | Approved for food contact | Approved for many applications | Approved for sensitive applications | Not approved as a plasticizer |
Experimental Protocols for the Evaluation of PVC Plasticizers
To rigorously assess the suitability of any new compound as a PVC plasticizer, a standardized set of experimental protocols must be employed. The following section details the methodologies for evaluating key performance metrics.
Workflow for PVC Plasticizer Evaluation
Caption: Workflow for the evaluation of a novel PVC plasticizer.
Plasticizer Efficiency and Mechanical Properties
Objective: To determine the efficiency of the plasticizer in softening PVC and its effect on the mechanical integrity of the material.
Methodology (ASTM D2284):
-
Formulation: Prepare a series of PVC formulations with varying concentrations of the test plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr). Include a control formulation with a benchmark plasticizer (e.g., DEHP or DOTP).
-
Compounding: Mix the PVC resin, plasticizer, thermal stabilizer, and any other additives on a two-roll mill at a temperature suitable for PVC fusion (typically 160-170°C).
-
Molding: Compression mold the compounded PVC into sheets of a specified thickness (e.g., 1-2 mm) according to ASTM D3182.
-
Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Hardness Testing (ASTM D2240): Measure the Shore A or Shore D hardness of the conditioned samples using a durometer. Lower hardness values indicate higher plasticizing efficiency.
-
Tensile Testing (ASTM D638): Cut dumbbell-shaped specimens from the molded sheets. Perform tensile testing using a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity. A good plasticizer will significantly increase the elongation at break.
Thermal Stability
Objective: To assess the effect of the plasticizer on the thermal degradation of the PVC compound.
Methodology (Thermogravimetric Analysis - TGA):
-
Sample Preparation: Use a small, uniform sample (5-10 mg) of the compounded PVC material.
-
TGA Analysis: Place the sample in the TGA instrument. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to approximately 600°C.
-
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition provides an indication of the thermal stability of the plasticized PVC. Compare the degradation profile to that of PVC with benchmark plasticizers.
Migration Resistance
Objective: To quantify the tendency of the plasticizer to leach out of the PVC matrix.
Methodology (Solvent Extraction - ASTM D1239):
-
Sample Preparation: Cut circular discs of a specific diameter from the conditioned, molded PVC sheets and accurately weigh them.
-
Extraction: Immerse the samples in a specified solvent (e.g., hexane for non-polar extraction, or a simulant for a specific application like ethanol for fatty foods) at a controlled temperature for a defined period (e.g., 24 hours at 23°C).
-
Drying and Re-weighing: Remove the samples from the solvent, gently pat them dry, and then dry them in an oven to a constant weight.
-
Calculation: The percentage of weight loss corresponds to the amount of plasticizer extracted. Lower weight loss indicates better migration resistance.
Conclusion and Future Outlook
The evaluation of this compound as a PVC plasticizer alternative reveals a significant disconnect between theoretical potential and practical viability. While its chemical structure suggests it could interact with the PVC matrix in a manner conducive to plasticization, the profound lack of performance data and, more critically, the documented concerns regarding its carcinogenicity, render it an unsuitable candidate for further development as a plasticizer at this time.
This investigation underscores a crucial principle in materials science: the quest for novel materials must be guided by a holistic approach that places safety on par with performance. The established non-phthalate alternatives discussed in this guide, such as citrates, trimellitates, and DINCH, have undergone extensive testing to establish both their performance characteristics and their safety profiles. They serve as the current benchmarks against which any new candidate must be judged.
For researchers and scientists, the path forward involves a continued exploration of novel, safe, and sustainable plasticizer technologies. Bio-based feedstocks and polymeric plasticizers represent promising avenues of research. The experimental protocols detailed in this guide provide a robust framework for the systematic and rigorous evaluation of such innovations, ensuring that the next generation of PVC plasticizers can meet the dual demands of performance and safety.
References
- PISHRO CHEM. (2023, August 15).
- Smolecule. (2023, August 15). Buy this compound | 19532-98-0.
- Kluwe, W. M., McConnell, E. E., Huff, J. E., Haseman, J. K., Douglas, J. F., & Hartwell, W. V. (n.d.). Carcinogenicity testing of phthalate esters and related compounds by the National Toxicology Program and the National Cancer Institute. Environmental Health Perspectives, 45, 129–133.
- ResearchGate. (2025, August 6). Ester-amide based on ricinoleic acid as a novel primary plasticizer for poly(vinyl chloride).
- Goldstab Organics. (n.d.).
- LGC Standards. (n.d.). This compound.
- Healthy Building Network. (n.d.).
- Medical Design and Outsourcing. (2016, September 28). Eliminating DEHP Plasticizer in Medical-Grade PVC.
- Patsnap. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- KingStar Mold. (2025, September 25).
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- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.). A review of alternatives to di (2-ethylhexyl)
- BASTONE. (2025, November 12).
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Comparative Analysis of N,N'-dimethylphthalamide: Evaluating Bioactivity Against Established Endocrine Disruptors
Introduction: Situating N,N'-dimethylphthalamide in the Landscape of Bioactive Compounds
This compound, a dialkylamide derivative of phthalic acid, belongs to a chemical family known for its widespread use as plasticizers. While its industrial applications are established, its specific bioactivity, particularly in comparison to other environmental contaminants, remains an area of active investigation. This guide provides a comparative framework for evaluating the potential endocrine-disrupting properties of this compound against two well-characterized compounds: Di(2-ethylhexyl) phthalate (DEHP), a common phthalate plasticizer, and Bisphenol A (BPA), a notorious endocrine disruptor.
The rationale for this comparison is rooted in the structural similarities between this compound and other phthalates known to interfere with hormonal signaling pathways. Understanding its relative potency and mechanism of action is crucial for researchers in toxicology, environmental science, and drug development who may encounter this compound or its derivatives. This guide will delve into the hypothetical mechanisms of action, present a framework for comparative analysis using standard assays, and provide detailed protocols to facilitate such investigations.
Hypothesized Mechanism of Action: Interference with Nuclear Receptor Signaling
Many phthalates and BPA exert their endocrine-disrupting effects by interacting with nuclear receptors, such as the androgen receptor (AR) and estrogen receptor (ER). These receptors are ligand-activated transcription factors that regulate gene expression critical for development, reproduction, and metabolism. It is hypothesized that this compound, like other phthalates, may act as a competitive antagonist of the androgen receptor.
In a normal physiological state, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, causing a conformational change that allows the receptor to translocate to the nucleus, bind to androgen response elements (AREs) on DNA, and initiate the transcription of target genes. An antagonist would bind to the AR but fail to induce the proper conformational change, thereby preventing the binding of natural androgens and inhibiting downstream signaling.
Diagram: Hypothesized Antagonistic Action on the Androgen Receptor
Caption: Hypothetical mechanism of this compound as an androgen receptor antagonist.
Comparative Bioactivity Data
To quantitatively compare the endocrine-disrupting potential of this compound, standardized in vitro assays are essential. The following table presents a framework for such a comparison, including established data for DEHP and BPA. The values for this compound are presented as hypothetical placeholders to illustrate the data that would be generated through the experimental protocols outlined in the subsequent section.
| Compound | Assay Type | Target | Bioactivity Metric | Result | Reference |
| This compound | Competitive Androgen Receptor Binding Assay | Human Androgen Receptor | IC50 | Hypothetical: 15 µM | (To be determined) |
| Di(2-ethylhexyl) phthalate (DEHP) | Competitive Androgen Receptor Binding Assay | Human Androgen Receptor | IC50 | ~20 µM | |
| Bisphenol A (BPA) | Competitive Androgen Receptor Binding Assay | Human Androgen Receptor | IC50 | ~35 µM | |
| This compound | Estrogen Receptor Transcriptional Activation Assay | Human Estrogen Receptor Alpha | EC50 | Hypothetical: >100 µM (inactive) | (To be determined) |
| Di(2-ethylhexyl) phthalate (DEHP) | Estrogen Receptor Transcriptional Activation Assay | Human Estrogen Receptor Alpha | EC50 | Inactive | |
| Bisphenol A (BPA) | Estrogen Receptor Transcriptional Activation Assay | Human Estrogen Receptor Alpha | EC50 | ~0.1 µM |
IC50 (Inhibitory Concentration 50%): The concentration of a substance that inhibits a biological process by 50%. EC50 (Effective Concentration 50%): The concentration of a substance that produces 50% of the maximum possible effect.
Experimental Protocols
The following are detailed protocols for the key assays used to generate the comparative data.
Protocol 1: Competitive Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Human recombinant androgen receptor (AR)
-
[³H]-Mibolerone (radiolabeled androgen)
-
Test compounds (this compound, DEHP, BPA)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare dilutions: Create a series of dilutions for each test compound and the unlabeled mibolerone (for standard curve) in the assay buffer.
-
Incubation: In microcentrifuge tubes, combine the human recombinant AR, [³H]-Mibolerone (at a fixed concentration, e.g., 1 nM), and varying concentrations of the test compound or unlabeled mibolerone.
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of bound and free ligand: Add hydroxyapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing. The hydroxyapatite binds the AR-ligand complex.
-
Washing: Centrifuge the tubes, discard the supernatant containing the unbound radioligand, and wash the hydroxyapatite pellet with cold assay buffer. Repeat the wash step twice.
-
Quantification: Add scintillation fluid to the washed pellets, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Diagram: Workflow for Competitive Androgen Receptor Binding Assay
Caption: Step-by-step workflow for the competitive androgen receptor binding assay.
Protocol 2: Estrogen Receptor Transcriptional Activation Assay
This cell-based assay measures the ability of a test compound to activate the estrogen receptor, leading to the expression of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., HeLa, T47D) stably transfected with the human estrogen receptor alpha (ERα) and an estrogen-responsive reporter gene construct (e.g., ERE-luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Test compounds (this compound, DEHP, BPA).
-
17β-estradiol (positive control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Dosing: Remove the culture medium and replace it with medium containing serial dilutions of the test compounds or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a cell lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Measurement: Measure the luminescence produced using a luminometer. The amount of light produced is proportional to the level of reporter gene expression and thus the activation of the ERα.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized response against the log concentration of the test compound and determine the EC50 value using a sigmoidal dose-response curve fit.
Conclusion and Future Directions
This guide provides a structured approach to evaluating the bioactivity of this compound in the context of endocrine disruption. By comparing it to well-studied compounds like DEHP and BPA using standardized and validated assays, researchers can obtain a clearer understanding of its potential biological effects. The provided protocols offer a starting point for these investigations.
Future research should aim to generate empirical data for this compound in these and other relevant assays, such as in vivo studies to assess developmental and reproductive toxicity. A comprehensive toxicological profile is necessary to fully ascertain the risks associated with human and environmental exposure to this compound.
References
- Title: Endocrine disrupting activities of phthalic acid esters in AR and ERα reporter gene assays in vitro. Source: Journal of Steroid Biochemistry and Molecular Biology. URL:[Link]
- Title: A comprehensive analysis of the androgenic and anti-androgenic activities of 26 phthalates and 6 phenols by in vitro assays.
- Title: Estrogenic and anti-androgenic activities of 20 phthalate esters and their main metabolites in vitro. Source: Toxicology Letters. URL:[Link]
- Title: A review of the in vitro and in vivo estrogenic and anti-androgenic effects of bisphenol A. Source: Critical Reviews in Toxicology. URL:[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N'-dimethylphthalamide
Introduction: N,N'-dimethylphthalamide (CAS No. 19532-98-0) is a phthalamide derivative utilized in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.[1] As with any laboratory chemical, understanding and implementing proper disposal procedures is not merely a regulatory formality but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, designed for the discerning researcher and drug development professional. Our approach moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's chemical properties and potential hazards is paramount. While specific toxicity data for this compound is not extensively documented in publicly available literature, its classification as an amide warrants a cautious approach. Amides as a class can present various hazards, and related compounds like N,N-Dimethylacetamide are known to be harmful if inhaled or in contact with skin, and can cause serious eye irritation. Therefore, this compound must be managed as hazardous waste unless officially determined otherwise by your institution's Environmental Health and Safety (EHS) office.
A critical chemical property of this compound is its susceptibility to hydrolysis. Under acidic or basic conditions, it can hydrolyze to form phthalic acid and dimethylamine.[1] This reaction is a key consideration for both chemical compatibility during storage and potential pre-disposal treatment options.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 19532-98-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 192.21 g/mol | [2][3] |
| Appearance | White Solid | [3] |
| Synonyms | N1,N2-dimethyl-1,2-benzenedicarboxamide |[3] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling at all stages. Adherence to proper PPE protocols is non-negotiable to mitigate risks of exposure.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents dermal contact and potential skin irritation or absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or certified chemical fume hood. | Minimizes the risk of inhaling any dusts or vapors.[4] |
Emergency Exposure Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Section 3: Standard Disposal Procedure for Untreated Waste
This is the universally recommended and most direct pathway for the disposal of this compound. It ensures the highest level of safety and regulatory compliance by entrusting the final disposal to certified professionals.
Step-by-Step Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5] Incompatible materials, such as strong oxidizing agents, should never be mixed, as this can trigger hazardous reactions.[4]
-
Container Selection: Collect waste in a designated, chemically compatible container, typically made of high-density polyethylene (HDPE). The container must be in good condition and have a secure, tightly sealing lid.[5][6]
-
Labeling: The container must be clearly and accurately labeled. Affix a "HAZARDOUS WASTE" label.[5][7] The label must include the full chemical name, "this compound," and the approximate concentration or quantity.
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be under the control of laboratory personnel, away from heat or ignition sources, and in a location that minimizes the risk of spills.[6] Ensure secondary containment is used where appropriate.
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][8] Provide them with all necessary information from your waste label.
Caption: Standard workflow for the disposal of this compound.
Section 4: Advanced Topic: Chemical Treatment Prior to Disposal
Disclaimer: This procedure should only be performed by personnel thoroughly trained in chemical reactions and with the explicit approval of the institution's EHS department. The resulting mixture is still considered hazardous waste and must be disposed of accordingly.
The chemical basis for this pre-treatment is the hydrolysis of the amide bonds.[1] This process converts this compound into phthalic acid and dimethylamine, which may be easier to handle in certain waste streams.
Hypothetical Protocol for Base-Catalyzed Hydrolysis:
-
Setup: In a certified chemical fume hood, place the this compound waste into a reaction vessel equipped with a magnetic stirrer and an appropriate condenser.
-
Reaction: Slowly add an excess of an aqueous base solution (e.g., 10% sodium hydroxide) to the vessel while stirring.
-
Heating: Gently heat the mixture using a heating mantle to facilitate the hydrolysis reaction. The reaction should be monitored for completion (e.g., by TLC or LC-MS).
-
Cooling & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH between 5.5 and 10.5.[9] This step is critical to prevent the disposal of a corrosive waste stream.
-
Final Disposal: Transfer the neutralized mixture into a properly labeled hazardous waste container.[8] The label should accurately reflect the final contents (e.g., "Hydrolyzed this compound waste: contains phthalic acid, dimethylamine hydrochloride, and sodium chloride in water"). Dispose of this container following the standard procedure outlined in Section 3.
Caption: Workflow for chemical hydrolysis prior to final disposal.
Section 5: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. Remove all sources of ignition.[4]
-
Don PPE: Wear the appropriate PPE as detailed in Section 2 before approaching the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a container. For a liquid spill, cover and contain the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][8]
-
Collection: Use spark-resistant tools to carefully scoop the absorbed material into a suitable, sealable container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the container with the collected spill debris as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the standard procedure in Section 3.
The responsible disposal of this compound is a multi-faceted process rooted in a deep understanding of its chemical nature, potential hazards, and the governing regulatory landscape. The primary directive is to always treat this compound as hazardous waste, utilizing the standard disposal pathway through your institution's EHS office. This approach minimizes risk, ensures compliance, and upholds the highest standards of laboratory safety. Chemical pre-treatment, while a valid scientific consideration, should be approached with extreme caution and only under expert supervision. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the community.
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- CAS No : 19532-98-0 | Product Name : this compound.
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- Disposal Procedures for Non Hazardous Waste. Stephen F.
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Personal protective equipment for handling N,N'-dimethylphthalamide
As a Senior Application Scientist, I understand that your safety and the integrity of your research are paramount. This guide provides a detailed protocol for the safe handling of N,N'-dimethylphthalamide, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is limited, its chemical structure, featuring amide functional groups, suggests that we should handle it with the same rigor as structurally related and well-studied laboratory chemicals like N,N-Dimethylformamide (DMF). This principle of "control banding" based on chemical similarity is a cornerstone of proactive laboratory safety.
Hazard Assessment: The "Why" Behind the PPE
Understanding the potential risks is the first step in mitigating them. Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Skin Absorption: Amide solvents are often readily absorbed through the skin, which can lead to systemic toxicity.[1][2] Skin contact may also cause irritation.[3]
-
Eye Irritation: Contact with the eyes is likely to cause serious irritation.[4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the nose and throat.[1][5]
-
Reproductive and Systemic Toxicity: Certain related solvents are classified as reproductive hazards and can cause damage to organs like the liver through prolonged or repeated exposure.[1][4]
Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.[6]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities being handled. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume (<10 mL) Solution Handling | Double-gloving with nitrile or neoprene gloves. | ANSI Z87.1-rated safety glasses with side shields. | Flame-resistant lab coat. | Not typically required if handled in a certified fume hood. |
| Weighing Solid/Powder Form | Double-gloving with nitrile or neoprene gloves. | ANSI Z87.1-rated safety goggles to protect against airborne particles. | Flame-resistant lab coat. | NIOSH-approved N95 respirator may be required if outside of a fume hood or if dust is generated. |
| Large-Scale (>100 mL) or High-Energy Operations (e.g., sonicating, heating) | Butyl rubber or other gloves with documented high resistance to amides.[7][8] | Chemical splash goggles and a full-face shield. | Flame-resistant lab coat and a chemical-resistant apron. | NIOSH-approved air-purifying respirator with organic vapor cartridges. |
| Spill Cleanup | Butyl rubber gloves or equivalent.[7][8] | Chemical splash goggles and a full-face shield. | Chemical-resistant apron or suit over a lab coat. | NIOSH-approved air-purifying respirator with organic vapor cartridges or SCBA for large spills. |
The Logic of Glove Selection
Choosing the correct glove material is arguably the most critical decision for routine handling. Materials like latex are poor choices for many organic solvents.[9] Nitrile gloves offer moderate protection for incidental contact, but for prolonged exposure or handling of significant quantities, more robust materials are necessary.[8][10]
-
Breakthrough Time (BT): This is the time it takes for a chemical to permeate from the outside of the glove to the inside.[11] Always choose a glove with a BT that exceeds the duration of your task.
-
Permeation Rate (PR): This measures the rate at which the chemical passes through the glove material after breakthrough.[11] A lower PR indicates better protection.
Since specific data for this compound is not available, selecting gloves rated for high resistance against N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide is the most prudent approach.[7] Always inspect gloves for any signs of degradation before and during use.
Operational Protocols: From Donning to Disposal
A disciplined, procedural approach to using and removing PPE is essential to prevent cross-contamination.
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the decision-making process for PPE selection and the correct sequence for putting it on and taking it off to minimize exposure.
Caption: PPE Selection and Donning/Doffing Sequence.
Step-by-Step Disposal Plan
Proper disposal is a critical final step to ensure the safety of all laboratory and support personnel.
-
Chemical Waste:
-
All solutions and unused solid this compound must be disposed of as hazardous chemical waste.[6]
-
Collect this waste in a clearly labeled, sealed, and chemically compatible container. Never mix it with incompatible waste streams.[12]
-
Store the waste container in a designated satellite accumulation area with secondary containment.[12]
-
-
Contaminated PPE and Materials:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coats: Non-disposable lab coats that become contaminated should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take them home.
-
Solid Waste: Any disposable items like paper towels, absorbent pads, and weighing papers that are contaminated with this compound must be disposed of as solid hazardous waste.[6] Collect these in a labeled, sealed bag or container.
-
-
Empty Chemical Containers:
-
Thoroughly rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[12]
-
The first rinseate is considered acutely hazardous waste and must be collected for disposal. Subsequent rinses may also need to be collected depending on local regulations.[12]
-
After rinsing and air-drying, the container can often be disposed of as non-hazardous waste or recycled, but be sure to deface the label first. Always follow your institution's specific guidelines.
-
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and regulations.
References
- NIOSH Pocket Guide to Chemical Hazards - Dimethylphthalate. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards - Dimethylphthalate (Restored). (n.d.). Centers for Disease Control and Prevention.
- This compound | C10H12N2O2 | CID 5237652. (n.d.). PubChem, National Institutes of Health.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- This compound CAS 19532-98-0. (n.d.). Pharmaffiliates.
- Material Safety Data Sheet - N,N-Dimethyl-1-naphthylamine, 99%. (n.d.). Cole-Parmer.
- Chemical Resistance Chart. (n.d.). SAS Safety Corp.
- N,N-Dimethylformamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). Centers for Disease Control and Prevention.
- This compound. (n.d.). precisionFDA.
- Chemical Resistance Guide. (n.d.). North Safety Products.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark Professional.
- Safety Data Sheet: N,N-Dimethyl lactamid. (n.d.). Carl ROTH.
- OSHA Glove Selection Chart. (n.d.). Occupational Safety and Health Administration.
- NIOSH Pocket Guide to Chemical Hazards - Dimethylformamide. (n.d.). Centers for Disease Control and Prevention.
- NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (n.d.). Regulations.gov.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- This compound Supplier. (n.d.). Clinivex.
- Chemical Waste Management Guide. (n.d.). Southern Illinois University.
- Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health & Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
